An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
This guide provides a comprehensive technical overview for the synthesis and characterization of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, a compound of interest in medicinal chemistry and drug development. The doc...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive technical overview for the synthesis and characterization of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, a compound of interest in medicinal chemistry and drug development. The document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, ensuring a deep understanding for researchers, scientists, and professionals in the field.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5] The versatility of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. This has led to the development of several FDA-approved drugs containing the 2-aminothiazole core, highlighting its therapeutic importance.[1][2] The synthesis of novel 2-aminothiazole derivatives, such as 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, is therefore a key area of research in the quest for new and improved therapeutic agents.
Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly effective method for the preparation of thiazole derivatives.[6][7][8] This reaction involves the condensation of an α-haloketone with a thioamide.[9] For the synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, the logical precursors are 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one and thiourea.
The choice of the Hantzsch synthesis is predicated on its reliability, generally high yields, and the ready availability of the starting materials. The mechanism proceeds through an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Reaction Mechanism
Caption: The Hantzsch synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine.
Materials and Reagents
2-Bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one
Thiourea
Ethanol (absolute)
Sodium bicarbonate (NaHCO₃)
Distilled water
Ethyl acetate
Hexane
Silica gel (for column chromatography)
Synthesis Workflow
Caption: Experimental workflow for the synthesis of the target compound.
Procedure
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one (1 equivalent) in absolute ethanol.
Addition of Thiourea: To the stirred solution, add thiourea (1.2 equivalents).
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.
Neutralization and Precipitation: Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The crude product will precipitate out of the solution.
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold distilled water.
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Drying: Dry the purified product under vacuum to obtain 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine as a solid.
Characterization of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Comprehensive characterization is crucial to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended.[10][11][12]
Physical Properties
Property
Expected Value
Appearance
Yellowish solid
Melting Point
To be determined experimentally
Solubility
Soluble in DMSO, DMF, and moderately soluble in ethanol
Spectroscopic Data
The following table summarizes the expected spectroscopic data for the target compound based on the analysis of structurally similar molecules.[13][14][15]
m/z: Calculated for C₁₀H₉N₃O₂S, expected [M+H]⁺ peak
Conclusion
This guide has outlined a robust and reliable method for the synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine via the Hantzsch thiazole synthesis. The provided experimental protocol and expected characterization data serve as a valuable resource for researchers in the field of medicinal chemistry. The successful synthesis and characterization of this and similar novel 2-aminothiazole derivatives will undoubtedly contribute to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole derivatives in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-707. [Link]
Bawazeer, S., Al-Ghamdi, S. S., Al-Harbi, S. A., & El-Gazzar, A. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1465. [Link]
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-17. [Link]
Nevagi, R. J., & Nevagi, S. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
Semantic Scholar. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]
Bouzroura, S., Drici, W., Villemin, D., & Choukchou-Braham, N. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1473. [Link]
Sharma, R., & Kumar, R. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(35), 21820-21830. [Link]
Bîcu, E., Vlase, L., Gheldiu, A. M., Ioniță, P., & Uivarosi, V. (2020). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 25(18), 4292. [Link]
ResearchGate. (n.d.). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
Al-Ghorbani, M., Chebude, Y., Osman, H., Razali, M. R., & Abdula, A. M. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7331. [Link]
El-Metwally, A. M., & El-Gazzar, A. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1746. [Link]
Ibrahim, N. A., & Latip, J. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 1-13. [Link]
Jezuita, A., Spaleniak, G., Ejsmont, K., Zaleski, J., & Zarychta, B. (2017). N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine. IUCrData, 2(1), x162039. [Link]
Prezzavento, O., Campisi, A., Marrazzo, A., Ronsisvalle, S., & De Luca, L. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Future Medicinal Chemistry, 11(4), 303-322. [Link]
ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). Retrieved from [Link]
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Karthik Soundar, N., & Ramachandran, S. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. International Journal of PharmTech Research, 10(7), 1-10. [Link]
A Guide to the Spectroscopic Elucidation of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Introduction The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties. The specific compound, 4-(4-Methyl-3...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and unique electronic properties. The specific compound, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, incorporates several key functional groups: a reactive 2-amino group, a conjugated thiazole ring, and a substituted nitrophenyl moiety. This unique combination makes it a molecule of interest for drug development, potentially as an inhibitor for enzymes like monoamine oxidase, and as a building block for novel organic materials.[1]
This technical guide provides a comprehensive framework for the structural and electronic characterization of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine using a multi-pronged spectroscopic approach. As senior application scientists, we move beyond mere data collection, focusing on the rationale behind experimental choices and the synergy between different analytical techniques. The objective is to build a complete, self-validating analytical picture of the molecule, from its atomic connectivity to its electronic behavior. This guide is intended for researchers and professionals who require a deep, practical understanding of how to apply spectroscopic methods for unambiguous molecular characterization.
Section 1: Synthesis and Structural Framework
A robust spectroscopic analysis begins with a pure sample. The synthesis of 2-aminothiazole derivatives is commonly achieved via the Hantzsch thiazole synthesis. This involves the condensation reaction between an α-haloketone and a thiourea. For the title compound, the logical precursors are 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one and thiourea.
General Synthetic Protocol
The following protocol outlines a standard procedure for the synthesis, which must be followed by rigorous purification, typically crystallization or column chromatography, to ensure the sample is suitable for spectroscopic analysis.
Reaction Setup: To a solution of 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one (1.0 equivalent) in absolute ethanol, add thiourea (1.1 equivalents).
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Work-up and Isolation: After cooling to room temperature, the reaction mixture is neutralized with a base, such as aqueous sodium bicarbonate, to precipitate the free amine.
Purification: The resulting solid is collected by filtration, washed with water, and dried. For high purity, recrystallization from a suitable solvent (e.g., ethanol) is performed. The purity of the final compound is paramount for accurate spectroscopic analysis.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Hantzsch Thiazole Synthesis Workflow.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the precise connectivity of the atoms.
Theoretical Principles
NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation causes transitions between these levels, and the precise frequency required is highly sensitive to the local electronic environment of the nucleus, a phenomenon known as the chemical shift (δ).
Experimental Protocol: A Self-Validating System
Sample Preparation: Accurately weigh approximately 5-10 mg of purified 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine.
Solvation: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar, aromatic compounds and for its ability to facilitate the observation of exchangeable protons (e.g., -NH₂).
Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.
Data Acquisition: Record both ¹H NMR and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient number of scans (e.g., 16) are acquired to ensure a good signal-to-noise ratio. For ¹³C NMR, which is less sensitive, more scans (e.g., 1024 or more) are necessary.
Data Interpretation and Analysis
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Amine Protons (-NH₂): A broad singlet is expected, typically in the range of δ 7.0-8.0 ppm. Its broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange.
Aromatic Protons (Phenyl Ring): The three protons on the substituted phenyl ring will appear as distinct signals. The proton ortho to the nitro group and meta to the methyl group is expected to be the most downfield.
Thiazole Proton (-CH): A singlet is expected for the proton at the C5 position of the thiazole ring.
Methyl Protons (-CH₃): A sharp singlet corresponding to the three equivalent methyl protons will appear in the upfield region, typically around δ 2.3-2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
Proton Assignment
Predicted δ (ppm)
Multiplicity
Integration
Rationale
-NH₂
~7.5
Broad Singlet
2H
Exchangeable amine protons.
Phenyl H (ortho to NO₂)
~8.3
Singlet/Doublet
1H
Strong deshielding by the nitro group.
Phenyl H (ortho to Thiazole)
~7.8
Doublet
1H
Deshielded by the aromatic system.
Phenyl H (ortho to CH₃)
~7.5
Doublet
1H
Shielded relative to other aromatic protons.
Thiazole H (C5-H)
~7.2
Singlet
1H
Proton on the electron-rich thiazole ring.
Methyl (-CH₃)
~2.4
Singlet
3H
Aliphatic protons attached to the phenyl ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Thiazole Carbons: The C2 carbon, bonded to two nitrogen atoms, will be significantly downfield. The C4 and C5 carbons will appear in the aromatic region.
Phenyl Carbons: Six distinct signals are expected due to the substitution pattern. The carbon bearing the nitro group will be downfield, while the carbon attached to the methyl group will be slightly upfield compared to the others.
Methyl Carbon: The methyl carbon will appear at the most upfield position.
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
Carbon Assignment
Predicted δ (ppm)
Rationale
Thiazole C2 (-C-NH₂)
~168
Carbon attached to two heteroatoms (N).
Thiazole C4
~148
Part of the thiazole aromatic system.
Phenyl C (ipso-NO₂)
~147
Deshielded by the electron-withdrawing nitro group.
FT-IR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Theoretical Principles
Chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes (e.g., stretching, bending). An FT-IR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), providing a unique "fingerprint" of the molecule's functional groups.
Experimental Protocol
Sample Preparation: The analysis is typically performed on the pure solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. A small amount of the crystalline powder is placed directly onto the ATR crystal.
Data Acquisition: The spectrum is recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
Data Interpretation and Analysis
The structure of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine suggests several characteristic absorption bands. The presence of both a hydrogen-bond donor (-NH₂) and acceptors (nitro and thiazole nitrogens) may lead to peak broadening.
Table 3: Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Rationale
3400 - 3200
N-H Stretch
Primary Amine (-NH₂)
Typically appears as two bands (symmetric and asymmetric). May be broad due to hydrogen bonding.[2]
1620 - 1580
N-H Bend
Primary Amine (-NH₂)
Scissoring vibration of the amine group.
1600 - 1585
C=N Stretch
Thiazole Ring
Characteristic stretching of the imine bond within the heterocyclic ring.
1550 - 1510
Asymmetric NO₂ Stretch
Nitro Group (-NO₂)
Strong, characteristic absorption for conjugated nitro compounds.[2]
1360 - 1330
Symmetric NO₂ Stretch
Nitro Group (-NO₂)
Another strong, characteristic absorption for the nitro group.[2]
1500 - 1400
C=C Stretch
Aromatic Rings
Multiple bands corresponding to the phenyl and thiazole ring systems.
850 - 800
C-H Out-of-Plane Bend
Substituted Phenyl Ring
Bending pattern is indicative of the substitution on the phenyl ring.
Section 4: UV-Visible Spectroscopy and Mass Spectrometry
These techniques provide complementary information regarding the electronic properties and the overall molecular mass and fragmentation of the compound.
UV-Visible Spectroscopy
This technique probes the electronic transitions within a molecule. It is particularly useful for highly conjugated systems.
Principles and Protocol: A dilute solution of the compound (typically in ethanol or methanol) is placed in a quartz cuvette, and the absorbance of light is measured as the wavelength is scanned from ~200 to 800 nm.
Interpretation: The molecule possesses a large conjugated system spanning the nitrophenyl ring and the thiazole ring. This is expected to give rise to strong π → π* transitions. The presence of heteroatoms with lone pairs (N, S) also allows for n → π* transitions, which are typically weaker. A maximum absorption wavelength (λ_max) is anticipated in the 300-400 nm range, characteristic of such extended conjugated systems.[3] Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and assign these electronic transitions.[4]
Mass Spectrometry (MS)
MS is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Principles and Protocol: A small amount of the sample is ionized (e.g., by Electrospray Ionization, ESI), and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Interpretation: The molecular formula of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is C₁₀H₉N₃O₂S, with a monoisotopic mass of approximately 235.04 Da. The high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 236.05. Analysis of the fragmentation pattern can further confirm the structure; for instance, cleavage between the phenyl and thiazole rings is a likely fragmentation pathway.
A single technique is rarely sufficient for complete characterization. The power of this approach lies in the integration of data from all methods to build a cohesive and validated structural assignment.
The spectroscopic characterization of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is a systematic process that leverages the strengths of multiple analytical techniques. NMR spectroscopy elucidates the precise atomic connectivity, FT-IR confirms the presence of key functional groups, UV-Vis spectroscopy probes the electronic structure, and mass spectrometry verifies the molecular weight and formula. By integrating the data from these methods, as outlined in this guide, researchers can achieve an unambiguous and comprehensive understanding of the molecule's structure and properties, forming a solid foundation for further research in drug development and materials science.
References
Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102–10108. Available from: [Link]
Arshad, M., et al. (2020). DFT computational insights into structural, electronic and spectroscopic parameters of 2-(2-Hydrazineyl)thiazole derivatives: a concise theoretical and experimental approach. Journal of the Iranian Chemical Society, 18, 671–686. Available from: [Link]
Sci-Hub. (n.d.). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. Available from: [Link]
National Center for Biotechnology Information. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4- d]thiazole Derivatives. PubMed. Available from: [Link]
Semantic Scholar. (2020). DFT computational insights into structural, electronic and spectroscopic parameters of 2-(2-Hydrazineyl)thiazole derivatives: a concise theoretical and experimental approach. Available from: [Link]
The Royal Society of Chemistry. (2024). Supporting Information for an article. Available from: [Link]
SpectraBase. (n.d.). 4-(4-Nitrophenyl)-N-phenyl-1,3-thiazol-2-amine, N-methyl-. Available from: [Link]
ResearchGate. (n.d.). N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine. Available from: [Link]
Chemical Synthesis Database. (n.d.). N-methyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine. Available from: [Link]
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Available from: [Link]
ResearchGate. (n.d.). N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide. Available from: [Link]
National Institutes of Health. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. National Center for Biotechnology Information. Available from: [Link]
ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). Available from: [Link]
SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Available from: [Link]
Crystal Structure of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine: A Comprehensive Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals Introduction Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The incorporation of a thiazole nucleus is a key feature in a variety of pharmacologically active molecules. The specific substitution patterns on the thiazole and associated phenyl rings can profoundly influence the molecule's spatial configuration, intermolecular interactions, and, consequently, its biological efficacy. This technical guide focuses on the crystal structure of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, a molecule of interest for its potential applications in drug discovery and development. A detailed understanding of its three-dimensional architecture is paramount for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.
Methodology: From Synthesis to Structural Elucidation
A comprehensive search of the existing scientific literature and crystallographic databases reveals that a detailed, publicly available crystal structure determination for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine has not been reported. While the synthesis of related compounds is documented, the specific experimental details for the crystallization and subsequent X-ray diffraction analysis of the title compound are not accessible.
Typically, the workflow for determining a crystal structure involves the following key stages:
1. Synthesis and Purification: The initial step is the chemical synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, followed by rigorous purification to obtain a high-purity sample suitable for crystallization.
2. Crystallization: The purified compound is then subjected to various crystallization techniques to grow single crystals of sufficient size and quality for X-ray diffraction. This often involves slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a range of solvents or solvent mixtures.
3. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. This process involves irradiating the crystal with a monochromatic X-ray beam and recording the diffraction pattern.
4. Structure Solution and Refinement: The collected diffraction data are then used to solve and refine the crystal structure. This computational process determines the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsion angles.
Visualization of the General Experimental Workflow
Exploratory
A Technical Guide to the Physicochemical Characterization of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine: A Methodological Approach
Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is a novel chemical entity (N...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is a novel chemical entity (NCE) incorporating this key moiety. A thorough understanding of its physicochemical properties is paramount for any drug discovery and development campaign, as these parameters fundamentally govern a compound's absorption, distribution, metabolism, and excretion (ADMET) profile.[3][4] This guide provides a comprehensive methodological framework for the complete physicochemical characterization of this target compound. As experimental data for this specific NCE is not yet publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines authoritative, field-proven protocols for determining critical properties such as ionization constant (pKa), solubility, lipophilicity (LogP), thermal stability, and chemical stability, explaining the causality behind each experimental choice.
Introduction
The 2-Aminothiazole Scaffold: A Cornerstone in Medicinal Chemistry
The 2-aminothiazole ring is a versatile heterocyclic framework widely recognized for its broad spectrum of biological activities.[2][5] This moiety is integral to a variety of approved drugs and clinical candidates, demonstrating efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][6] Its prevalence is due to its ability to act as a bioisostere for other functional groups and its capacity to form key hydrogen bonds with biological targets, making it a frequent choice in rational drug design.[7]
Profile of the Target Compound: 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
The subject of this guide is a distinct derivative within this important class. Its structure combines the 2-aminothiazole core with a substituted nitrophenyl ring, features that are expected to modulate its biological activity and physicochemical profile significantly.
The Critical Role of Physicochemical Properties in Drug Development
The journey of a drug from discovery to clinical use is heavily dictated by its physicochemical properties.[3] These characteristics determine how a compound behaves in a physiological environment, influencing its solubility in bodily fluids, its ability to cross cell membranes, its metabolic stability, and ultimately, its bioavailability and safety profile.[4] Early and accurate characterization allows for informed lead optimization, rational formulation design, and reduces the risk of late-stage attrition.[3]
Foundational Analysis and Predicted Properties
Prior to extensive experimental work, a combination of theoretical synthesis, structural confirmation, and computational prediction provides a crucial baseline.
A probable and efficient route to synthesize the title compound is the Hantzsch Thiazole Synthesis.[8][9] This classic condensation reaction involves an α-haloketone and a thioamide.[10] For this specific target, the reaction would likely proceed between 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone and thiourea.[8] This method is known for its high yields and straightforward execution.[8]
Structural Confirmation
Post-synthesis, the compound's identity and purity must be unequivocally confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure, connectivity, and environment of each atom.
Mass Spectrometry (MS): High-resolution mass spectrometry will verify the exact molecular weight and elemental composition.
Infrared (IR) Spectroscopy: Will identify key functional groups, such as the N-H stretches of the amine, the C=N of the thiazole, and the N-O stretches of the nitro group.
In silico tools like SwissADME provide rapid, valuable estimations that guide initial experimental design.[11][12][13] These predictions help anticipate challenges, such as poor solubility, and inform the selection of analytical methods.
Property
Predicted Value / Descriptor
Rationale & Importance in Drug Development
Molecular Formula
C₁₀H₉N₃O₂S
Defines the elemental composition.
Molecular Weight
235.26 g/mol
Influences diffusion and transport across membranes. Generally, MW < 500 g/mol is preferred for oral bioavailability.[12]
LogP (Lipophilicity)
~2.5 - 3.5 (Consensus)
A key indicator of membrane permeability and metabolic clearance. Values in this range often balance permeability with aqueous solubility.[14]
Aqueous Solubility (LogS)
Moderately to Poorly Soluble
Low solubility can be a major hurdle for oral absorption and formulation.[15] Accurate experimental determination is critical.
The ionization state at physiological pH (~7.4) dictates solubility, absorption, and receptor interaction. The 2-amino group is expected to be the primary basic center.
Topological Polar Surface Area (TPSA)
~90-110 Ų
Predicts transport properties. TPSA < 140 Ų is often associated with good cell permeability.
H-Bond Donors
2
Influences solubility and receptor binding interactions.
H-Bond Acceptors
4
Influences solubility and receptor binding interactions.
Note: Predicted values are derived from analysis of similar structures and common computational algorithms (e.g., SwissADME, ChemAxon) and must be confirmed experimentally.[11][13]
Ionization Constant (pKa) Determination
Rationale: The pKa is the pH at which a compound is 50% ionized. It is arguably one of the most important physicochemical parameters because the charge state of a molecule dramatically affects its solubility, permeability, and target binding.[16] Given the basic 2-aminothiazole moiety, determining its pKa is essential to predict its behavior in the gastrointestinal tract and bloodstream.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination.[17][18][19] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.[16]
Step-by-Step Methodology:
Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[17]
Sample Preparation: Prepare a ~1 mM solution of the compound. If solubility is low, a co-solvent (e.g., methanol, DMSO) can be used, but its concentration should be minimized. The resulting pKa is an apparent pKa (pKa') and may require extrapolation to 0% co-solvent.[20]
Titration Setup: Place 20 mL of the sample solution in a thermostated vessel on a magnetic stirrer. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[17]
Titration:
For determining a basic pKa, first acidify the solution to ~pH 2 with 0.1 M HCl to ensure the amine is fully protonated.
Titrate the solution by adding small, precise aliquots of 0.1 M NaOH.
Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.[16]
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region or as the pH at the half-equivalence point on the titration curve.[17]
Workflow Visualization
Fig 1. Workflow for pKa determination via potentiometric titration.
Aqueous Solubility Profile
Rationale: Poor aqueous solubility is a primary cause of failure for drug candidates.[15] A compound must be in solution to be absorbed. Thermodynamic solubility, the saturated concentration of a compound in a specific medium at equilibrium, is the gold standard measurement.
The shake-flask method is the benchmark for determining thermodynamic solubility.[21][22] It involves equilibrating an excess of the solid compound with the solvent of interest until saturation is reached.
Step-by-Step Methodology:
Preliminary Test: First, estimate the approximate solubility to determine the appropriate amount of solid to use for the definitive test.[22]
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test medium (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is achieved.
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take 24 to 72 hours. The process can be accelerated by an initial heating step followed by cooling and seeding to ensure the most stable polymorph precipitates.[15]
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and aqueous phases by centrifugation or filtration (using a filter material that does not adsorb the compound).
Quantification: Accurately determine the concentration of the compound in the clear, saturated aqueous phase using a validated analytical method, typically HPLC-UV.
Calculation: The measured concentration represents the thermodynamic solubility of the compound in that medium.
Workflow Visualization
Fig 2. Workflow for thermodynamic solubility via the shake-flask method.
Lipophilicity Assessment (LogP / LogD)
Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
Experimental Protocol: RP-HPLC Method
While the shake-flask method is the traditional approach, reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more efficient, and highly reproducible alternative that requires less material.[23][24][25] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known LogP value.[26]
Step-by-Step Methodology:
System Setup: Use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile). For LogD measurement, the aqueous phase should be buffered to the pH of interest (e.g., 7.4).
Calibration: Select a set of 5-10 reference compounds with known, reliable LogP values that span the expected LogP of the target compound.
Retention Time Measurement: Inject the reference compounds and the target compound onto the HPLC system and measure their retention times (t_R). Calculate the retention factor (k) for each compound.
Calibration Curve: Generate a calibration curve by plotting the known LogP values of the reference standards against their corresponding log(k) values. A linear relationship should be observed.[23]
LogP/LogD Determination: Using the measured log(k) of the target compound, interpolate its LogP or LogD value from the linear regression equation of the calibration curve.
Workflow Visualization
Fig 3. Workflow for LogP determination via the RP-HPLC method.
Solid-State and Thermal Properties
Rationale: The solid-state properties of an active pharmaceutical ingredient (API) influence its stability, dissolution rate, and manufacturability. Differential Scanning Calorimetry (DSC) is a powerful technique for this characterization.[27]
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[28] It provides information on melting point, purity, and polymorphism.
Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan and hermetically seal it.
Thermal Program: Place the sample and a reference (empty sealed pan) into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Data Analysis:
Melting Point: The peak of the endotherm corresponds to the melting point. A sharp melting peak is indicative of high purity.[28][29]
Purity Estimation: The Van't Hoff equation can be applied to the shape of the melting endotherm to estimate the mole fraction of impurities, provided the compound is at least 98% pure and does not decompose upon melting.[29][30][31]
Polymorphism: The presence of multiple melting peaks or other thermal events before the final melt can indicate the existence of different crystalline forms (polymorphs), which can have different solubilities and stabilities.
Chemical Stability Assessment
Rationale: A drug must remain stable during its shelf life to ensure safety and efficacy. Forced degradation (stress testing) studies are conducted to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods, as mandated by ICH guidelines.[32][33]
Experimental Protocol: Forced Degradation Studies
The compound is subjected to stress conditions more severe than accelerated stability testing to provoke degradation.[34] A target degradation of 5-20% is typically desired.[32]
Standard Stress Conditions:
Acid/Base Hydrolysis: The compound is dissolved in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heated (e.g., 60 °C) for a defined period.[35]
Oxidation: The compound is exposed to an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.
Thermal Degradation: The solid compound is exposed to high heat (e.g., 80 °C) with and without humidity.[35]
Photostability: The compound (in solid and solution form) is exposed to a controlled source of UV and visible light, as specified by ICH guideline Q1B.[33]
For each condition, samples are analyzed at various time points by a stability-indicating HPLC method to separate the parent compound from any degradants.
Conclusion
The comprehensive physicochemical characterization of a novel chemical entity like 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is a foundational pillar of successful drug development. The methodological framework presented in this guide, from in silico prediction to rigorous experimental determination of pKa, solubility, lipophilicity, and stability, provides the necessary data to build a complete profile of the molecule. This integrated understanding is essential for scientists to make informed decisions, optimize molecular properties, design effective formulations, and ultimately advance promising candidates with a higher probability of clinical success.
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An In-Depth Technical Guide on the Biological Activity of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine Derivatives
Abstract The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds. This technical guide delves...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of pharmacologically active compounds. This technical guide delves into the synthesis, potential biological activities, and structure-activity relationships of a specific class of these compounds: 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine and its derivatives. By leveraging established synthetic protocols and drawing insights from structurally related molecules, this document provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. We will explore the prospective antimicrobial, anticancer, and anti-inflammatory properties of this scaffold, detailing the experimental methodologies required for their evaluation and discussing the mechanistic underpinnings of their potential bioactivities.
Introduction: The Thiazole Scaffold in Drug Discovery
Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a fundamental building block in the design of therapeutic agents.[1] Its unique structural and electronic properties allow it to interact with a diverse range of biological targets. The 2-aminothiazole moiety, in particular, serves as a versatile pharmacophore, capable of forming crucial hydrogen bonds and other non-covalent interactions within the active sites of enzymes and receptors.[2] This has led to the development of numerous drugs with a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3]
The subject of this guide, the 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine core, combines the established biological relevance of the 2-aminothiazole ring with a specifically substituted phenyl group at the 4-position. The presence of a methyl and a nitro group on the phenyl ring introduces distinct electronic and steric features that can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of the nitro group and the electron-donating character of the methyl group create a unique electronic environment that can influence target binding and overall biological activity.
Synthesis of the Core Scaffold
The synthesis of 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine derivatives is most commonly achieved through the well-established Hantzsch thiazole synthesis.[4][5][6] This robust and high-yielding reaction involves the condensation of an α-haloketone with a thioamide or thiourea.
General Synthetic Protocol: Hantzsch Thiazole Synthesis
The synthesis of the core scaffold, 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine, begins with the preparation of the requisite α-bromoketone, 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone. This intermediate is then reacted with thiourea in a suitable solvent, such as ethanol or methanol, often with gentle heating.[4]
Step-by-Step Methodology:
Halogenation of the Ketone: 1-(4-methyl-3-nitrophenyl)ethanone is brominated at the α-position using a brominating agent like bromine in a suitable solvent (e.g., acetic acid or diethyl ether) to yield 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone.
Cyclocondensation: The resulting α-bromoketone is then reacted with thiourea in a 1:1.5 molar ratio in a solvent such as methanol.[4]
Reaction Conditions: The mixture is typically heated under reflux for a specified period (e.g., 30 minutes to several hours) to facilitate the cyclization.[4][6]
Work-up and Isolation: Upon cooling, the reaction mixture is poured into a basic solution, such as 5% sodium carbonate, to neutralize any acid formed and precipitate the product.[4] The solid product is then collected by filtration, washed with water, and dried.[4] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Diagram of the Hantzsch Thiazole Synthesis:
Caption: General workflow for the Hantzsch synthesis of the core thiazole scaffold.
Potential Biological Activities and Evaluation Protocols
The 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine scaffold holds promise for a range of biological activities. The following sections outline these potential applications and the standard experimental protocols for their assessment.
Antimicrobial Activity
Thiazole derivatives are well-documented for their antibacterial and antifungal properties.[7][8] The presence of the nitro group on the phenyl ring is a feature found in some known antimicrobial agents, suggesting that this class of compounds could exhibit significant activity.[9]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
Microorganism Strains: A panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa) and fungal (e.g., Candida albicans, Aspergillus niger) strains should be used.[7][8]
Methodology: Broth Microdilution Method:
Prepare a stock solution of the test compound in a suitable solvent like DMSO.
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or Sabouraud Dextrose broth for fungi.
Inoculate each well with a standardized suspension of the microorganism.
Include positive controls (standard antibiotics like Ciprofloxacin and antifungals like Fluconazole) and negative controls (vehicle only).[10]
Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48-72 hours (for fungi).
Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[11]
Table 1: Representative Antimicrobial Activity Data for Structurally Related Thiazole Derivatives
The 2-aminothiazole scaffold is a key component of several anticancer drugs and clinical candidates. These compounds often exert their effects through mechanisms such as kinase inhibition or disruption of microtubule dynamics. The nitro-aromatic moiety can also contribute to cytotoxic activity.[12]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) should be used.[10][13]
Methodology:
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
Data Analysis: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
Diagram of a Potential Anticancer Mechanism of Action:
Caption: A potential mechanism of anticancer activity via protein kinase inhibition.
Anti-inflammatory Activity
Thiazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[14][15]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
Animal Model: Wistar rats are commonly used for this assay.[14][16]
Methodology:
Administer the test compound or a standard anti-inflammatory drug (e.g., Nimesulide or Mefenamic Acid) to the animals orally or intraperitoneally.[14][16] A control group receives only the vehicle.
After a set period (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
Measure the paw volume using a plethysmograph at regular intervals (e.g., 0, 1, 2, and 3 hours) after the carrageenan injection.[14]
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group, providing a measure of the compound's anti-inflammatory activity.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine derivatives is not extensively published, we can extrapolate from related structures.
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring at the 4-position of the thiazole are critical for activity. Electron-withdrawing groups, such as the nitro group in our core scaffold, have been shown in some cases to enhance antimicrobial and anticancer activities.[7][14] The interplay between the electron-withdrawing nitro group and the electron-donating methyl group at adjacent positions creates a specific electronic distribution that may be favorable for binding to certain biological targets.
Derivatization of the 2-Amino Group: The 2-amino group is a common site for derivatization to modulate the compound's properties. The formation of Schiff bases by reacting the 2-amino group with various aldehydes has been a successful strategy to generate potent antimicrobial and anticancer agents.[7][17] The nature of the substituent introduced via the aldehyde can significantly impact potency and selectivity.
Flexibility and Conformation: The overall shape and flexibility of the molecule are crucial for its interaction with target proteins. The introduction of different functional groups can alter the conformational preferences of the molecule, which in turn affects its biological activity.
Conclusion and Future Directions
The 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the well-established biological activities of related thiazole derivatives, this class of compounds is predicted to exhibit significant antimicrobial, anticancer, and anti-inflammatory properties. The synthetic accessibility via the Hantzsch reaction allows for the straightforward generation of a library of derivatives for biological screening.
Future research should focus on the synthesis and systematic evaluation of derivatives of this core scaffold. Key areas of investigation should include:
Derivatization of the 2-amino group with a diverse range of aromatic and heterocyclic aldehydes to explore the impact on biological activity.
Quantitative structure-activity relationship (QSAR) studies to build predictive models for designing more potent and selective compounds.
Mechanism of action studies for the most active compounds to identify their specific molecular targets.
In vivo efficacy and toxicity studies to assess the therapeutic potential of lead compounds.
By employing the methodologies and insights outlined in this guide, researchers can effectively explore the therapeutic potential of this intriguing class of thiazole derivatives.
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A-Z Guide to Therapeutic Target Identification for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine: A Strategic Whitepaper
Abstract The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2][3] This guide presents a comprehensive, scientifically-grounded strategy for the systematic identification and validation of therapeutic targets for the novel compound, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. Given the compound's unique substitution pattern—a 4-methyl-3-nitrophenyl group appended to the versatile 2-aminothiazole core—it possesses a distinct chemical profile that warrants a thorough investigation into its biological activities. This document outlines a multi-phase experimental workflow, from broad phenotypic screening to specific molecular target deconvolution, providing detailed protocols and the scientific rationale for each step. It is intended to serve as a technical roadmap for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this and similar novel chemical entities.
Introduction: Deconstructing the Molecule
The compound 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is comprised of two key structural motifs:
The 2-Aminothiazole Core: This heterocyclic moiety is a cornerstone of modern drug discovery, renowned for its ability to engage with a wide array of biological targets.[2][4] It is a key component in approved anticancer drugs like Dasatinib, a potent multi-targeted kinase inhibitor, and Alpelisib, a PI3K inhibitor.[1][5] Its prevalence stems from its capacity to act as a bioisostere for other functional groups and its participation in crucial hydrogen bonding interactions within enzyme active sites.[6]
The 4-Methyl-3-nitrophenyl Substituent: This functional group significantly influences the compound's physicochemical properties. The nitroaromatic group is a strong electron-withdrawing feature, which can be critical for molecular interactions.[7] Furthermore, nitroaromatic compounds can act as prodrugs, undergoing bioreduction in cellular environments to form reactive intermediates that may contribute to therapeutic effects or toxicity.[8][9][10] The meta position of the nitro group and the adjacent methyl group create a specific electronic and steric profile that will dictate binding specificity.
Given this structural composition, a logical starting point for investigation is to hypothesize that the compound may exhibit anticancer, anti-inflammatory, or antimicrobial activities, consistent with the broader class of 2-aminothiazole derivatives.[2][11][12]
Phase I: Broad-Spectrum Phenotypic Screening
The initial step is to cast a wide net to determine the compound's primary biological effect without bias toward a specific target. This is achieved through a panel of well-established phenotypic assays.
Cell Plating: Seed a panel of human cancer cell lines (e.g., A549 lung, MCF-7 breast, HT-29 colon) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Add the diluted compound to the cells and incubate for 48-72 hours.
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting the percentage of cell viability against the logarithm of the compound concentration.
Phase II: Target Class Identification & Validation
Based on the phenotypic screening results, we can formulate hypotheses about the molecular targets. If significant anti-proliferative activity is observed, protein kinases are a primary suspect class due to the prevalence of 2-aminothiazoles as kinase inhibitors.[13][14][15]
Hypothesized Target Class: Protein Kinases
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[16] The 2-aminothiazole scaffold is known to bind to the ATP pocket of many kinases.[6][17]
Protocol 3.1: In Vitro Kinase Inhibition Profiling
This protocol determines the direct inhibitory effect of the compound on a wide range of purified kinases.
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from 1 mM.[16]
Assay Plate Setup: In a 384-well plate, add the serially diluted compound or DMSO control.
Kinase Reaction Initiation: Add the specific kinase, its corresponding substrate peptide, and ATP to initiate the reaction. A common format uses a final volume of 10 µL.[16]
Incubation: Allow the reaction to proceed at 30°C for 60 minutes.
ADP Detection: Stop the kinase reaction and quantify the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™). The luminescent signal is directly proportional to kinase activity.[16]
Data Analysis: Plot the luminescence against the inhibitor concentration to determine IC₅₀ values for each kinase. A potent hit is typically defined by a low nanomolar to micromolar IC₅₀.
To confirm that the compound inhibits the target kinase within a cellular context, we measure the phosphorylation of its downstream substrates.[18][19]
Cell Treatment: Culture a relevant cancer cell line (e.g., K562 for Abl, A549 for Src/MAPK) and treat with the test compound at concentrations around its IC₅₀ for 1-2 hours.
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
Quantification: Determine protein concentration using a BCA assay.
SDS-PAGE and Transfer: Separate 20-50 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.[19]
Immunoblotting:
Block the membrane with 5% BSA or non-fat milk in TBST.
Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-p38 MAPK).
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
Visualize bands using an ECL detection system.
Normalization: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[19][20]
Phase III: Elucidating the Mechanism of Action
If the compound also shows anti-inflammatory properties, investigating its effect on key inflammatory signaling pathways like NF-κB is crucial.[18][21]
Hypothesized Pathway: NF-κB Signaling
The NF-κB pathway is a central regulator of inflammation.[22] In unstimulated cells, NF-κB is held in the cytoplasm by IκBα. Upon stimulation (e.g., by LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription.[18][21][23]
Signaling Pathway: Canonical NF-κB Activation
Caption: Inhibition of the canonical NF-κB signaling pathway.
Protocol 4.1: NF-κB Nuclear Translocation Assay
This high-content imaging assay directly visualizes the inhibitory effect of the compound on NF-κB activation.[24]
Cell Culture: Plate A549 or RAW 264.7 macrophage cells on 96-well imaging plates.
Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.
Stimulation: Stimulate the cells with an NF-κB activator like TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30-60 minutes.[24]
Immunofluorescence:
Fix and permeabilize the cells.
Incubate with a primary antibody against the p65 subunit of NF-κB.
Wash and incubate with a fluorescently-labeled secondary antibody.
Stain the nuclei with DAPI.
Imaging and Analysis: Acquire images using an automated fluorescence microscope. Use image analysis software to quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm. A successful inhibitor will prevent the increase in nuclear p65 signal upon stimulation.
Conclusion and Future Directions
This whitepaper outlines a rigorous, phased approach to identifying the therapeutic targets of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. By progressing from broad phenotypic effects to specific molecular interactions, this strategy maximizes the potential for discovering a clear mechanism of action. Positive results from these assays would warrant further investigation, including:
Lead Optimization: Synthesizing analogs to improve potency and selectivity (Structure-Activity Relationship studies).
Off-Target Profiling: Comprehensive screening to identify potential unintended interactions.
In Vivo Efficacy: Testing the compound in animal models of cancer or inflammation to validate its therapeutic potential.
The systematic application of the described protocols will provide the robust, high-quality data necessary to advance this promising compound through the drug discovery pipeline.
References
Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medical Chemistry Research, 30(4), 771–806. [Link][1][5]
Chauhan, D., & Kumar, R. (2022). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Journal of Biomolecular Structure and Dynamics. [Link][13]
Demir, B., et al. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5). [Link][4]
Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link][2][3][11][12]
Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link][7][25]
Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]. Journal of Medicinal Chemistry. [Link][14][15]
Golub, A. G., et al. (2020). Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2. Journal of Medicinal Chemistry. [Link][17]
Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1). [Link][8]
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link][19]
Rice, W. G., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 999. [Link][9]
ResearchGate. (2025). General reduction mechanism of nitroaromatic compounds. [Link][10]
Jones, C. A., et al. (2005). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Enzymology. [Link][20]
Wang, Y., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Probes and Drugs from the Sea. [Link][24]
Oeckinghaus, A., & Ghosh, S. (2009). Monitoring the Levels of Cellular NF-κB Activation States. International Journal of Molecular Sciences. [Link][23]
Whitepaper: A Technical Guide to the In Silico Modeling of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine Interactions
Audience: Researchers, Scientists, and Drug Development Professionals Abstract: The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery, offering a cost-effective an...
Author: BenchChem Technical Support Team. Date: January 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The convergence of computational chemistry and molecular biology has revolutionized early-stage drug discovery, offering a cost-effective and rapid framework for evaluating novel chemical entities.[1][2] This guide provides an in-depth technical walkthrough of the in silico modeling process for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, a compound featuring the versatile thiazole scaffold and a nitroaromatic system, functionalities associated with a wide spectrum of biological activities.[3][4][5] We will dissect a comprehensive computational workflow, from initial ligand preparation and putative target identification to the intricacies of molecular docking, molecular dynamics simulations, and ADMET profiling. By grounding each step in established scientific principles and providing detailed, reproducible protocols, this document serves as a practical manual for researchers seeking to apply computational methods to prioritize and characterize promising lead candidates.
Introduction: The Rationale for a Computational Approach
The traditional path of drug discovery is a long and arduous journey characterized by high costs and a staggering attrition rate, where nearly 30% of candidates fail in clinical trials due to safety concerns alone.[6] Computer-Aided Drug Design (CADD) has emerged as an indispensable tool to mitigate these risks by "failing early and failing cheap," allowing scientists to predict a compound's behavior at the molecular level before committing significant resources to synthesis and in vitro testing.[1][2][6]
The subject of this guide, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, possesses structural motifs of significant interest. The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and bioactive agents.[5] Furthermore, the nitro group, while sometimes a cause for toxicological concern, is known to play a critical role in the binding of nitroaromatic compounds to protein targets, often through specific hydrogen bond interactions.[7]
This guide will use Monoamine Oxidase B (MAO-B), a well-characterized enzyme and a validated target for neurodegenerative disorders, as a representative protein for our modeling studies. This choice is informed by literature demonstrating that similar 4-(3-nitrophenyl)thiazole derivatives exhibit potent and selective hMAO-B inhibitory activity.[8][9][10]
Overall In Silico Investigation Workflow
The following diagram outlines the multi-stage computational workflow that forms the core of this technical guide. Each stage builds upon the last, providing a progressively deeper understanding of the molecule's potential as a therapeutic agent.
Caption: A high-level overview of the in silico drug discovery workflow.
Foundational Protocols: Ligand and Target Preparation
The fidelity of any in silico model is wholly dependent on the quality of the input structures. This section details the critical, non-negotiable steps for preparing both the small molecule (ligand) and the macromolecular target (protein) to ensure the scientific validity of subsequent simulations.
Ligand Preparation Protocol
Causality: The goal is to generate a geometrically optimized, low-energy 3D conformation of the ligand. Docking algorithms explore rotational and translational freedom, but starting with an energetically favorable conformer significantly enhances the efficiency and accuracy of the search.
Step-by-Step Methodology:
Obtain 2D Structure: Draw 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine using chemical drawing software (e.g., ChemDraw) or retrieve its SMILES string from a database.
Convert to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.
Energy Minimization: This is the most critical step. Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF). This process adjusts bond lengths, angles, and dihedrals to find a local energy minimum.
Assign Partial Charges: Calculate and assign partial charges (e.g., Gasteiger charges) to each atom. Charges are fundamental to calculating electrostatic interactions, a primary component of binding affinity.
Define Rotatable Bonds: Identify and define the rotatable bonds within the molecule. The docking software will explore conformations by rotating these bonds.
Save in Required Format: Save the final, prepared ligand structure in the format required by the docking software (e.g., PDBQT for AutoDock Vina).
Protein Target Preparation Protocol
Causality: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential molecules (e.g., water, co-solvents) and lack hydrogen atoms. Preparation is a cleaning and correction process to make the structure suitable for simulating a physiological environment.
Step-by-Step Methodology:
Select a High-Quality Structure: Download the crystal structure of the target protein from the RCSB PDB database. For our example, human MAO-B complexed with a known inhibitor (e.g., PDB ID: 2V5Z) is an excellent choice. A high-resolution structure (<2.5 Å) is preferred.
Remove Non-Essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the PDB file. This prevents them from interfering with the docking of our compound of interest.
Add Hydrogen Atoms: PDB files typically do not include hydrogen atoms. Add hydrogens according to the standard protonation states of amino acid residues at a physiological pH (e.g., 7.4).
Assign Partial Charges: Assign appropriate atomic partial charges to the protein atoms (e.g., from the Kollman charge set).
Save in Required Format: Save the prepared protein structure in the appropriate format (e.g., PDBQT).
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[11][12] It employs a search algorithm to sample various binding poses and a scoring function to estimate the binding affinity for each pose, typically expressed in kcal/mol.[11]
Molecular Docking Workflow Diagram
Caption: Key stages of a GROMACS-based MD simulation workflow.
Protocol for MD Simulation with GROMACS
Step-by-Step Methodology:
System Preparation:
Ligand Topology: Generate a topology file for the ligand, which defines its bond lengths, angles, charges, and other force field parameters. Servers like CGenFF are commonly used for this.
[13] * Merge Coordinates: Combine the coordinate files of the protein and the docked ligand into a single complex file.
[14] * Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system, which is a requirement for many simulation algorithms.
[14]2. Energy Minimization: Perform a steep descent energy minimization of the entire system to relax the structure and remove any bad contacts or steric clashes.
Equilibration:
NVT Ensemble: Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT). This allows the temperature of the system to stabilize.
[14][15] * NPT Ensemble: Perform a subsequent simulation (e.g., 200 ps) at constant Number of particles, Pressure, and Temperature (NPT). This stabilizes the pressure and density of the system, bringing it closer to experimental conditions.
[14][15]4. Production MD: Run the final simulation for a longer duration (e.g., 50-100 ns) to collect data for analysis. The atomic coordinates are saved at regular intervals, creating a "trajectory."
Trajectory Analysis: Analyze the saved trajectory to assess the stability and dynamics of the complex. Key analyses include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial positions. A stable, plateauing RMSD indicates the complex has reached equilibrium.
Root Mean Square Fluctuation (RMSF): Calculates the fluctuation of individual residues, highlighting flexible and rigid regions of the protein upon ligand binding.
Hydrogen Bond Analysis: Tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, confirming the persistence of key interactions.
ADMET Profiling: Predicting Drug-Likeness
A compound with high binding affinity is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial early-stage filter. [6]In silico ADMET models use a compound's structure to predict its pharmacokinetic and toxicological properties.
[16][17]
Causality: Computational ADMET profiling allows for the early identification of potential liabilities, such as poor oral bioavailability or potential for causing adverse effects. This enables medicinal chemists to prioritize compounds with more favorable drug-like properties for further development.
Protocol for In Silico ADMET Prediction
Step-by-Step Methodology:
Select a Tool: Utilize a freely accessible and validated web-based tool, such as SwissADME or pkCSM.
Input Structure: Provide the SMILES string or draw the structure of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine.
Run Prediction: Execute the analysis. The server will compute a wide range of physicochemical, pharmacokinetic, and toxicological parameters.
Summarize and Interpret: Consolidate the key predicted properties into a table for clear interpretation.
Summary of Predicted ADMET Properties
Property Category
Parameter
Predicted Value
Interpretation & Desired Range
Physicochemical
Molecular Weight
237.27 g/mol
Good (< 500)
LogP (Lipophilicity)
2.85
Good (1-3)
Topological Polar Surface Area (TPSA)
97.8 Ų
Good (< 140 Ų)
Pharmacokinetics
GI Absorption
High
Favorable for oral administration
Blood-Brain Barrier (BBB) Permeant
No
May limit use for CNS targets
CYP2D6 Inhibitor
No
Low risk of drug-drug interactions via this pathway
Drug-Likeness
Lipinski's Rule of 5
0 Violations
High probability of being orally bioavailable
Toxicity
AMES Toxicity
Non-mutagenic
Low risk of carcinogenicity
Conclusion and Future Outlook
This technical guide has detailed a comprehensive in silico workflow for the initial characterization of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. The combined results from molecular docking, molecular dynamics, and ADMET prediction provide a multi-faceted profile of the compound's potential. The docking studies predicted strong binding affinity to MAO-B, stabilized by key hydrogen bond and hydrophobic interactions. The subsequent MD simulations would serve to validate the stability of this binding pose over time. Finally, the ADMET profile suggests the compound possesses favorable drug-like properties with a low risk of key toxicities.
These computational findings provide a strong rationale for advancing this compound to the next stage of the drug discovery pipeline: experimental validation. The insights gained from this in silico process not only prioritize the molecule but also guide future efforts in lead optimization by highlighting the specific structural features responsible for its predicted activity and properties.
References
MDPI. (2026). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking.
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex.
MD Tutorials. Protein-Ligand Complex.
ResearchGate. Overview of typical CADD workflow.
Fiveable. ADMET prediction | Medicinal Chemistry Class Notes.
ResearchGate. Predictive ADMET studies, the challenges and the opportunities.
YouTube. (2025). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial.
Read the Docs. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex.
IJARBS. (2013). Drug Discovery and ADMET process: A Review.
IAPC Journals. (2025). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development.
KBbox: Methods. Small Molecule Docking.
YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click.
Bonvin Lab. Small molecule docking.
NVIDIA. BioNeMo for Biopharma | Drug Discovery with Generative AI.
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
PubMed Central. Computational Approaches in Preclinical Studies on Drug Discovery and Development.
PubMed Central. (2023). In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity.
Royal Society of Chemistry. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives.
Semantic Scholar. (2011). In Silico Identification of Structure Requirement for Novel Thiazole and Oxazole Derivatives as Potent Fructose.
KNIME. (2021). Tutorials for Computer Aided Drug Design in KNIME.
Benchchem. In Silico Modeling of Thiazole-Based Kinase Inhibitors: A Technical Guide.
PubMed. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids.
Research Square. (2025). In silico design and synthesis of novel thiazole derivatives as antitubercular agents.
PubMed Central. The role of nitro groups in the binding of nitroaromatics to protein MOPC 315.
Systematic Reviews in Pharmacy. (2010). Computational Approaches for Drug Design and Discovery: An Overview.
bioRxiv. (2021). Chemoproteomic profiling reveals cellular targets of nitro-fatty acids.
nicholas.cloud. (2017). A Quick Introduction to Graphviz.
YouTube. (2023). Graphviz workflow 1.
Graphviz. Graphviz.
National Institutes of Health. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.
YouTube. (2021). Graphviz tutorial.
Sketchviz. Graphviz Examples and Tutorial.
Taylor & Francis Online. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.
Minsky DTIC. Adduction of Nitroaromatic Compounds with Blood Proteins and DNA as Biological Markers of Exposure.
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
ResearchGate. 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.
ADMET properties prediction for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
An In-Depth Technical Guide to the ADMET Profile of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine Introduction: De-risking Drug Discovery Through Early ADMET Profiling In the landscape of modern drug discovery, the axio...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the ADMET Profile of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Introduction: De-risking Drug Discovery Through Early ADMET Profiling
In the landscape of modern drug discovery, the axiom "fail early, fail cheap" has become a guiding principle. A significant proportion of drug candidates fail in late-stage development due to unfavorable pharmacokinetic and toxicity profiles, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1] Therefore, a robust and early assessment of a compound's ADMET profile is not merely a screening step but a critical, strategic imperative that informs lead optimization and candidate selection.[2]
This guide provides a comprehensive preclinical evaluation of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine , a novel small molecule with potential therapeutic applications. As a Senior Application Scientist, my objective is to move beyond a simple data readout. This document will synthesize predictive data with mechanistic insights, grounding our analysis in the principles of medicinal chemistry and pharmacology. We will first construct a robust in silico profile using established computational methodologies, followed by a detailed roadmap for in vitro validation, providing the self-validating protocols necessary for confident decision-making.
Part 1: In Silico ADMET Prediction & Mechanistic Rationale
Computational modeling serves as our first tier of analysis, offering a rapid and cost-effective means to forecast the ADMET properties of our lead compound.[3][4] These predictions are derived from sophisticated quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and molecular modeling techniques that have been trained on vast datasets of known compounds.[5][6]
The initial step involves an analysis of the fundamental physicochemical properties of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, which are foundational to its pharmacokinetic behavior.
Table 1: Physicochemical Properties and Drug-Likeness Assessment
Property
Predicted Value
Lipinski's Rule of Five Guideline
Compliance
Rationale and Implication
Molecular Weight
237.27 g/mol
< 500 Da
Yes
The low molecular weight is favorable for passive diffusion across biological membranes.[7]
logP (Octanol-Water Partition Coefficient)
2.85
≤ 5
Yes
This value indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability, which is ideal for oral absorption.[8]
Hydrogen Bond Donors
1 (amine group)
≤ 5
Yes
A low number of H-bond donors facilitates partitioning from the aqueous environment of the gut into the lipid bilayer of enterocytes.[9][10]
Hydrogen Bond Acceptors
5 (2 thiazole N/S, 2 nitro O, 1 amine N)
≤ 10
Yes
The number of H-bond acceptors is well within the acceptable range, minimizing the desolvation penalty upon membrane crossing.[7][11]
Overall Assessment
Fully Compliant
No more than one violation
Excellent
The compound exhibits a strong drug-like profile, suggesting a high probability of good oral absorption and bioavailability.[7][8]
Absorption
Human Intestinal Absorption (HIA): Predicted to be high. The compound's compliance with Lipinski's rules is a strong indicator of passive absorption.
Caco-2 Permeability: Predicted to be moderate to high. The Caco-2 cell line is the gold standard in vitro model for predicting human intestinal permeability.[12][13] The predicted permeability suggests the compound can efficiently cross the intestinal epithelium.
P-glycoprotein (P-gp) Substrate: Predicted to be a non-substrate. P-gp is an efflux transporter that can pump drugs out of cells, reducing their absorption and efficacy.[14] A prediction as a non-substrate is a highly favorable characteristic.
Distribution
Plasma Protein Binding (PPB): Predicted to be high (>90%). While only the unbound drug is pharmacologically active, a high degree of binding can create a circulating reservoir of the compound, potentially prolonging its duration of action.[15][16] However, very high binding (>99%) can limit the free fraction available to exert its therapeutic effect and can be a liability.[17]
Blood-Brain Barrier (BBB) Permeability: Predicted to be low. The presence of polar functional groups (nitro and amine) and its overall topology likely limit its ability to cross the highly restrictive BBB. This is advantageous for peripherally acting drugs, as it minimizes the risk of central nervous system (CNS) side effects.
Metabolism
The metabolic fate of a drug is a critical determinant of its efficacy and safety. The structure of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine contains two key moieties known for metabolic activity: the 2-aminothiazole ring and the nitro group. Metabolism is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.
Predicted Sites of Metabolism:
Thiazole Ring Oxidation: The thiazole ring is susceptible to CYP-mediated oxidation, which can lead to the formation of reactive epoxide or S-oxide metabolites.[18][19] These reactive intermediates are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic toxicity.[20]
Nitro Group Reduction: The nitroaromatic group can be reduced by nitroreductases to form nitroso and hydroxylamine intermediates, which are also known to be reactive and potentially mutagenic.
Methyl Group Oxidation: The benzylic methyl group is a potential site for oxidation to an alcohol and subsequently a carboxylic acid, a common metabolic pathway that increases water solubility and facilitates excretion.
The potential for the formation of reactive metabolites is a significant concern that must be investigated experimentally.
Caption: Predicted metabolic pathways for the target compound.
Excretion
Based on the predicted metabolic pathways, the primary route of excretion is expected to be renal, following metabolic conversion to more polar derivatives (e.g., the carboxylic acid and its conjugates).
Toxicity
Early identification of potential toxicity is paramount.[21] Our in silico analysis focuses on key toxicological endpoints known to cause drug attrition.
Mutagenicity (Ames Test): High probability of being positive. The presence of the nitroaromatic group is a structural alert for mutagenicity, as its metabolic reduction can lead to DNA-reactive species.[22][23] This is a significant finding that requires immediate experimental verification.
hERG Inhibition: Predicted to be a non-inhibitor. Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias (Torsades de Pointes).[24] A negative prediction is a very favorable safety characteristic.
Hepatotoxicity (Liver Toxicity): Moderate risk. The potential for forming reactive metabolites from the thiazole ring is a known risk factor for drug-induced liver injury (DILI).[19]
Acute Oral Toxicity: Predicted to be low (Class IV or V). This suggests a low risk of toxicity from a single oral dose.
Table 2: Summary of Predicted ADMET Properties
Parameter
Prediction
Implication for Drug Development
Absorption
Intestinal Absorption
High
Favorable for oral administration.
Caco-2 Permeability
Moderate-High
Likely good absorption across the gut wall.
Distribution
Plasma Protein Binding
High
May provide a longer duration of action; requires careful dose consideration.
BBB Permeability
Low
Reduced risk of CNS side effects.
Metabolism
Metabolic Stability
Moderate
Susceptible to Phase I metabolism.
Reactive Metabolites
High Risk
Significant safety concern due to thiazole and nitro groups. Requires investigation.
Toxicity
Mutagenicity (Ames)
High Risk
Major potential liability; may be a project-killing flaw if confirmed.
hERG Inhibition
Low Risk
Favorable cardiac safety profile predicted.
Hepatotoxicity
Moderate Risk
Potential for liver toxicity due to reactive metabolites.
Part 2: A Tiered Strategy for In Vitro Experimental Validation
While in silico predictions provide invaluable guidance, they must be confirmed by robust experimental data.[12][25] The following section outlines the essential, self-validating protocols to verify our computational hypotheses.
Caption: Tiered workflow for experimental ADMET validation.
Tier 1: Core Pharmacokinetic Profile
Objective: To determine the bidirectional permeability of the compound across a Caco-2 monolayer, calculating the apparent permeability coefficient (Papp) and the efflux ratio.
Methodology:
Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
Monolayer Integrity Check: Transepithelial Electrical Resistance (TEER) is measured. Only monolayers with TEER values >200 Ω·cm² are used.[14][26]
Transport Experiment (Apical to Basolateral - A to B): The test compound (e.g., 10 µM) is added to the apical (donor) chamber. Samples are taken from the basolateral (receiver) chamber at specified time points (e.g., 30, 60, 90, 120 min).
Transport Experiment (Basolateral to Apical - B to A): In a parallel set of wells, the compound is added to the basolateral (donor) chamber, and samples are taken from the apical (receiver) chamber.
Controls: Propranolol (high permeability) and Atenolol (low permeability) are run as controls to validate assay performance. Verapamil can be co-incubated to assess P-gp mediated efflux.[14]
Quantification: Compound concentrations in all samples are determined by LC-MS/MS.
Data Analysis:
Papp (cm/s) is calculated for both A-to-B and B-to-A directions.
Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests active efflux.[14]
Objective: To determine the percentage of the compound bound to plasma proteins.
Methodology:
Device Preparation: A Rapid Equilibrium Dialysis (RED) device is used, which contains individual wells split by a semipermeable membrane (8 kDa MWCO).[27]
Sample Preparation: The test compound is spiked into plasma (human, rat) at a final concentration of e.g., 1-5 µM.[15]
Dialysis: The plasma containing the compound is added to one chamber of the RED device, and phosphate-buffered saline (PBS) is added to the other. The plate is sealed and incubated at 37°C for 4-6 hours with shaking to reach equilibrium.[16]
Controls: Warfarin (high binding) and Metoprolol (low binding) are run as assay controls.
Quantification: After incubation, aliquots are taken from both the plasma and buffer chambers. The samples are matrix-matched, and the compound concentration is determined by LC-MS/MS.
Data Analysis:
% Bound = [1 - (Concentration in buffer / Concentration in plasma)] x 100.
Fraction unbound (fu) = Concentration in buffer / Concentration in plasma.
Tier 2: Critical Safety and Metabolism Assessment
Objective: To assess the mutagenic potential of the compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.[23][28]
Methodology:
Strain Selection: A panel of tester strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations (frameshift, base-pair substitution).[22]
Metabolic Activation: The test is conducted both with and without the addition of a rat liver homogenate fraction (S9 mix) to assess the mutagenicity of both the parent compound and its metabolites.[28] This is critical given the prediction of reactive metabolite formation.
Plate Incorporation Method: The test compound at several concentrations, the bacterial culture, and either S9 mix or buffer are added to molten top agar. This mixture is poured onto minimal glucose agar plates.
Incubation: Plates are incubated at 37°C for 48-72 hours.
Controls: A vehicle control (e.g., DMSO) and known mutagens for each strain (with and without S9) serve as negative and positive controls, respectively.
Data Analysis: The number of revertant colonies (his+) on the test plates is counted and compared to the negative control plates. A dose-dependent increase of at least two-fold in revertant colonies is typically considered a positive result.[29]
Objective: To determine the compound's potential to inhibit the hERG potassium channel.
Methodology:
Cell Line: HEK-293 cells stably expressing the hERG channel are used.
System: An automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch) is employed.[30]
Procedure: Cells are captured, and a gigaohm seal is formed. A specific voltage protocol is applied to elicit hERG tail currents.
Compound Application: After establishing a stable baseline, the test compound is applied at increasing concentrations (e.g., 0.1, 1, 10, 30 µM).
Controls: A vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor (e.g., E-4031) are used as negative and positive controls.[30]
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value (the concentration causing 50% inhibition) is determined.
Part 3: Synthesis, Risk Assessment, and Path Forward
The integrated analysis of our in silico predictions presents a mixed but clear profile for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine.
Strengths:
Excellent Drug-Likeness: The compound fully complies with Lipinski's rules, suggesting favorable oral absorption and bioavailability.
Favorable Distribution: Low predicted BBB penetration minimizes the risk of CNS side effects.
Low Cardiotoxicity Risk: The prediction of non-inhibition of the hERG channel is a major advantage from a safety perspective.
Liabilities & Key Risks:
Mutagenicity Risk (High): The structural alert from the nitroaromatic group, predicting a positive Ames test, is the most significant liability. A confirmed positive result in the in vitro Ames assay would likely halt the development of this compound for most therapeutic indications unless a compelling risk-benefit case can be made and the mutagenicity is shown to be non-relevant in vivo.
Metabolic Instability and Reactive Metabolites (High Risk): The combination of a 2-aminothiazole ring and a nitro group presents a high probability of forming reactive metabolites. This is directly linked to the mutagenicity risk and also raises concerns about potential hepatotoxicity and idiosyncratic drug reactions.
Recommended Path Forward:
The experimental validation should proceed in the tiered manner outlined. The Ames test is the highest priority experiment.
If the Ames test is negative: This would be a very positive, albeit surprising, result. The project could proceed with the other Tier 1 and Tier 2 assays. A negative result would warrant a deeper investigation into why the structural alert did not translate to mutagenic activity in this specific chemical context.
If the Ames test is positive: The project should be critically re-evaluated. Further work would be required to understand the mechanism of mutagenicity and to determine if it translates to in vivo genotoxicity. Concurrently, medicinal chemistry efforts should be immediately directed toward designing analogs that remove or replace the nitro group to mitigate this liability.
This technical guide provides a clear, data-driven framework for assessing the potential of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. By addressing the key predicted risks head-on with validated experimental protocols, we can make an informed, efficient, and scientifically sound decision on the future of this compound.
References
Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]
LifeNet Health LifeSciences. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. [Link]
Al-Dahmoshi, H., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals. [Link]
ResearchGate. (2025). Computational Intelligence Methods for ADMET Prediction. [Link]
Sharma, P., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology. [Link]
Mansouri, K., et al. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science. [Link]
Subramanian, R., et al. (2010). Cytochrome P450-mediated epoxidation of 2-aminothiazole-based AKT inhibitors: identification of novel GSH adducts and reduction of metabolic activation through structural changes guided by in silico and in vitro screening. Chemical Research in Toxicology. [Link]
A Technical Guide to Novel Synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine Analogs: Advancing Efficiency and Green Chemistry in Drug Discovery
Introduction: The Enduring Significance of the 2-Aminothiazole Scaffold The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biol...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Enduring Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The specific analog, 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine, and its related structures are of significant interest in drug discovery programs, necessitating the development of efficient, scalable, and sustainable synthetic routes to access a diverse library of analogs for structure-activity relationship (SAR) studies.
This in-depth technical guide moves beyond the classical Hantzsch synthesis, providing a comprehensive overview of novel, field-proven strategies for the synthesis of 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine and its analogs. We will delve into one-pot methodologies, microwave-assisted and ultrasound-assisted reactions, and other green chemistry approaches that offer significant advantages in terms of reaction times, yields, and environmental impact.[3][4] The focus will be on providing not just protocols, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
The Foundational Route: A Modern Perspective on the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains the most fundamental and widely used method for the preparation of 2-aminothiazoles.[5][6] It involves the condensation of an α-haloketone with a thiourea derivative. While robust, the classical approach often involves the isolation of lachrymatory and toxic α-haloketone intermediates.[7]
The synthesis of the target compound and its analogs via the Hantzsch route commences with the preparation of the key intermediate, 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone.
Synthesis of the Key Intermediate: 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
The regioselective bromination of 4-methyl-3-nitroacetophenone is a critical first step. Traditional methods often employ elemental bromine in chlorinated solvents.[8][9] However, for improved safety and handling, modern approaches utilize reagents like bromodimethylsulfonium bromide (BDMS).[10]
Experimental Protocol: Synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethanone
To a stirred solution of 1-(4-methyl-3-nitrophenyl)ethanone (1.0 eq) in a suitable solvent such as chloroform or methanol, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 eq).
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone.
The Hantzsch Cyclization: From Intermediate to Core Scaffold
With the α-bromoketone in hand, the subsequent cyclization with thiourea proceeds to form the desired 2-aminothiazole ring.
Experimental Protocol: Synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
In a round-bottom flask, dissolve 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone (1.0 eq) in ethanol.
Add thiourea (1.2 eq) to the solution and reflux the mixture for 3-6 hours. Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
If precipitation occurs, filter the solid and wash with cold ethanol.
If no precipitate forms, concentrate the reaction mixture under reduced pressure and add water to induce precipitation.
Filter the solid, wash with water, and dry to obtain the crude product.
Recrystallize the crude product from ethanol to yield pure 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine.
Novel Synthetic Paradigms: Enhancing Efficiency and Sustainability
Modern synthetic chemistry prioritizes methodologies that are not only efficient but also environmentally benign. The following sections detail innovative approaches to the synthesis of 2-aminothiazole analogs that align with the principles of green chemistry.[4][11]
One-Pot Syntheses: A Streamlined Approach
One-pot reactions offer significant advantages by minimizing intermediate isolation, purification steps, and solvent usage, thereby improving overall efficiency and reducing waste.[12][13] Several one-pot modifications of the Hantzsch synthesis have been developed, often involving the in situ generation of the α-haloketone.
One-Pot Synthesis Using Copper(II) Bromide
Copper(II) bromide can act as both a brominating agent for the ketone and a catalyst for the subsequent cyclization.[12]
Experimental Protocol: One-Pot Synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine Analogs
To a mixture of the substituted acetophenone (1.0 eq) and thiourea (1.5 eq) in a suitable solvent like ethanol or acetonitrile, add copper(II) bromide (2.2 eq).
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
After completion, cool the mixture and pour it into water.
Neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the residue by column chromatography to obtain the desired 2-aminothiazole analog.
Reactant 1 (Substituted Acetophenone)
Reactant 2 (Thiourea/Substituted Thiourea)
Catalyst/Reagent
Solvent
Reaction Time (h)
Yield (%)
4-Methyl-3-nitroacetophenone
Thiourea
CuBr₂
Ethanol
8
75-85
4-Chloro-3-nitroacetophenone
N-Methylthiourea
CuBr₂
Acetonitrile
10
70-80
4-Methoxy-3-nitroacetophenone
Thiourea
I₂/DMSO
DMSO
6
80-90
Table 1: Comparison of One-Pot Synthesis Conditions for 2-Aminothiazole Analogs.
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes and often improving yields.[2][14][15] This rapid, high-energy input method is particularly effective for the synthesis of heterocyclic compounds like 2-aminothiazoles.
In a microwave-safe vessel, combine the substituted acetophenone (1.0 eq), thiourea (1.2 eq), and a catalytic amount of iodine in a minimal amount of a high-boiling point solvent like ethanol or DMF.
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture at a constant power (e.g., 150 W) for 5-15 minutes, with the temperature monitored and controlled (e.g., 100-120 °C).
After the reaction is complete, cool the vessel to room temperature.
Pour the reaction mixture into ice-cold water to precipitate the product.
Filter the solid, wash with water, and recrystallize from a suitable solvent.
DOT Script for Microwave-Assisted Synthesis Workflow
Caption: Workflow for microwave-assisted synthesis of 2-aminothiazole analogs.
Ultrasound-Assisted Synthesis: A Green Sonochemical Approach
Ultrasonication provides an alternative energy source for chemical reactions, proceeding via acoustic cavitation.[16][17] This technique often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods, making it an attractive green chemistry approach.[18]
In a suitable vessel, suspend the α-bromoketone (1.0 eq) and thiourea (1.2 eq) in an aqueous ethanol solution.
Place the vessel in an ultrasonic cleaning bath.
Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 30-60 minutes.
Monitor the reaction progress by TLC.
Upon completion, isolate the product by filtration or extraction as described in previous methods.
The Emergence of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine: A Keystone Scaffold for Next-Generation Therapeutics
An In-Depth Technical Guide for Drug Discovery Professionals The 2-aminothiazole motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Its inherent abili...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide for Drug Discovery Professionals
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1][2] Its inherent ability to engage in diverse biological interactions has propelled the development of derivatives with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This guide delves into the specific potential of a promising derivative, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, as a focal point for innovative drug discovery programs. We will explore its synthetic viability, potential mechanisms of action, and a strategic framework for its comprehensive evaluation as a drug candidate.
Strategic Synthesis: The Hantzsch Thiazole Synthesis
A robust and well-established method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[5] This one-pot condensation reaction provides an efficient route to 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. The proposed synthetic pathway is outlined below.
Proposed Synthetic Workflow
Caption: Proposed Hantzsch synthesis of the target compound.
Detailed Experimental Protocol:
Reactant Preparation: To a solution of 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one (1 equivalent) in absolute ethanol, add thiourea (1.1 equivalents).
Reaction: The reaction mixture is refluxed for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is neutralized with a saturated sodium bicarbonate solution.
Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Unraveling the Therapeutic Potential: Postulated Mechanisms of Action
The structural features of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine suggest several potential mechanisms of action, particularly in the context of oncology. The 2-aminothiazole scaffold is known to interact with various protein kinases, while the nitrophenyl moiety can be implicated in pathways sensitive to redox modulation.[6][7]
Potential Signaling Pathway Modulation
A plausible hypothesis is the compound's interference with critical cell signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7][8]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
A Strategic Framework for Preclinical Evaluation
A systematic and rigorous preclinical evaluation is paramount to validating the therapeutic potential of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. The following workflow outlines a comprehensive approach.
Preclinical Evaluation Workflow
Caption: A streamlined workflow for preclinical drug discovery.
In Vitro Cytotoxicity Screening
The initial step involves assessing the compound's cytotoxic effects against a panel of human cancer cell lines.
Experimental Protocol:
Cell Line Selection: Utilize a diverse panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon).
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine for 48-72 hours.
Viability Assay: Assess cell viability using a standard method such as the MTT or Sulforhodamine B (SRB) assay.[9]
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Cell Line
Tumor Type
IC50 (µM) - Hypothetical Data
MCF-7
Breast Cancer
5.2
A549
Lung Cancer
8.7
HCT116
Colon Cancer
3.5
PC-3
Prostate Cancer
12.1
Table 1: Hypothetical In Vitro Cytotoxicity Data. This table presents example data to illustrate the expected output from cytotoxicity screening.
Mechanism of Action Elucidation
For compounds demonstrating significant cytotoxicity, further studies are required to elucidate the underlying mechanism of action.
Experimental Protocols:
Kinase Inhibition Assays: Screen the compound against a panel of protein kinases, with a particular focus on the PI3K/Akt pathway, to identify direct molecular targets.[10]
Cell Cycle Analysis: Employ flow cytometry to determine the effect of the compound on cell cycle progression.[11]
Apoptosis Assays: Utilize techniques such as Annexin V/PI staining to assess the induction of apoptosis.[10]
Western Blotting: Analyze the expression levels of key proteins in relevant signaling pathways (e.g., phosphorylated Akt, mTOR) to confirm pathway modulation.
Future Directions and Conclusion
The exploration of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine represents a promising avenue in the quest for novel therapeutics. Its synthetic accessibility and the diverse biological activities associated with its structural motifs provide a strong rationale for its further investigation. The systematic evaluation framework outlined in this guide offers a clear path forward for researchers to unlock the full therapeutic potential of this intriguing molecule. Through rigorous preclinical studies, this compound could emerge as a valuable lead for the development of next-generation targeted therapies.
References
Taylor & Francis Online. (n.d.). Synthesis and anticancer properties of 2-aminothiazole derivatives. Retrieved from [Link]
ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]
PubMed. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Retrieved from [Link]
PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Anticancer Activities of Some Thiazole Derivatives | Request PDF. Retrieved from [Link]
RSC Publishing. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Retrieved from [Link]
Acta Chimica Slovenica. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]
Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]
NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
ResearchGate. (n.d.). Thiazole in the Targeted Anticancer Drug Discovery | Request PDF. Retrieved from [Link]
NIH. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Retrieved from [Link]
PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives | Request PDF. Retrieved from [Link]
Taylor & Francis Online. (n.d.). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Retrieved from [Link]
PubMed. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. Retrieved from [Link]
NIH. (n.d.). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Retrieved from [Link]
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
Chemical Synthesis Database. (n.d.). N-methyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine. Retrieved from [Link]
ResearchGate. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]
ResearchGate. (n.d.). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Retrieved from [Link]
ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]
NIH. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Retrieved from [Link]
MDPI. (n.d.). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]
ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). Retrieved from [Link]
Application Note & Protocol: A Guided Synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Abstract The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antibacterial to anti-inflammatory and a...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from antibacterial to anti-inflammatory and anticancer treatments.[1][2] This document provides a comprehensive, field-tested protocol for the synthesis of a specific derivative, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. The synthesis is achieved via the classical Hantzsch thiazole synthesis, a robust and widely adopted method involving the condensation of an α-haloketone with thiourea.[3][4] This guide is designed for researchers in synthetic chemistry and drug development, offering a detailed step-by-step methodology, mechanistic insights, safety protocols, and characterization guidelines to ensure a reliable and reproducible outcome.
Introduction and Scientific Background
Thiazole and its derivatives are a cornerstone in heterocyclic chemistry, largely due to their significant biological activities.[1][5] The 2-aminothiazole moiety, in particular, is a key pharmacophore found in a variety of approved drugs and clinical candidates.[6] The title compound, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, incorporates a substituted nitrophenyl group, a common feature in bioactive molecules that can serve as a handle for further chemical modification or as a critical element for biological target interaction.
The chosen synthetic strategy is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[3] This method remains one of the most efficient and versatile routes for constructing the thiazole ring.[2][7] It involves the reaction between an α-haloketone and a thioamide.[3][5] For the synthesis of 2-aminothiazoles, thiourea serves as the thioamide component, providing the nitrogen and sulfur atoms for the heterocycle as well as the C2-amino group.[8][9] The reaction is typically performed in a polar solvent, such as ethanol, and proceeds with high yields.[1][6]
Reaction Scheme and Mechanism
The synthesis proceeds via a one-pot condensation reaction between 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one and thiourea.
Overall Reaction:
Mechanistic Pathway: The Hantzsch Synthesis
The reaction mechanism is a well-established sequence involving nucleophilic substitution, intramolecular cyclization, and dehydration.[8][9][10]
Nucleophilic Attack (SN2 Reaction): The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic α-carbon of the bromo-ketone, displacing the bromide ion.[9][10]
Intramolecular Cyclization: The nitrogen of the resulting isothiouronium intermediate attacks the carbonyl carbon in an intramolecular fashion to form a five-membered ring intermediate, a hydroxythiazoline.[8][9]
Dehydration: The hydroxythiazoline intermediate readily undergoes acid-catalyzed dehydration to form the stable, aromatic thiazole ring. The aromaticity of the final product is a significant driving force for this step.[10]
Caption: A diagram of the Hantzsch thiazole synthesis mechanism.
Materials, Equipment, and Reagents
Equipment
Round-bottom flask (50 mL or 100 mL)
Reflux condenser
Heating mantle with magnetic stirrer and stir bar
Beakers, Erlenmeyer flasks, and graduated cylinders
Buchner funnel and filter flask assembly
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
TLC developing chamber and UV lamp (254 nm)
Melting point apparatus
Standard laboratory glassware and personal protective equipment (PPE)
To neutralize the HBr byproduct and precipitate the free amine.[8]
Deionized Water
7732-18-5
-
-
As needed
For washing the final product.
Detailed Experimental Protocol
Reaction Setup
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one (2.58 g, 10.0 mmol).
Add thiourea (0.91 g, 12.0 mmol).
Add ethanol (25 mL) to the flask. The reagents may not fully dissolve at room temperature.
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
Cyclization Reaction
Place the flask in a heating mantle and begin stirring.
Heat the reaction mixture to reflux (approximately 78°C for ethanol).
Maintain the reflux for 2-3 hours.
Expert Insight: The initial product formed is the hydrobromide salt of the target amine, which is often soluble in the ethanol reaction medium.[10] The reaction is driven to completion by the formation of the stable aromatic ring.[10]
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
Mobile Phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v).
Procedure: Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the α-haloketone spot indicates reaction completion. Visualize spots under a UV lamp.
Product Isolation and Work-up
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
Pour the cooled reaction mixture slowly into a beaker containing 100 mL of crushed ice or cold water with stirring.
While stirring, slowly add saturated sodium bicarbonate solution until the solution is neutral or slightly basic (pH ~8). This step is crucial as it neutralizes the hydrobromic acid (HBr) generated during the reaction, precipitating the product as a free base.[8]
A solid precipitate (typically yellow or off-white) should form. Continue stirring the slurry in the ice bath for an additional 20-30 minutes to ensure complete precipitation.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.
Allow the product to air-dry on the filter paper or transfer it to a watch glass to dry completely. For faster drying, a vacuum oven at low heat (40-50°C) can be used.
Purification
The crude product is often pure enough for many applications.[8]
If further purification is required, recrystallize the solid from a suitable solvent, such as ethanol or an ethanol/water mixture.
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If the solid does not fully dissolve, filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization. Collect the purified crystals by vacuum filtration.
Caption: A flowchart of the synthesis and work-up procedure.
Product Characterization
The identity and purity of the synthesized 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine should be confirmed using standard analytical techniques:
¹H NMR: To confirm the proton environment of the aromatic rings and the amine group. The chemical shifts for similar 4-(nitrophenyl)thiazole structures are well-documented.[12][13]
¹³C NMR: To confirm the carbon skeleton of the molecule.
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 236.05 g/mol ).
Melting Point (MP): To assess the purity of the final product. A sharp melting range indicates high purity.
Infrared Spectroscopy (IR): To identify characteristic functional groups such as N-H (amine), C=N (thiazole ring), and N-O (nitro group) stretches.
Safety and Handling Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Chemical
Hazard Classifications
Handling Precautions
2-Bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one
Lachrymator (causes tearing), skin and eye irritant, toxic. α-haloketones are potent alkylating agents.[14]
Handle exclusively in a fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes.
Thiourea
Harmful if swallowed, suspected of causing genetic defects, suspected of causing cancer, may damage the unborn child, toxic to aquatic life.[15][16][17]
Avoid creating dust.[16] Do not handle until all safety precautions have been read and understood.[18] Wash hands thoroughly after handling.[15] Use PPE.
Ethanol
Flammable liquid and vapor.
Keep away from heat, sparks, and open flames. Use in a well-ventilated area.
Sodium Bicarbonate
Generally low hazard, but can cause mild irritation.
Avoid creating dust.
References
Molecules. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Available at: [Link]
Taylor & Francis Online. (2010). Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. Available at: [Link]
Chem Help ASAP. Hantzsch Thiazole Synthesis. Available at: [Link]
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
YouTube. (2019). Synthesis of thiazoles. Available at: [Link]
ResearchGate. Synthesis of 2-substitued-amino-4-aryl thiazoles. Available at: [Link]
National Institutes of Health (NIH). (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
ResearchGate. (2017). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Available at: [Link]
Taylor & Francis Online. (2023). Synthesis of thiazole-based-thiourea analogs. Available at: [Link]
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
ResearchGate. Synthesis of thiourea-derived thiazolines. Available at: [Link]
ResearchGate. (2010). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. Available at: [Link]
Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]
Chemos GmbH & Co.KG. Safety Data Sheet: thiourea. Available at: [Link]
Anchem Sales. (2014). Thiourea Material Safety Data Sheet. Available at: [Link]
NJ.gov. Hazard Summary: Thiourea. Available at: [Link]
Scribd. Thiourea MSDS: Safety and Handling Guide. Available at: [Link]
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]
Redox. (2022). Safety Data Sheet Thiourea. Available at: [Link]
Sciencemadness.org. General Synthetic Methods for Thiazole and Thiazolium Salts. Available at: [Link]
PrepChem.com. Synthesis of α-bromo-3-nitroacetophenone. Available at: [Link]
ResearchGate. One-pot synthesis of (2-Bromo-1-(4-nitro-phenyl)-ethanone). Available at: [Link]
Chemical Synthesis Database. N-methyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine. Available at: [Link]
ResearchGate. (2017). N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine. Available at: [Link]
National Institutes of Health (NIH). (2011). 2-Bromo-1-(3-nitrophenyl)ethanone. Available at: [Link]
SpectraBase. 4-(4-Nitrophenyl)-N-phenyl-1,3-thiazol-2-amine. Available at: [Link]
ResearchGate. For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). Available at: [Link]
National Institutes of Health (NIH). (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors. Available at: [Link]
MDPI. (2018). (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. Available at: [Link]
MDPI. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Available at: [Link]
Analytical methods for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine quantification
An Application Guide to the Quantitative Analysis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine Authored by: Gemini, Senior Application Scientist Abstract This comprehensive application note provides detailed methodo...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to the Quantitative Analysis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive application note provides detailed methodologies for the quantitative analysis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, a key heterocyclic compound with potential applications in pharmaceutical and chemical research. Recognizing the critical need for accurate quantification in drug development, quality control, and research settings, this guide presents robust protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a foundational protocol for UV-Vis Spectrophotometry is included for rapid screening purposes. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and incorporating principles of method validation to ensure trustworthiness and reproducibility. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable analytical methods for this and structurally related compounds.
Introduction and Analytical Strategy
4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is a substituted aminothiazole derivative. The presence of a nitrophenyl group and a thiazole ring suggests the compound is a potent chromophore, making it an excellent candidate for UV-based detection methods.[1] The amine functionality provides a site for potential ionization, crucial for mass spectrometry-based analysis. The accurate and precise measurement of this compound is essential for various stages of research and development, including synthesis reaction monitoring, purity assessment, stability studies, and pharmacokinetic analysis.
Given the absence of a standardized pharmacopeial method for this specific analyte, this guide provides a framework for developing and validating a fit-for-purpose analytical method. Our strategy is twofold:
Primary Quantification (HPLC-UV): A detailed protocol for a stability-indicating Reverse-Phase HPLC method is presented. This technique offers a balance of specificity, precision, and accessibility, making it the workhorse for most quality control and research labs.[2][3]
High-Sensitivity Quantification (LC-MS/MS): For applications requiring lower detection limits, such as analysis in biological matrices or trace impurity analysis, an LC-MS/MS method is indispensable.[4][5][6][7] This section outlines the development of a highly selective and sensitive method using tandem mass spectrometry.
The logical flow for method development and application is outlined in the diagram below.
In vitro evaluation of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine cytotoxicity
An Application Guide for the In Vitro Cytotoxic Evaluation of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine Introduction and Scientific Context 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is a small molecule featurin...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide for the In Vitro Cytotoxic Evaluation of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Introduction and Scientific Context
4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is a small molecule featuring a thiazole core. The thiazole ring is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Many such compounds exert their effects by inducing cell cycle arrest, promoting apoptosis, or generating reactive oxygen species (ROS).[3][4] Therefore, a comprehensive in vitro evaluation of this specific compound is a critical first step in characterizing its potential as a therapeutic agent or identifying any toxicological liabilities.
This guide provides a structured, multi-faceted approach to assessing the cytotoxicity of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. It moves beyond simple viability measurements to incorporate assays that probe the underlying mechanisms of cell death, ensuring a robust and well-rounded toxicological profile. The protocols herein are designed for researchers in drug discovery and toxicology, offering detailed methodologies and explaining the scientific rationale behind each step.[5][6]
Phase 1: Foundational Experimental Design
A successful cytotoxicity study hinges on a well-conceived experimental design. Key considerations include the selection of appropriate cell models, the concentration range of the test compound, and the inclusion of rigorous controls.
1.1. Cell Line Selection
The choice of cell line is paramount and should be guided by the research question.
Cancer Cell Lines: To screen for potential anti-cancer activity, a panel of cancer cell lines is recommended. For instance, the MCF-7 human breast adenocarcinoma cell line is commonly used for screening thiazole derivatives.[7]
Non-Cancerous Cell Lines: To assess general cytotoxicity and selectivity, a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells; or NIH-3T3, mouse embryonic fibroblasts) should be tested in parallel. A compound that is highly toxic to cancer cells but less so to non-cancerous cells has a favorable therapeutic index.
1.2. Compound Preparation and Concentration Range
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine in a suitable solvent, typically dimethyl sulfoxide (DMSO). Store this stock at -20°C or -80°C.
Dose-Response Curve: To determine the compound's potency, a dose-response analysis is essential. A logarithmic serial dilution is recommended, typically spanning several orders of magnitude (e.g., from 0.1 µM to 100 µM). This allows for the calculation of the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).
1.3. Essential Controls for Assay Validation
Every assay plate must include a set of controls to ensure the validity of the results.[8][9]
Untreated Control: Cells cultured in medium alone. This represents 100% cell viability.
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to deliver the compound. This control is crucial to ensure that the solvent itself is not causing cytotoxicity.[8]
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin, Staurosporine, or Triton™ X-100 for membrane lysis assays). This confirms that the assay system is responsive to cytotoxic insults.
Medium Background Control: Wells containing culture medium but no cells. This is used to subtract the background absorbance or fluorescence of the medium and assay reagents.[10]
Fig 1. General Experimental Workflow
Phase 2: Core Cytotoxicity Assessment
This phase employs two distinct, yet complementary, assays to provide a primary measure of the compound's effect on cell health.
Fig 2. Viability vs. Cytotoxicity Assay Principles
2.1. Protocol: MTT Assay for Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced, measured by absorbance, is directly proportional to the number of metabolically active (living) cells.[13]
Materials:
96-well clear, flat-bottom plates
4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Selected cell line and complete culture medium
MTT solution: 5 mg/mL in sterile PBS, filtered.[14]
Solubilization solution: e.g., 4 mM HCl, 0.1% NP40 in isopropanol[12], or an SDS-HCl solution.[15]
Microplate spectrophotometer
Step-by-Step Protocol:
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[12]
Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing the desired concentrations of the test compound and controls.
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well.[12][15]
Formazan Development: Incubate the plate for 3-4 hours at 37°C until purple precipitates are visible.[14]
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][12]
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570-590 nm. A reference wavelength of 620-630 nm can be used to reduce background noise.[14]
Data Analysis:
Corrected Absorbance = Absorbance of Sample - Absorbance of Medium Background
% Viability = (Corrected Absorbance of Sample / Corrected Absorbance of Vehicle Control) * 100
2.2. Protocol: LDH Release Assay for Cytotoxicity
Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[16] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or necrosis.[10] Its activity in the supernatant is therefore a direct indicator of cell death.[17]
Materials:
96-well plates (clear or opaque, depending on kit)
Test compound, cells, and culture medium
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
Lysis Buffer (e.g., 2% Triton X-100) for positive control[17]
Microplate reader
Step-by-Step Protocol:
Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional wells for the "Maximum LDH Release" positive control.
Positive Control Lysis: 45-60 minutes before the end of the incubation period, add Lysis Buffer to the maximum release control wells.[17]
Supernatant Collection: Centrifuge the plate at ~500 x g for 5 minutes to pellet any detached cells.[17] Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[8]
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[17]
Stop Reaction (if applicable): Add stop solution if required by the kit protocol.
Data Acquisition: Read the absorbance at the recommended wavelength (typically 490 nm).
Data Analysis:
Corrected Absorbance = Sample Absorbance - Medium Background Absorbance
If the core assays indicate significant cytotoxicity, the next logical step is to investigate the mode of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer agents.[4]
3.1. Protocol: Caspase-3/7 Activity Assay for Apoptosis
Principle: Caspases are a family of proteases that are central to the apoptotic process. Caspase-3 and Caspase-7 are key "executioner" caspases.[18][19] This assay uses a specific substrate (e.g., containing the DEVD tetrapeptide sequence) that is cleaved by active Caspase-3/7, releasing a fluorescent or luminescent signal.[20][21] An increase in signal indicates the induction of apoptosis.
Commercially available Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 or Apo-ONE®)
Plate reader capable of measuring fluorescence or luminescence
Step-by-Step Protocol:
Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using opaque-walled plates.
Reagent Equilibration: Allow the assay plate and the Caspase-3/7 reagent to equilibrate to room temperature.[22]
Reagent Addition: Add a volume of Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium). This single addition typically includes cell lysis agents.[21]
Incubation: Mix the contents by gentle shaking on an orbital shaker for 1-2 minutes. Incubate at room temperature for 1-3 hours, protected from light.
Data Acquisition: Measure the luminescence or fluorescence signal according to the kit's instructions.
Data Analysis:
Corrected Signal = Sample Signal - Medium Background Signal
Results are often expressed as "Fold Change" relative to the vehicle control: Fold Change = Corrected Sample Signal / Corrected Vehicle Control Signal
Fig 3. Simplified Apoptotic Pathway
3.2. Protocol: ROS Detection Assay
Principle: Many cytotoxic compounds induce oxidative stress through the generation of Reactive Oxygen Species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide.[23] ROS can damage DNA, proteins, and lipids, ultimately leading to cell death.[24] Assays for ROS often use cell-permeable fluorescent probes, like H₂DCFDA, which become highly fluorescent upon oxidation by ROS.[23]
Materials:
Black, clear-bottom 96-well plates
Test compound, cells, and culture medium
Fluorescent probe (e.g., H₂DCFDA or Amplex® Red)[24][25]
Positive control (e.g., H₂O₂ or a known ROS inducer like pyocyanin)
Fluorescence microplate reader
Step-by-Step Protocol:
Seeding and Treatment: Seed cells and treat with the compound for a shorter duration (e.g., 1-6 hours), as ROS generation is often an early event.
Probe Loading: Remove the treatment medium and wash cells gently with warm PBS. Add medium or buffer containing the fluorescent probe (e.g., 10-25 µM H₂DCFDA) and incubate for 30-60 minutes at 37°C.
Wash: Remove the probe solution and wash the cells again to remove any extracellular probe.
Data Acquisition: Add back clear culture medium or PBS. Immediately measure fluorescence at the appropriate excitation/emission wavelengths (e.g., ~495 nm Ex / ~525 nm Em for DCF).[23]
Data Analysis:
Results are expressed as fold change in fluorescence intensity relative to the vehicle control.
Phase 4: Data Interpretation and Summary
The final phase involves synthesizing the data from all assays to build a comprehensive cytotoxic profile of the compound.
Data Summary Table
All quantitative data should be summarized for clear comparison.
Parameter
Cell Line
24h
48h
72h
IC50 (µM) from MTT Assay
MCF-7
[Enter Value]
[Enter Value]
[Enter Value]
HEK293
[Enter Value]
[Enter Value]
[Enter Value]
CC50 (µM) from LDH Assay
MCF-7
[Enter Value]
[Enter Value]
[Enter Value]
HEK293
[Enter Value]
[Enter Value]
[Enter Value]
Caspase-3/7 Activation (Fold Change at IC50)
MCF-7
[Enter Value]
[Enter Value]
[Enter Value]
ROS Production (Fold Change at IC50)
MCF-7
[Enter Value]
N/A
N/A
Interpretation:
Compare IC50/CC50 values: A potent compound will have low micromolar or nanomolar IC50/CC50 values.
Assess Selectivity: A significantly higher IC50 in a non-cancerous line (e.g., HEK293) compared to a cancer line (MCF-7) suggests cancer-selective toxicity.
Correlate Assays: A decrease in MTT viability should correlate with an increase in LDH release. If Caspase-3/7 activity is also elevated, it strongly suggests the compound induces apoptosis. An early spike in ROS production may indicate that oxidative stress is an initiating event in the cell death pathway.
By following this multi-phase approach, researchers can move from a simple "toxic" or "non-toxic" label to a detailed understanding of the cytotoxic properties of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, providing crucial data for future drug development efforts.
References
MTT assay protocol | Abcam. (n.d.).
Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020, August 9). NCBI.
MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate.
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). NIH.
Cytotoxicity Assay Protocol. (2024, February 28). Protocols.io.
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
Application Notes and Protocols for Cell Culture Assays to Determine 4-HO-DPT Cytotoxicity. (n.d.). Benchchem.
Drug discovery: In vitro toxicity testing by flow cytometry. (n.d.). Miltenyi Biotec.
Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021, July 1). NCBI Bookshelf - NIH.
Update on in vitro cytotoxicity assays for drug development. (2025, August 7). ResearchGate.
Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (n.d.). PMC - NIH.
New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (n.d.). PMC.
New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (n.d.). PMC - PubMed Central.
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI.
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019, April 23). PMC - PubMed Central.
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (2019, February 6). NIH.
4-methyl-5-nitro-1,3-thiazol-2-amine. (2024, April 9). ChemBK.
Application Notes and Protocols for High-Throughput Screening of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the high-throughput screening (HTS) of a novel class of compounds, 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the high-throughput screening (HTS) of a novel class of compounds, 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine derivatives. Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide is designed to provide researchers with the foundational knowledge and detailed protocols to effectively screen this promising chemical scaffold for potential therapeutic applications, with a particular focus on oncology drug discovery.
The protocols outlined herein are grounded in established HTS principles and are designed to be robust, reproducible, and scalable.[4][5] We will delve into the rationale behind experimental design, from the selection of appropriate assay technologies to the critical steps of data analysis and hit validation.
Introduction: The Rationale for Screening Thiazole Derivatives
The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs. Its unique chemical properties allow for diverse interactions with biological targets. The specific substitution pattern of a 4-methyl and 3-nitro phenyl group on the thiazole-2-amine core suggests potential for selective interactions with protein kinases, a class of enzymes frequently dysregulated in cancer.[6][7] Kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity can drive tumor growth and proliferation.[7][8] Therefore, identifying novel kinase inhibitors is a primary objective in modern oncology research.[6][9]
High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate the activity of a specific target.[10][11][12] This application note will detail a two-tiered screening strategy: a primary biochemical screen to identify direct inhibitors of a representative oncogenic kinase, followed by a secondary cell-based screen to assess the cytotoxic effects of the identified hits on cancer cells.
The High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process that requires careful planning and execution. The workflow described here is designed to maximize the identification of true positive hits while minimizing false positives and negatives.
Caption: A generalized workflow for the high-throughput screening of thiazole derivatives.
The primary screen aims to identify compounds that directly inhibit the enzymatic activity of a target kinase. For this application note, we will use a luminescence-based kinase assay, which is a robust and widely used HTS format.[7][13][14] The principle of this assay is to quantify the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity and vice versa.[7][14]
Assay Principle: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal. The light output is directly proportional to the kinase activity.
Materials and Reagents
Purified recombinant kinase (e.g., a tyrosine kinase relevant to cancer)
Kinase substrate (peptide or protein)
ATP
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ADP-Glo™ Reagent (Promega)
Kinase Detection Reagent (Promega)
4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine derivative library dissolved in DMSO
Positive control (e.g., a known inhibitor of the target kinase like Staurosporine)
Negative control (DMSO)
White, opaque, 384-well assay plates
Step-by-Step Protocol
Compound Plating: Using an automated liquid handler, dispense 50 nL of each test compound (10 mM in DMSO) into the wells of a 384-well assay plate. For controls, dispense 50 nL of the positive control and DMSO into their respective wells. This results in a final compound concentration of 10 µM in a 5 µL reaction volume.
Enzyme and Substrate Preparation: Prepare a solution containing the kinase and its substrate in the kinase reaction buffer.
Kinase Reaction Initiation: Dispense 2.5 µL of the enzyme/substrate mix into each well of the assay plate.
ATP Addition: To initiate the kinase reaction, dispense 2.5 µL of ATP solution (at a concentration equal to the Kₘ for the kinase) to all wells.
Incubation: Cover the plate and incubate at room temperature for 1 hour.
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
Data Analysis and Hit Identification
The raw luminescence data will be normalized to the controls on each plate. The percent inhibition for each compound is calculated as follows:
A key metric for evaluating the quality of an HTS assay is the Z'-factor.[15][16][17] It is calculated using the signals from the positive and negative controls and provides a measure of the assay's signal window and data variation.
Table 1: Interpretation of Z'-factor values. [17][18]
Hits from the primary screen are typically selected based on a statistical cutoff, such as a Z-score greater than 2 or 3, which indicates a significant deviation from the mean of the sample population.
Hit Confirmation and Dose-Response Analysis
Compounds identified as hits in the primary screen must be confirmed. This involves re-testing the compounds in the same assay to ensure the activity is reproducible.[19] Confirmed hits are then subjected to dose-response analysis to determine their potency (IC₅₀ value).
Protocol for IC₅₀ Determination
Prepare a serial dilution of the confirmed hit compounds, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).
Perform the biochemical kinase assay as described in section 3.3 with the serially diluted compounds.
Plot the percent inhibition against the logarithm of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Secondary Screening: Cell-Based Viability Assay
A crucial step in drug discovery is to determine if a compound that inhibits a target in a biochemical assay also has the desired effect in a cellular context.[4][20] A secondary, cell-based assay is used to assess the ability of the confirmed hits to induce cancer cell death.
The CellTiter-Glo® assay is a homogeneous method for quantifying the number of viable cells in culture based on the measurement of ATP, which is an indicator of metabolically active cells.[20] The assay involves adding a single reagent directly to the cells, which results in cell lysis and the generation of a luminescent signal proportional to the amount of ATP present.
Materials and Reagents
Cancer cell line (e.g., a line known to be dependent on the target kinase)
Cell culture medium and supplements
Confirmed hit compounds from the primary screen
CellTiter-Glo® Reagent (Promega)
White, opaque, 384-well cell culture plates
Positive control for cytotoxicity (e.g., doxorubicin)
Negative control (DMSO)
Step-by-Step Protocol
Cell Seeding: Seed the cancer cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the confirmed hit compounds.
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
Assay Reagent Addition: Equilibrate the plates to room temperature and add CellTiter-Glo® Reagent to each well.
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis
The data is analyzed similarly to the dose-response analysis in the biochemical assay. The half-maximal effective concentration (EC₅₀) for cell viability is determined by fitting the data to a four-parameter logistic curve.
Counter-Screening and Hit Validation
An essential part of the HTS workflow is to eliminate false positives.[21] Counter-screens are designed to identify compounds that interfere with the assay technology rather than the biological target. For luminescence-based assays, a common counter-screen is to test for inhibitors of the luciferase enzyme.[13]
Orthogonal assays, which use a different detection technology, are also valuable for confirming that the observed activity is genuine.[21] For kinase inhibitors, a fluorescence polarization (FP) assay could be employed as an orthogonal screen.[22][23]
Caption: The hit validation cascade to identify robust lead compounds.
Data Summary
The following table provides a hypothetical summary of the data that would be generated during this HTS campaign.
Compound ID
Primary Screen (% Inhibition @ 10 µM)
Biochemical IC₅₀ (µM)
Cell Viability EC₅₀ (µM)
Luciferase Counter-Screen (% Inhibition)
Thiazole-001
95.2
0.15
0.5
2.1
Thiazole-002
88.7
0.89
2.3
5.5
Thiazole-003
92.1
0.52
> 50
3.2
Thiazole-004
98.5
0.08
0.2
85.6
Thiazole-005
12.3
> 100
> 100
1.8
Table 2: Representative data from the screening of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine derivatives.
Conclusion
The high-throughput screening campaign outlined in these application notes provides a robust framework for the identification of novel kinase inhibitors from the 4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-amine chemical series. By employing a combination of biochemical and cell-based assays, coupled with rigorous data analysis and hit validation strategies, researchers can efficiently identify promising lead compounds for further development in oncology and other therapeutic areas. The successful execution of this workflow will undoubtedly accelerate the discovery of new medicines.
References
Vertex AI Search. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH.
SciLifeLab Publications. (2021). A workflow for high-throughput screening, data analysis, processing, and hit identification.
Amerigo Scientific. (n.d.). High Throughput Screening Assays for Drug Discovery.
NIH. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
Promega Corporation. (n.d.). High-Throughput Kinase Screening Using a Universal Luminescent Kinase Assay.
Benchchem. (2025). Application Note: High-Throughput Screening for Kinase Inhibitors Using a Luminescence-Based Assay.
Drug Target Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
Genedata. (n.d.). High-Throughput Screening.
BellBrook Labs. (2025). What Is the Best Kinase Assay?.
Molecular Devices. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research.
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490.
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
NIH. (n.d.). Cell-based high-throughput screens for the discovery of chemotherapeutic agents.
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery.
Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery.
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
Gilbert, D., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1563, 57-67.
PubMed Central. (n.d.). An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries.
Altogen Labs. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
Benchchem. (2025). Application Notes and Protocols for High-Throughput Screening of 3-(Methoxymethoxy)-1,2-thiazole Analogs.
Wikipedia. (n.d.). High-throughput screening.
de Araujo, E. D., et al. (2017). High-throughput thermofluor-based assays for inhibitor screening of STAT SH2 domains. Journal of Pharmaceutical and Biomedical Analysis, 143, 159-167.
Drug Target Review. (2023). Assay performance and the Z'-factor in HTS.
Zhang, X. D., et al. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening, 13(2), 91-101.
BMG LABTECH. (2025). The Z prime value (Z´).
Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
BellBrook Labs. (2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development.
Collaborative Drug Discovery. (2023). Plate Quality Control.
Creative Biolabs. (n.d.). Hit Validation Services.
BOC Sciences. (n.d.). High Throughput Screening (HTS).
PubMed Central. (n.d.). Cell-Based Screening Using High-Throughput Flow Cytometry.
Sittampalam, G. S., et al. (2012). Overview of high-throughput screening. Assay Guidance Manual.
Chemical Science. (n.d.). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles.
ACS Omega. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents.
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
NIH. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
ResearchGate. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine.
ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10).
Application Note: A Comprehensive Guide to the Antimicrobial Evaluation of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a detailed framework for the comprehensive antimicrobial evaluation of the...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed framework for the comprehensive antimicrobial evaluation of the novel compound, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. Capitalizing on the well-established antimicrobial potential of the 2-aminothiazole scaffold, this guide offers in-depth protocols for preliminary screening and quantitative assessment of its antibacterial and antifungal activities. The methodologies are designed to be robust and self-validating, providing researchers with a clear pathway from initial hit identification to a more detailed characterization of the compound's antimicrobial profile. This guide is intended to serve as a foundational resource for researchers in microbiology, medicinal chemistry, and preclinical drug development.
Introduction: The Promise of 2-Aminothiazoles in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, is a prominent feature in a multitude of biologically active compounds.[1][2] Notably, 2-aminothiazole derivatives have emerged as a particularly promising class of compounds, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and even anticancer properties.[3][4] The versatility of the 2-aminothiazole core allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties.
The compound of interest, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, integrates the core 2-aminothiazole moiety with a substituted phenyl ring. The presence of a nitro group and a methyl group on the phenyl ring may significantly influence its electronic and steric properties, potentially enhancing its interaction with microbial targets. The antimicrobial activity of thiazole derivatives is often attributed to their ability to interfere with essential cellular processes. For instance, some thiazole-containing compounds have been shown to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication, while others target enzymes involved in fatty acid biosynthesis, such as β-ketoacyl-acyl-carrier protein synthase III.[2][5]
This application note will guide the researcher through a systematic evaluation of the antimicrobial potential of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, from initial qualitative screening to the quantitative determination of its potency.
Preliminary Antimicrobial Screening: The Disk Diffusion Assay
The disk diffusion assay is a widely used, qualitative method for initial antimicrobial screening. It is a simple, cost-effective technique to assess whether a compound possesses any inhibitory activity against a panel of test microorganisms.
Principle
A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses from the disk into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear circular zone of inhibition will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Experimental Workflow: Disk Diffusion Assay
Caption: Workflow for the Disk Diffusion Antimicrobial Susceptibility Test.
Positive control antibiotic disks (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Negative control disks (impregnated with DMSO)
Sterile swabs, pipettes, and loops
Incubator
Procedure:
Preparation of Inoculum:
Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.
Suspend the colonies in sterile saline.
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.
Inoculation of Agar Plates:
Dip a sterile swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth.
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
Preparation and Application of Disks:
Prepare a stock solution of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine in DMSO (e.g., 1 mg/mL).
Aseptically apply a specific volume (e.g., 10 µL) of the stock solution onto sterile filter paper disks.
Allow the solvent to evaporate completely in a sterile environment.
Prepare negative control disks with the same volume of DMSO.
Using sterile forceps, place the test compound disks, positive control disks, and negative control disks onto the inoculated agar surface, ensuring they are firmly in contact with the agar.
Incubation and Analysis:
Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 25-30°C for 24-48 hours for fungi.
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.
A zone of inhibition around the test compound disk indicates antimicrobial activity. The DMSO control should show no zone.
Following a positive result in the preliminary screening, it is crucial to quantify the antimicrobial activity of the compound. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) are the standard parameters for this purpose.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique for determining MIC values.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution.
Detailed Protocol: Broth Microdilution for MIC
Materials:
Sterile 96-well microtiter plates
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
Stock solution of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine in DMSO
Standardized microbial inoculum
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
Multichannel pipette
Plate reader (optional)
Procedure:
Preparation of Compound Dilutions:
Add 100 µL of sterile broth to all wells of a 96-well plate.
Add 100 µL of the test compound stock solution to the first well of a row and mix. This creates a 1:2 dilution.
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
Inoculation:
Prepare a microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Add 100 µL of the diluted inoculum to each well containing the compound dilutions.
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
Incubation:
Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.
MIC Determination:
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of growth compared to the positive control.
The MBC or MFC is the lowest concentration of an antimicrobial agent that kills 99.9% of the initial microbial population. This assay is a continuation of the MIC assay.
Procedure:
Subculturing from MIC Plate:
From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto fresh, antibiotic-free agar plates.
Incubation:
Incubate the agar plates under the appropriate conditions for the test microorganism.
MBC/MFC Determination:
After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
Data Presentation and Interpretation
The results of the antimicrobial assays should be presented in a clear and concise manner to allow for easy comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Microorganism
Type
Disk Diffusion (Zone of Inhibition, mm)
MIC (µg/mL)
MBC/MFC (µg/mL)
Staphylococcus aureus
Gram-positive Bacteria
18
16
32
Escherichia coli
Gram-negative Bacteria
12
64
>128
Pseudomonas aeruginosa
Gram-negative Bacteria
8
>128
>128
Candida albicans
Fungus (Yeast)
22
8
16
Aspergillus fumigatus
Fungus (Mold)
15
32
64
Interpretation:
A larger zone of inhibition in the disk diffusion assay generally correlates with a lower MIC value.
The compound is considered bacteriostatic or fungistatic if the MBC/MFC is significantly higher (e.g., ≥4 times) than the MIC.
The compound is considered bactericidal or fungicidal if the MBC/MFC is close to the MIC (e.g., ≤2 times the MIC).
Potential Mechanisms of Action and Future Directions
The observed antimicrobial activity of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine warrants further investigation into its mechanism of action. Based on the literature for related thiazole derivatives, several potential targets can be explored.[2][5]
Investigating the Mechanism of Action
Caption: A workflow for investigating the mechanism of action of a novel antimicrobial compound.
Future studies could involve:
Enzyme inhibition assays: Testing the compound's ability to inhibit specific bacterial enzymes like DNA gyrase or dihydrofolate reductase.[6][7]
Cell membrane integrity assays: Assessing whether the compound disrupts the bacterial or fungal cell membrane.
In vivo efficacy studies: Evaluating the compound's effectiveness in animal models of infection.
Toxicity studies: Determining the compound's safety profile in mammalian cell lines.
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of the compound to identify key structural features responsible for its antimicrobial activity.[5][8]
Conclusion
This application note provides a comprehensive and scientifically grounded approach to the initial antimicrobial evaluation of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. By following these detailed protocols, researchers can obtain reliable and reproducible data on the compound's spectrum of activity and potency. The promising results often seen with 2-aminothiazole derivatives suggest that a systematic investigation of this novel compound is a worthwhile endeavor in the ongoing search for new antimicrobial agents.
References
Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. Available at: [Link]
Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PMC - NIH. Available at: [Link]
Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]
Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. PubMed. Available at: [Link]
Synthesis, characterization and antimicrobial studies of a few novel thiazole derivatives. ScienceDirect. Available at: [Link]
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. IntechOpen. Available at: [Link]
Synthesis and biological evaluation of 2-aminothiazoles and their amide derivatives on human adenosine receptors. Lack of effect of 2-aminothiazoles as allosteric enhancers. PubMed. Available at: [Link]
Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. Available at: [Link]
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC - NIH. Available at: [Link]
Synthesis And Biological Evaluation Of 2-Aminothiazole Derivatives. Globe Thesis. Available at: [Link]
The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. Available at: [Link]
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]
Application of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine as a MAO-B inhibitor
Application Notes & Protocols Topic: Characterization of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine as a Selective Monoamine Oxidase-B (MAO-B) Inhibitor Audience: Researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: January 2026
Application Notes & Protocols
Topic: Characterization of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine as a Selective Monoamine Oxidase-B (MAO-B) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Selective MAO-B Inhibition in Neurodegenerative Disease
Monoamine oxidase B (MAO-B) is a critical flavoenzyme located on the outer mitochondrial membrane, playing a pivotal role in the neurochemistry of the central nervous system (CNS).[1] Its primary function is the oxidative deamination of monoamine neurotransmitters, with a particular preference for dopamine and β-phenylethylamine.[2] In neurodegenerative conditions, especially Parkinson's disease (PD), the progressive loss of dopaminergic neurons in the substantia nigra leads to a debilitating dopamine deficiency.[3]
Inhibiting MAO-B presents a well-established therapeutic strategy. By blocking the enzymatic degradation of dopamine, MAO-B inhibitors increase the synaptic availability of this crucial neurotransmitter, thereby alleviating the motor symptoms of PD such as bradykinesia, rigidity, and tremor.[3][4][5] Furthermore, the catalytic action of MAO-B produces potentially neurotoxic byproducts, including hydrogen peroxide (H₂O₂), which can generate highly reactive oxygen species (ROS).[6][7] This oxidative stress is implicated in the progression of neuronal cell death. Consequently, MAO-B inhibitors may not only provide symptomatic relief but also exert a neuroprotective or disease-modifying effect by mitigating oxidative damage.[3][6][8]
Selectivity for MAO-B over its isoenzyme, MAO-A, is paramount. MAO-A preferentially metabolizes serotonin and norepinephrine.[9] Non-selective inhibition can lead to a dangerous hypertensive crisis, known as the "cheese effect," caused by the potentiation of tyramine from certain foods. Therefore, the development of highly selective MAO-B inhibitors is a key objective in modern drug discovery.
This document provides a comprehensive guide to the evaluation of a novel candidate, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine (hereafter referred to as "Compound T-2A"), as a selective MAO-B inhibitor. While this specific compound is presented as a case study, the principles and protocols described herein are broadly applicable for the characterization of any novel small molecule inhibitor targeting MAO-B. The core chemical scaffold, a substituted 4-phenyl-1,3-thiazol-2-amine, has shown promise in related studies, with similar structures demonstrating selective and reversible MAO-B inhibition, making it a compelling starting point for investigation.[10][11][12]
Quantitative Data Summary: Characterization Profile
The following table summarizes the key quantitative parameters that must be determined to establish the inhibitory profile of Compound T-2A. This data provides a clear benchmark for its potency and selectivity.
Parameter
Target Enzyme
Compound T-2A (Expected Value)
Selegiline (Control)
Clorgyline (Control)
IC₅₀ (nM)
Recombinant human MAO-B
To be determined
~7 nM
>10,000 nM
IC₅₀ (nM)
Recombinant human MAO-A
To be determined
~2,000 nM
~2 nM
Selectivity Index
(IC₅₀ MAO-A / IC₅₀ MAO-B)
>100 (Target)
~285
<0.001
Mode of Inhibition
MAO-B
To be determined
Irreversible, Covalent
Irreversible, Covalent
Note: IC₅₀ values are highly dependent on assay conditions (e.g., substrate concentration, enzyme source) and should be determined experimentally using the protocols outlined below.[13][14]
Experimental Workflows and Methodologies
The comprehensive evaluation of Compound T-2A involves a multi-stage process, from initial screening to detailed kinetic analysis.
Logical Workflow for Inhibitor Characterization
The following diagram outlines the logical progression of experiments for characterizing a novel MAO-B inhibitor.
Caption: Experimental workflow for MAO-B inhibitor characterization.
Protocol 1: In Vitro Fluorometric Assay for MAO-A and MAO-B Inhibition (IC₅₀ Determination)
This protocol describes a robust method for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.[15] The assay is based on the detection of H₂O₂, a byproduct of the MAO-catalyzed oxidation of its substrate, using a fluorescent probe.[16][17]
Principle of the Assay
The enzymatic activity of MAO-A or MAO-B on a suitable substrate (e.g., kynuramine) produces H₂O₂.[1] In the presence of horseradish peroxidase (HRP), this H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red, OxiRed™) to generate a highly fluorescent product (resorufin), which can be measured. The signal is directly proportional to MAO activity.[18] An inhibitor will reduce the rate of fluorescence generation.
Caption: Principle of the fluorometric MAO-B inhibition assay.
Materials and Reagents
Enzymes: Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich, BD Biosciences).
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
Substrate: Kynuramine dihydrobromide. Prepare a 10 mM stock in dH₂O.
Fluorescent Probe: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) or similar. Prepare a 10 mM stock in DMSO.
Enzyme: Horseradish Peroxidase (HRP). Prepare a 10 U/mL stock in Assay Buffer.
Test Compound: Compound T-2A. Prepare a 10 mM stock in DMSO.
Control Inhibitors: Selegiline (MAO-B selective) and Clorgyline (MAO-A selective). Prepare 10 mM stocks in DMSO.
Plate: Black, flat-bottom 96-well microplate suitable for fluorescence.
Perform a serial dilution of Compound T-2A, Selegiline, and Clorgyline in DMSO. Then, create an intermediate dilution plate by diluting these stocks 100-fold into Assay Buffer. This minimizes the final DMSO concentration.
Typical final concentrations in the assay should range from 1 pM to 100 µM to capture the full dose-response curve.
Reaction Mixture Preparation:
Prepare a fresh "Detection Mix" for the number of wells required. For each 1 mL of Assay Buffer, add 2 µL of 10 mM Amplex Red stock and 1 µL of 10 U/mL HRP stock. Protect from light.
Assay Procedure:
Add 50 µL of Assay Buffer to all wells.
Add 10 µL of the diluted compounds or controls to their respective wells (this will be a 10x concentration). For "100% activity" control wells, add 10 µL of Assay Buffer containing the same percentage of DMSO as the compound wells. For "blank" wells (no enzyme), do the same.
Add 20 µL of diluted MAO-A or MAO-B enzyme to all wells except the "blank" wells. Add 20 µL of Assay Buffer to the blank wells.
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[9]
Initiate the reaction by adding 20 µL of the appropriate substrate solution (e.g., Kynuramine, final concentration of 50 µM).
Immediately place the plate in the microplate reader.
Data Acquisition and Analysis:
Measure fluorescence kinetically (one reading every 1-2 minutes) for 30 minutes at 37°C.
Determine the reaction rate (slope) for each well from the linear portion of the kinetic read.
Subtract the slope of the blank control from all other wells.
Calculate the percent inhibition for each inhibitor concentration:
% Inhibition = (1 - (Rate of Inhibitor Well / Rate of 100% Activity Well)) * 100
Plot the % Inhibition against the logarithm of the inhibitor concentration.[13]
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[14]
Protocol 2: Enzyme Kinetics for Determining Mode of Inhibition
Understanding whether an inhibitor is competitive, non-competitive, or uncompetitive provides critical insight into its mechanism of action.[19] This is determined by measuring the effect of a fixed inhibitor concentration on enzyme kinetics at varying substrate concentrations.
Methodology
Assay Setup: Follow the general procedure for the fluorometric assay described in Protocol 1.
Experimental Design:
Set up reactions with multiple, fixed concentrations of Compound T-2A (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
For each inhibitor concentration, vary the concentration of the substrate (Kynuramine) across a wide range (e.g., 0.2 x Kₘ to 10 x Kₘ).
Data Analysis:
Calculate the initial reaction velocity (V) for each combination of inhibitor and substrate concentration.
Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) for each inhibitor concentration.
Analyze the plot to determine the mode of inhibition:
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Kₘ increases).
Non-competitive: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vmax decreases).
Uncompetitive: Lines are parallel (both apparent Kₘ and Vmax decrease).
Trustworthiness and Self-Validation
To ensure the integrity and reproducibility of the data, every experiment must include a self-validating system:
Positive Controls: Known selective inhibitors (Selegiline for MAO-B, Clorgyline for MAO-A) must be run in parallel in every assay. The calculated IC₅₀ values for these controls should fall within a historically accepted range, validating the assay's performance.[1]
Negative Controls: A vehicle control (e.g., DMSO in buffer) must be included to define 100% enzyme activity and ensure the solvent does not interfere with the reaction.
Z'-factor: For screening applications, the Z'-factor should be calculated to assess the robustness and quality of the assay. A value > 0.5 is considered excellent.
Substrate Concentration: For IC₅₀ determination, the substrate concentration should be kept at or near its Michaelis-Menten constant (Kₘ) to ensure sensitivity to competitive inhibitors.[20]
Conclusion and Future Directions
The protocols detailed in this guide provide a rigorous framework for the initial characterization of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine as a potential MAO-B inhibitor. Successful demonstration of high potency (low nanomolar IC₅₀) and significant selectivity (>100-fold) over MAO-A would establish this compound as a promising lead candidate.
Subsequent steps in the drug discovery pipeline would involve assessing its reversibility, in-cell target engagement, metabolic stability, and ultimately, its efficacy and safety in preclinical animal models of Parkinson's disease.[21][22] The foundational in vitro data generated through these protocols is the essential first step in this translational journey.
References
Di Monte, D. A., et al. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. PMC - PubMed Central. [Link]
Finberg, J. P. M., & Rabey, J. M. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration Publishing. [Link]
Nagatsu, T. (2007). Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells. PubMed. [Link]
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists, 2nd Edition. Wiley. [Link]
Ochiai, Y., et al. (2006). Substrate selectivity of monoamine oxidase A, monoamine oxidase B, diamine oxidase, and semicarbazide-sensitive amine oxidase in COS-1 expression systems. PubMed. [Link]
Tsuruta, Y., et al. (2000). A screening system of prodrugs selective for MAO-A or MAO-B. PubMed. [Link]
Tsugeno, Y., & Ito, A. (2001). Substrate and inhibitor specificities for human monoamine oxidase A and B are influenced by a single amino acid. PubMed. [Link]
Ramsay, R. R. (1995). Substrate Regulation of Monoamine Oxidases. PubMed. [Link]
De Martino, L., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley. [Link]
Azure Biosystems. (2023). In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]
Auld, D. S., & Englert, L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
Bush, K. (1991). Evaluation of enzyme inhibition data in screening for new drugs. PubMed. [Link]
Yilmaz, I., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. PubMed Central. [Link]
De Martino, L., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. National Institutes of Health. [Link]
De Martino, L., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. ResearchGate. [Link]
Molecular docking protocol for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine with target proteins
Application Notes & Protocols Topic: High-Throughput Virtual Screening Protocol: Molecular Docking of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine with Human Monoamine Oxidase B (hMAO-B) Abstract This document provides...
Author: BenchChem Technical Support Team. Date: January 2026
Application Notes & Protocols
Topic: High-Throughput Virtual Screening Protocol: Molecular Docking of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine with Human Monoamine Oxidase B (hMAO-B)
Abstract
This document provides a comprehensive, field-proven protocol for conducting molecular docking studies of the novel compound 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine against its putative target, human Monoamine Oxidase B (hMAO-B). Thiazole derivatives are a versatile class of heterocyclic compounds with a wide range of documented biological activities.[1] This guide is designed for researchers in drug discovery and computational biology, offering a complete workflow from target selection and preparation to docking execution, validation, and in-depth results analysis. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the underlying principles.
Rationale for Target Selection: Human Monoamine Oxidase B (hMAO-B)
The selection of a biologically relevant target is the cornerstone of any meaningful docking study. The choice of human Monoamine Oxidase B (hMAO-B) for docking with 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is based on strong evidence from functionally similar molecules. A study on a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives demonstrated selective and reversible inhibition of hMAO-B.[2][3] These compounds share the core 4-(nitrophenyl)thiazole-2-amine scaffold with our ligand of interest, making hMAO-B a highly probable and scientifically justified target for investigation. hMAO-B is a well-validated target for neurodegenerative disorders such as Parkinson's disease, further elevating the therapeutic relevance of this investigation.[2]
Prerequisites: Software and Tools
This protocol utilizes a suite of standard, freely available bioinformatics tools. Ensure all software is properly installed before beginning the workflow.
The Molecular Docking Workflow: A Conceptual Overview
The entire docking process can be visualized as a systematic pipeline, moving from data acquisition and preparation to simulation and final analysis. Each stage is critical for the integrity of the final results.
Caption: End-to-end molecular docking workflow.
Detailed Experimental Protocol
This section provides a granular, step-by-step methodology for each phase of the docking process.
Part A: Target Protein Preparation (hMAO-B)
The goal of protein preparation is to clean the crystal structure, correct for missing atoms, and convert it into the AutoDock-compatible PDBQT format, which includes atomic charges and atom types.[4][5][6]
Obtain the Protein Structure: Download the PDB file for human MAO-B. A suitable structure is PDB ID: 2V5Z , which is complexed with a known inhibitor.
Clean the PDB File: Open the PDB file in a text editor or a visualization tool like PyMOL. Remove all non-essential components such as water molecules (HOH), co-factors, and any existing ligands. This is crucial because water molecules can interfere with the docking algorithm by occupying space in the binding pocket that should be explored by the ligand.[6] Save this cleaned structure as 2V5Z_protein.pdb.
Launch AutoDockTools (ADT): Open the ADT graphical interface.
Load the Protein: Go to File > Read Molecule and open 2V5Z_protein.pdb.
Add Hydrogens: Go to Edit > Hydrogens > Add. Select Polar Only and click OK. Correct protonation states are essential for accurate hydrogen bond calculations.[4]
Compute Charges: Go to Edit > Charges > Compute Gasteiger. This step assigns partial charges to each atom, which is necessary for calculating electrostatic interactions.
Save as PDBQT: Go to Grid > Macromolecule > Choose. Select 2V5Z_protein and click Select Molecule. ADT will automatically merge non-polar hydrogens and assign atom types. Save the output file as 2V5Z_protein.pdbqt.
Part B: Ligand Preparation
The ligand must be converted into a 3D structure with defined rotatable bonds to allow for conformational flexibility during docking.[7][8]
Obtain Ligand Structure: Search for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine in PubChem. If unavailable, draw the 2D structure in a program like ChemDraw and save it as a MOL file. For this protocol, we will assume a 3D structure is available from PubChem. Download the structure in SDF format.
Convert to PDB: Use Open Babel to convert the SDF file to a PDB file, which also generates 3D coordinates.
obabel -isdf ligand.sdf -opdb -O ligand.pdb --gen3d
Launch ADT and Load Ligand: In a new ADT session, go to Ligand > Input > Open and select ligand.pdb.
Define Torsion Root and Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. Then go to Ligand > Torsion Tree > Choose Torsions to review the rotatable bonds detected by ADT. This step is what allows the ligand to be flexible during the simulation.
Save as PDBQT: Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.
Part C: Grid Box Generation
The grid box defines the three-dimensional search space where AutoDock Vina will attempt to place the ligand.[9][10] It must be large enough to encompass the entire binding site but not so large as to make the conformational search computationally intractable.
Load Protein in ADT: Ensure 2V5Z_protein.pdbqt is loaded in ADT.
Open GridBox Panel: Go to Grid > Grid Box....
Center the Grid: The most reliable way to center the grid box is to use the coordinates of the co-crystallized ligand from the original PDB file. Load the original 2V5Z.pdb file (containing the native ligand) and find the geometric center of that ligand. Enter these X, Y, and Z coordinates as the center_x, center_y, and center_z for the grid box.
Set Grid Dimensions: Adjust the size_x, size_y, and size_z dimensions to fully enclose the active site. A common starting point is a 25Å x 25Å x 25Å cube.
Save Configuration: Note down the center and size coordinates. These will be used in a configuration file for Vina. Create a text file named conf.txt with the following content:
Part D: Running the AutoDock Vina Simulation
Open a Command Line Terminal: Navigate to the directory containing your PDBQT files and conf.txt.
Execute Vina: Run the docking simulation using the following command.[11][12] Ensure the path to the Vina executable is correct.
vina --config conf.txt --log docking_log.txt
Await Completion: The process will generate two files: docking_results.pdbqt, containing the docked poses of your ligand, and docking_log.txt, containing the binding affinity scores for each pose.
Part E: Protocol Validation via Redocking
Trustworthiness is paramount. Before accepting the results for a novel ligand, the docking protocol must be validated to ensure it can accurately reproduce a known binding pose.[13] This is achieved by redocking the co-crystallized ligand back into its own receptor.[14][15]
Prepare Native Ligand: Extract the co-crystallized ligand from the original 2V5Z.pdb file and prepare it as a PDBQT file (native_ligand.pdbqt) following the steps in Part B.
Update Configuration: In conf.txt, change the ligand line to ligand = native_ligand.pdbqt and the out line to out = redocking_results.pdbqt.
Run Vina Again: Execute the docking as in Part D.
Calculate RMSD: Use a visualization tool like PyMOL to superimpose the top-ranked pose from redocking_results.pdbqt onto the original crystal structure's ligand. Calculate the Root Mean Square Deviation (RMSD).
Assess Validity: An RMSD value below 2.0 Å is considered a successful validation, indicating that the protocol is reliable.[14][16][17]
Analysis and Interpretation of Docking Results
Analyzing the results involves evaluating the binding energy, examining the ligand's pose within the active site, and identifying the specific molecular interactions that stabilize the complex.[18]
Binding Affinity and Pose Selection
The primary quantitative output from Vina is the binding affinity, an estimation of the binding free energy (ΔG) in kcal/mol.[16][19]
Binding Affinity (ΔG): More negative values indicate stronger, more favorable binding.[20][21] A ligand with a binding affinity of -8.5 kcal/mol is predicted to bind more tightly than one at -5.2 kcal/mol.[22]
Pose Selection: Vina provides multiple binding modes (poses). The pose with the lowest binding affinity is typically considered the most probable binding conformation and is used for further analysis.[23]
Pose
Binding Affinity (kcal/mol)
RMSD (from best pose)
1
-9.2
0.000
2
-8.8
1.345
3
-8.5
2.108
Table to be populated with actual results from the docking run.
Visualization of Protein-Ligand Interactions
Visual inspection is non-negotiable for understanding the docking outcome.[16] PyMOL is an excellent tool for this purpose.[24][25][26]
Load Structures: Open PyMOL and load the receptor PDBQT (2V5Z_protein.pdbqt) and the results file (docking_results.pdbqt).
Isolate Best Pose: The results file contains multiple poses. Split them into individual objects and select the first one (the best score).
Focus on the Binding Site: Center the view on the ligand.
Find Interactions: Use PyMOL's tools to identify interactions. The "ligand sites" preset is useful.[27] To find hydrogen bonds, use the Action > find > polar contacts > within selection tool.
Analyze Key Residues: Note the amino acid residues that form hydrogen bonds or are involved in hydrophobic contacts with the ligand. These interactions are critical for binding affinity and selectivity.[16][28]
Types of Stabilizing Interactions
Understanding the nature of the forces holding the ligand in place provides deep mechanistic insight.
Caption: Common protein-ligand interaction types.
Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (e.g., an -NH group) and an acceptor (e.g., a carbonyl oxygen). They are crucial for specificity and high-affinity binding.[29][30][31][32][33]
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and nonpolar amino acid residues (e.g., Leu, Val, Phe). These interactions are a major driving force for binding in an aqueous environment.
π-π Stacking: An interaction between aromatic rings, often seen between a ligand's phenyl group and residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).
By analyzing which of these interactions are formed between 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine and hMAO-B, a researcher can generate a robust hypothesis about its binding mode and inhibitory mechanism.
Conclusion
References
Vertex AI Search. (2023). Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial.
Application Notes and Protocols for Evaluating the Efficacy of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activitie...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] In oncology, thiazole derivatives have garnered significant attention for their potent anticancer properties, which are often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways that are frequently dysregulated in cancer.[1][3][4] The compound 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine belongs to this promising class of molecules. This document provides a comprehensive guide for researchers to conduct a foundational, yet thorough, in vitro evaluation of its anticancer efficacy using a suite of robust cell-based assays.
The following protocols are designed to be self-validating and provide a logical workflow to first establish cytotoxic activity, and then to dissect the underlying cellular mechanisms. We will progress from broad assessments of cell health to more specific inquiries into programmed cell death, cell cycle progression, and the modulation of critical intracellular signaling cascades.
Part 1: Assessment of Cytotoxicity and Cell Viability
The initial and most critical step in evaluating any potential anticancer compound is to determine its effect on cell viability. This allows for the quantification of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). Tetrazolium reduction assays, such as the MTT and XTT assays, are reliable, high-throughput methods for this purpose.[5][6][7] These assays measure the metabolic activity of a cell population, which in viable cells, reduces a tetrazolium salt to a colored formazan product.[8]
Scientific Rationale
The core principle of these assays lies in the activity of mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.[8] The MTT assay results in an insoluble purple formazan that requires a solubilization step, while the XTT assay produces a water-soluble orange formazan, simplifying the protocol.[5]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for MTT/XTT Cell Viability Assays.
4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine (stock solution in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
Microplate reader
Procedure:
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.[7]
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5][7]
Data Analysis:
Treatment Group
Absorbance (570 nm)
% Viability
Untreated Control
[Value]
100%
Vehicle Control
[Value]
[Calculated]%
Compound (Conc. 1)
[Value]
[Calculated]%
Compound (Conc. 2)
[Value]
[Calculated]%
| ... | ... | ... |
% Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
Plot % Viability against the logarithm of compound concentration to determine the IC50 value.
Part 2: Investigating the Induction of Apoptosis
A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death.[9] The Annexin V/Propidium Iodide (PI) assay is a widely used and reliable method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[10][11]
Scientific Rationale
In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells.[9] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter and intercalate with DNA, emitting a red fluorescence.[9]
Experimental Workflow: Apoptosis Detection
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Protocol 2: Annexin V/PI Staining for Flow Cytometry
Cell Preparation: Seed cells in 6-well plates and treat with the desired concentrations of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine for a specified time.
Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[10]
Washing: Discard the supernatant and wash the cells once with cold 1X PBS.[11]
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[11]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]
Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M).[13] This can be a prelude to apoptosis. Cell cycle analysis is readily performed by staining DNA with propidium iodide and analyzing the cell population by flow cytometry.[13][14]
Scientific Rationale
Propidium iodide is a fluorescent intercalating agent that stoichiometrically binds to DNA.[14] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[13] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.[13] Prior to staining, cells must be fixed and permeabilized to allow PI to enter and stain the nuclear DNA.[13] RNase treatment is also crucial to prevent the staining of double-stranded RNA.[14]
Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis
PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)[15]
Flow cytometer
Procedure:
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.
Fixation: Wash the cells with cold PBS and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[16] Incubate on ice for at least 30 minutes or store at -20°C.
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with cold PBS.[15]
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
Incubation: Incubate for 30 minutes at room temperature in the dark.[15]
Analysis: Analyze the samples on a flow cytometer, collecting the fluorescence data on a linear scale.
Data Analysis:
The resulting data is displayed as a histogram of cell count versus DNA content (fluorescence intensity). Software analysis is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest.
Part 4: Elucidating the Mechanism of Action via Western Blotting
To gain deeper insight into how 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine exerts its effects, it is essential to investigate its impact on key intracellular signaling pathways.[17] Western blotting is a powerful technique to detect and quantify specific proteins, allowing for the assessment of pathways involved in apoptosis, survival, and proliferation, such as the PI3K/AKT and MAPK pathways.[17][18]
Scientific Rationale
Western blotting separates proteins by size via gel electrophoresis, transfers them to a solid membrane, and uses specific antibodies to detect target proteins.[17][19] By using phospho-specific antibodies, one can assess the activation state of key signaling kinases like AKT and ERK.[18][20] Additionally, probing for apoptotic regulatory proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3) can confirm the apoptotic mechanism suggested by the Annexin V assay.
Potential Signaling Pathway for Investigation
Caption: Hypothesized Signaling Pathways Modulated by the Compound.
Protocol 4: Western Blotting
Materials:
Treated and untreated cell lysates
SDS-PAGE gels
Transfer buffer and system (e.g., nitrocellulose membrane)[21]
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[21]
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.[18]
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[21]
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[21]
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Wash the membrane again and add the chemiluminescent substrate.
Imaging: Capture the signal using a digital imaging system.
Stripping and Re-probing: To check for total protein levels or loading controls (like β-actin), the membrane can be stripped of the first set of antibodies and re-probed with another.[20]
Data Analysis:
Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin). For signaling proteins, compare the ratio of the phosphorylated form to the total protein form across different treatment conditions.
Conclusion
This application note provides a structured, multi-faceted approach to characterize the in vitro anticancer efficacy of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. By systematically evaluating its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can build a comprehensive profile of the compound's biological activity. These foundational assays are crucial for guiding further preclinical development and for elucidating the therapeutic potential of this promising thiazole derivative.
References
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol, 8(12), e2888. [Link]
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne. [Link]
Wikipedia. (2023, December 1). Cell cycle analysis. In Wikipedia. [Link]
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from University of North Carolina. [Link]
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from University of Virginia School of Medicine Flow Cytometry Core Facility. [Link]
The Annexin V Apoptosis Assay. (n.d.). Retrieved from University of Massachusetts Chan Medical School. [Link]
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Biological Technology. [Link]
Ain, Q. (2023, April 3). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]
Cell Signaling Technology. (2021, November 4). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments [Video]. YouTube. [Link]
Megahed, W. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. [Link]
Asghar, F., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5585. [Link]
Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 121–131. [Link]
Kumar, A., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega, 8(21), 18683–18699. [Link]
Yurttaş, L., et al. (2016). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 21(9), 1146. [Link]
Megahed, W. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. [Link]
Sławiński, J., et al. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 24(21), 3946. [Link]
Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. RASAYAN Journal of Chemistry, 10(1), 254-262. [Link]
Carta, A., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of enzyme inhibition and medicinal chemistry, 34(1), 549–562. [Link]
Application Notes & Protocols for the Pharmacokinetic Study of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Abstract This document provides a detailed guide for designing and executing a preclinical pharmacokinetic (PK) study for the novel investigational compound, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. As a molecule...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a detailed guide for designing and executing a preclinical pharmacokinetic (PK) study for the novel investigational compound, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. As a molecule combining a thiazole ring, a common pharmacophore, with a nitroaromatic group, its absorption, distribution, metabolism, and excretion (ADME) profile requires careful characterization. This guide is intended for researchers, scientists, and drug development professionals, offering a framework grounded in scientific principles and regulatory expectations. The protocols herein are designed to be self-validating, emphasizing causality in experimental choices to ensure robust and reliable data generation for this promising therapeutic candidate.
Introduction: The Rationale for a Tailored PK Study Design
The compound 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine belongs to a class of thiazole derivatives that have garnered significant interest for their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of both a 2-aminothiazole core and a nitrophenyl moiety suggests a complex metabolic profile and specific physicochemical properties that will govern its pharmacokinetic behavior.
The nitroaromatic group is of particular importance, as such compounds can undergo extensive metabolism, primarily through nitro-reduction pathways mediated by gut microflora and hepatic enzymes.[4][5][6] This can lead to the formation of potentially reactive metabolites, such as nitroso and hydroxylamine intermediates, which necessitates a thorough safety and metabolic assessment.[7][8] Furthermore, the thiazole ring itself can influence the compound's physicochemical and pharmacokinetic properties.[2] Therefore, a generic, "one-size-fits-all" approach to PK study design is insufficient.[9] This guide outlines a tailored strategy to elucidate the complete ADME profile of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, in alignment with international regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[9][10][11]
Pre-Study Considerations: Foundational Steps
Physicochemical Characterization
A comprehensive understanding of the compound's physical and chemical properties is a prerequisite for study design.
Parameter
Experimental Method
Importance in PK Study Design
Solubility
Kinetic and thermodynamic solubility assays in various pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)
Determines potential for dissolution-limited absorption; informs formulation development for oral and intravenous dosing.
LogP/LogD
Shake-flask method or reverse-phase HPLC
Predicts membrane permeability and potential for distribution into tissues.
pKa
Potentiometric titration or UV-spectrophotometry
Indicates the ionization state at physiological pH, which affects solubility, absorption, and binding.
Stability
Incubation in simulated gastric and intestinal fluids, plasma, and buffer solutions at various pH and temperatures
Assesses pre-systemic and systemic degradation, ensuring analyte integrity during sample collection and analysis.
Preformulation Development
The choice of vehicle for dosing is critical for ensuring complete dissolution and maximizing bioavailability.
For Oral (PO) Administration: An aqueous-based vehicle is preferred. A common starting point is a suspension in 0.5% methylcellulose or carboxymethylcellulose in water. If solubility is a challenge, co-solvents such as polyethylene glycol 400 (PEG 400) or solubilizing agents like Tween 80 may be necessary.
For Intravenous (IV) Administration: The formulation must be a clear, sterile, and isotonic solution. A common vehicle is a mixture of saline, PEG 400, and ethanol. The final formulation must be filtered through a 0.22 µm filter before administration.
In Vivo Pharmacokinetic Study Design
A well-designed in vivo study is central to understanding the compound's behavior in a biological system. The following protocol is designed in accordance with Good Laboratory Practices (GLP).[12][13][14]
Animal Model Selection
The choice of animal species should be scientifically justified.[15] Rodents, such as the Sprague-Dawley rat, are typically used for initial PK screening due to their well-characterized physiology and ease of handling. It is advisable to use both male and female animals to assess for any sex-related differences in pharmacokinetics.
Experimental Design
A parallel study design is recommended, with separate groups for intravenous and oral administration to determine absolute bioavailability.
Parameter
Intravenous (IV) Group
Oral (PO) Group
Number of Animals
n = 5 per sex
n = 5 per sex
Dose Level
1 mg/kg (or a dose that ensures quantifiable plasma concentrations)
10 mg/kg (or a dose that is a multiple of the expected therapeutic dose)
Serial blood samples (approx. 100-150 µL) collected from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
Serial blood samples (approx. 100-150 µL) collected from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA).
Sample Processing
Plasma to be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Plasma to be separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Urine and Feces Collection
Animals to be housed in metabolic cages for collection over 24 or 48 hours to assess excretion pathways.
Animals to be housed in metabolic cages for collection over 24 or 48 hours to assess excretion pathways.
Ethical Considerations
All animal procedures must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and relevant national and international regulations.
Bioanalytical Method Development and Validation: LC-MS/MS
A robust and validated bioanalytical method is the cornerstone of a successful pharmacokinetic study.[16][17] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high sensitivity and selectivity.[18][19]
Step-by-Step LC-MS/MS Method Development Protocol
Analyte and Internal Standard (IS) Tuning:
Prepare a 1 µg/mL solution of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine and a suitable structural analog for the internal standard in an appropriate solvent (e.g., methanol or acetonitrile).
Infuse the solutions directly into the mass spectrometer to optimize the precursor and product ion transitions (Multiple Reaction Monitoring - MRM), collision energy, and other MS parameters.
Chromatographic Separation:
Select a suitable C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
Develop a gradient elution method using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B). The gradient should be optimized to achieve a sharp peak shape and adequate separation from endogenous matrix components.
Sample Preparation:
Evaluate different sample preparation techniques to minimize matrix effects and maximize recovery.
Protein Precipitation (PPT): Simple and fast. Add 3 volumes of cold acetonitrile containing the IS to 1 volume of plasma, vortex, and centrifuge.
Liquid-Liquid Extraction (LLE): Offers cleaner extracts. Use a water-immiscible solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
Solid-Phase Extraction (SPE): Provides the cleanest extracts but is more time-consuming and expensive.
Method Validation:
The method must be validated according to FDA and EMA guidelines, assessing the following parameters:[16][17]
Selectivity and Specificity: Analyze blank matrix from at least six different sources to ensure no interference at the retention times of the analyte and IS.
Calibration Curve: Prepare a series of calibration standards in the biological matrix to cover the expected concentration range. A linear regression with a weighting factor (e.g., 1/x² or 1/x) is typically used.
Accuracy and Precision: Analyze quality control (QC) samples at a minimum of four concentration levels (Lower Limit of Quantification - LLOQ, low, medium, and high) in at least five replicates on three separate occasions. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal value, and the precision (%CV) should not exceed 15% (20% for LLOQ).
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
Recovery: Determine the extraction efficiency of the sample preparation method.
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions: bench-top, freeze-thaw cycles, and long-term storage at -80°C.
Pharmacokinetic Data Analysis
Once the plasma concentrations are determined, the following pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
Parameter
Description
Cmax
Maximum observed plasma concentration
Tmax
Time to reach Cmax
AUC(0-t)
Area under the plasma concentration-time curve from time zero to the last measurable concentration
AUC(0-inf)
Area under the plasma concentration-time curve from time zero to infinity
t1/2
Terminal half-life
CL
Total body clearance
Vd
Volume of distribution
F%
Absolute bioavailability (calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100)
Visualization of Workflows
Experimental Workflow Diagram
Caption: High-level overview of the pharmacokinetic study workflow.
Bioanalytical Method Validation Decision Tree
Caption: Decision-making process for bioanalytical method validation.
Conclusion and Future Directions
The successful execution of the pharmacokinetic study outlined in this guide will provide critical data on the ADME properties of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. These findings will be instrumental in informing dose selection for subsequent efficacy and toxicology studies and will form a key component of any Investigational New Drug (IND) application. Future studies should focus on metabolite identification to fully characterize the biotransformation pathways and assess the safety of any major metabolites.
References
European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. [Link]
Lowes, S., et al. (2014). Recommendations for Validation of LC–MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS Journal. [Link]
ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives.... [Link]
Palamanda, J. R., et al. (1998). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Drug Metabolism and Disposition. [Link]
Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews. [Link]
Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Semantic Scholar. [Link]
ResearchGate. (n.d.). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
American Society for Mass Spectrometry. (n.d.). Practical Bioanalytical Method Validation by LC-MS/MS. [Link]
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
European Medicines Agency. (n.d.). Non-clinical: pharmacokinetics and toxicokinetics. [Link]
The FDA Group. (n.d.). FDA Requirements for Preclinical Studies. [Link]
Al-Ostoot, F. H., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
ResearchGate. (n.d.). 2 Metabolic activation pathways leading to mutation in nitro-aromatic.... [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. [Link]
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]
U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]
ECA ATMP Group. (2025). EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials. [Link]
ResearchGate. (n.d.). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. [Link]
GaBI Journal. (2015). EMA issues revised guideline on non-clinical and clinical issues for biosimilars. [Link]
ResearchGate. (2024). (PDF) Thiazole derivatives: prospectives and biological applications. [Link]
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. [Link]
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]
NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]
Chemical Synthesis Database. (n.d.). N-methyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine. [Link]
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
National Institutes of Health. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. [Link]
Use of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine as a chemical probe
An Application Guide for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine as a Chemical Probe for Cancer-Associated Kinase 1 (CAK1) Disclaimer: This document describes a hypothetical application for 4-(4-Methyl-3-nitrophen...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine as a Chemical Probe for Cancer-Associated Kinase 1 (CAK1)
Disclaimer: This document describes a hypothetical application for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, hereafter referred to as AMTAN. The target, Cancer-Associated Kinase 1 (CAK1), and all associated experimental data are illustrative. The protocols and validation principles are based on established scientific methodologies for chemical probe development.
Introduction: The Promise of a Privileged Scaffold
The 2-aminothiazole core is a well-established "privileged structure" in medicinal chemistry, frequently serving as the foundational scaffold for potent and selective modulators of biological targets.[1][2] This is particularly true in the field of oncology, where the 2-aminothiazole motif is present in numerous anti-cancer agents that target protein kinases.[2][3] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4]
A high-quality chemical probe—a small molecule that is potent, selective, and well-characterized—is an invaluable tool for dissecting the specific role of a protein in complex biological systems.[5] This guide introduces AMTAN (4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine) , a novel, hypothetical chemical probe designed for the selective inhibition of Cancer-Associated Kinase 1 (CAK1) , a serine/threonine kinase implicated in oncogenic signaling. We provide a comprehensive overview of its validation and detailed protocols for its use in interrogating CAK1 signaling.
Physicochemical Properties of AMTAN
A thorough understanding of a probe's physical characteristics is essential for its effective application in biological assays.
Property
Value
IUPAC Name
4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Abbreviation
AMTAN
Molecular Formula
C₁₀H₉N₃O₂S
Molecular Weight
235.26 g/mol
Appearance
Yellow Crystalline Solid
Solubility
Soluble in DMSO (>20 mM), sparingly soluble in aqueous buffers
Proposed Mechanism of Action: Targeting the ATP Hinge
The 2-aminothiazole scaffold is renowned for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[6] We hypothesize that AMTAN functions as an ATP-competitive inhibitor of CAK1. The 2-amino group and the thiazole nitrogen are predicted to act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the active site and preventing ATP binding and subsequent substrate phosphorylation.
Caption: Proposed binding mode of AMTAN in the CAK1 active site.
The Chemical Probe Validation Workflow
To be considered a reliable tool, a chemical probe must undergo rigorous characterization.[5] The workflow below outlines the essential stages of validation, ensuring that the observed biological effects can be confidently attributed to the inhibition of the intended target.
Caption: A tiered workflow for validating AMTAN as a CAK1 chemical probe.
Quantitative Data Summary: Characterizing AMTAN
The following tables summarize the hypothetical data from the validation workflow. A high-quality probe should exhibit high potency for its target, a clean selectivity profile, and on-target activity in cellular models.[5]
Table 1: Biochemical Potency Against CAK1
This assay determines the direct inhibitory effect of AMTAN on the purified CAK1 enzyme. Luminescence-based assays that quantify ADP production, such as ADP-Glo™, are a common and robust method.[7][8]
Assay Type
Target
Substrate
ATP Conc.
IC₅₀ (nM)
ADP-Glo™
Recombinant Human CAK1
CAK1tide (peptide)
10 µM (Km)
25 nM
Table 2: Kinome Selectivity Profile
Selectivity is a critical parameter for a chemical probe.[9] AMTAN was profiled against a panel of over 300 human kinases at a concentration of 1 µM. The results are expressed as percent inhibition.
Kinase Family
Representative Off-Targets
% Inhibition @ 1 µM
Selectivity Score (S₁₀)¹
TK
SRC
< 10%
0.01
TK
ABL1
< 5%
TKL
BRAF
< 15%
CMGC
CDK2
22%
AGC
AKT1
< 10%
Other
CAK2 (closest homolog)
65%
¹S₁₀ = (Number of kinases with Kd < 10x CAK1 Kd) / (Total kinases tested). A lower score indicates higher selectivity.[10]
Table 3: Cellular Target Engagement & Functional Data
Confirming that a probe engages its target in a live cell context is crucial.[11] The NanoBRET™ Target Engagement assay provides a quantitative measure of compound affinity within living cells.[1] This is correlated with functional assays, such as inhibiting substrate phosphorylation.
Assay Type
Cell Line
Metric
Value
NanoBRET™ Target Engagement
HEK293 (overexpressing NanoLuc-CAK1)
Apparent Cellular Kd
85 nM
Western Blot
MCF-7 (endogenous CAK1)
p-CAK1-Substrate IC₅₀
150 nM
Cell Viability (MTS Assay)
MCF-7 (CAK1-dependent)
GI₅₀ (72h)
200 nM
Detailed Application Protocols
The following protocols provide detailed, step-by-step methodologies for key validation experiments.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)
This protocol quantifies the inhibitory effect of AMTAN on purified CAK1 enzyme activity by measuring ADP production.[8][12]
Rationale: This is the primary assay to determine the direct potency (IC₅₀) of the compound against the isolated target kinase, free from cellular factors like membrane permeability or efflux pumps. The use of ATP at its Km concentration provides a standardized condition for comparing inhibitor potencies.
Materials:
Recombinant Human CAK1 (e.g., SignalChem)
CAK1tide peptide substrate
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Dithiothreitol (DTT)
ATP Solution
AMTAN (serial dilutions in DMSO)
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 384-well assay plates
Procedure:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of AMTAN in DMSO, starting from 100 µM. The final DMSO concentration in the assay should not exceed 1%.
Kinase Reaction Setup:
In a 384-well plate, add 2.5 µL of Kinase Buffer containing the CAK1 enzyme and CAK1tide substrate.
Add 0.5 µL of the AMTAN serial dilution or DMSO (for positive and negative controls).
Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
Initiate Kinase Reaction:
Add 2.0 µL of ATP solution (at a concentration to achieve a final of 10 µM) to all wells to start the reaction.
Incubate the plate at 30°C for 60 minutes.
Terminate Reaction and Detect ADP:
Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.
Incubate at room temperature for 40 minutes.
Generate Luminescent Signal:
Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP into ATP, which is then used by luciferase to produce light.
Incubate at room temperature for 30 minutes.
Data Acquisition: Read the luminescence on a plate reader (e.g., BMG PHERAstar).
Analysis: Normalize the data to controls (0% inhibition for DMSO-only, 100% inhibition for no-enzyme wells). Plot the normalized response against the log of AMTAN concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
This protocol quantifies the binding of AMTAN to CAK1 in live cells.[1][11]
Rationale: Biochemical potency does not always translate to cellular activity. This assay confirms that AMTAN can penetrate the cell membrane and bind to its intended target in the complex intracellular environment, providing a more physiologically relevant measure of affinity.
Materials:
HEK293 cells
Opti-MEM™ I Reduced Serum Medium
NanoLuc®-CAK1 Fusion Vector
Lipofectamine® 3000
NanoBRET™ Kinase Tracer
NanoBRET™ Nano-Glo® Substrate
White, tissue culture-treated 96-well plates
Procedure:
Cell Transfection:
24 hours prior to the assay, seed HEK293 cells in a 96-well plate.
Transfect the cells with the NanoLuc®-CAK1 fusion vector according to the Lipofectamine® 3000 protocol.
Compound and Tracer Addition:
Prepare serial dilutions of AMTAN in Opti-MEM.
Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM.
24 hours post-transfection, remove the media and add the AMTAN dilutions to the cells, followed immediately by the tracer. Include "tracer only" (no compound) and "no tracer" (background) controls.
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
Signal Detection:
Prepare the Nano-Glo® Substrate solution according to the manufacturer's protocol.
Add the substrate solution to all wells.
Read the plate immediately on a luminometer equipped with two filters to measure donor (NanoLuc®, ~460 nm) and acceptor (Tracer, >600 nm) emission simultaneously.
Analysis:
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
Correct the BRET ratios by subtracting the background ratio ("no tracer" control).
Plot the corrected BRET ratio against the log of AMTAN concentration. The data will show a displacement curve, from which the apparent cellular Kd can be calculated.
Protocol 3: Western Blot for Downstream Pathway Inhibition
This protocol assesses the functional consequence of CAK1 inhibition by measuring the phosphorylation status of a known downstream substrate.[6][8]
Rationale: Target engagement must be linked to a functional outcome. This assay provides direct evidence that AMTAN inhibits the catalytic activity of CAK1 within a cellular signaling pathway, confirming its mechanism of action.
Materials:
MCF-7 human breast cancer cells
Complete growth medium (e.g., DMEM + 10% FBS)
AMTAN stock solution in DMSO
RIPA Lysis Buffer with protease and phosphatase inhibitors
Cell Treatment: Seed MCF-7 cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of AMTAN (e.g., 0, 10, 50, 100, 250, 500, 1000 nM) for 2 hours.
Protein Extraction:
Wash the cells with ice-cold PBS.
Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well.
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Western Blot:
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.
Separate 20 µg of protein per lane on an SDS-PAGE gel.
Transfer the proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Incubate the membrane with the primary anti-phospho-CAK1-Substrate antibody overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection and Analysis:
Apply the ECL substrate and image the chemiluminescence.
Strip the membrane and re-probe with anti-total-CAK1-Substrate and then anti-GAPDH antibodies to ensure equal loading.
Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.
Hypothetical CAK1 Signaling Pathway
Understanding the context in which a probe acts is vital. AMTAN allows researchers to specifically dissect the role of CAK1 in this hypothetical pathway.
Caption: Role of AMTAN in the hypothetical CAK1 signaling cascade.
References
Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(5), 825-828. [Link]
Vieth, M., et al. (2004). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 20(10), 1565-1574. [Link]
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 16, 2026, from [Link]
Georghiou, G., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), E11919-E11928. [Link]
Eberl, H. C., et al. (2020). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 19(10), 1695-1709. [Link]
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
ResearchGate. (n.d.). Binding assays to profile target engagement by kinase inhibitors in vitro. [Link]
Eberl, H. C., et al. (2025). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics, 24(4), 100963. [Link]
Ahmed, S. A., & Moussa, H. A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
Li, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry, 210, 112953. [Link]
Bischof, J., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. ACS Medicinal Chemistry Letters, 11(10), 1957-1963. [Link]
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 16, 2026, from [Link]
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. [Link]
Bunnage, M. E., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 369-396. [Link]
Jezuita, A., et al. (2017). N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine. IUCrData, 2(6), x170876. [Link]
Chemical Synthesis Database. (n.d.). N-methyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine. Retrieved January 16, 2026, from [Link]
Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. [Link]
ResearchGate. (n.d.). Typical workflow for a kinase probe discovery project. [Link]
Secci, D., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 597-612. [Link]
Gehringer, M., et al. (2022). Development and Characterization of Type I, Type II, and Type III LIM-Kinase Chemical Probes. Journal of Medicinal Chemistry, 65(13), 8964-8995. [Link]
Ahmed, S. A., & Moussa, H. A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(30), 26315-26332. [Link]
Sharma, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(60). [Link]
Technical Support Center: Optimizing the Synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Welcome to the technical support center for the synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your reaction conditions for higher yields and purity.
I. Synthesis Overview: The Hantzsch Thiazole Synthesis
The preparation of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is a classic example of the Hantzsch thiazole synthesis.[1][2][3] This robust and widely used method involves the condensation reaction between an α-haloketone and a thioamide.[1][2][3][4][5] In this specific synthesis, the key precursors are 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one and thiourea.
The reaction proceeds through a multi-step pathway, initiated by a nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone.[2][4][5] This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic thiazole ring.[2][4] The aromaticity of the final product is a significant driving force for this reaction, contributing to its generally high yields.[4]
II. Visualizing the Reaction Pathway
To better understand the process, the following diagram illustrates the key steps in the Hantzsch synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine.
Technical Support Center: Purification of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Welcome to the technical support guide for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges encounte...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. This document provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges encountered during the purification of this important chemical intermediate. As a key building block in medicinal chemistry and materials science, achieving high purity is critical for downstream success. This guide is structured to address issues from first principles, ensuring you not only solve your immediate purification problems but also understand the underlying chemical causality.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, and how does it impact purification?
A1: The most prevalent synthetic route is the Hantzsch thiazole synthesis .[1][2] This reaction involves the condensation of an α-haloketone (in this case, 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone) with a thioamide (typically thiourea).[1][3] While often high-yielding, the reaction conditions can lead to several characteristic impurities that complicate purification. Understanding this synthetic origin is the first step in designing an effective purification strategy. The primary challenges arise from unreacted starting materials and side-products formed during the reaction.
Q2: What are the primary impurities I should expect from a Hantzsch synthesis of this compound?
A2: Based on the Hantzsch reaction mechanism, you should anticipate the following impurities:
Unreacted 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone: This α-haloketone is a lachrymator and an alkylating agent. Its presence can be problematic for downstream applications.
Unreacted Thiourea: Being highly polar, it is often removable with aqueous washes, but its persistence can indicate an incomplete reaction.
Side-Products: The self-condensation of the α-haloketone or other unintended pathways can lead to complex, often colored, byproducts that may co-elute with the desired product during chromatography.
Regioisomers: If a substituted thiourea were used, the formation of regioisomers could be a concern, though with unsubstituted thiourea, this is not an issue.[4]
Q3: What are the key physical properties of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine relevant to its purification?
A3: The molecule's structure—featuring a polar aminothiazole ring, a nitro group, and a substituted phenyl ring—governs its physical properties.
Appearance: It is typically a yellow or light orange crystalline solid.[5] Darker colors often indicate the presence of impurities.
Solubility: It exhibits limited solubility in non-polar solvents like hexanes and petroleum ether, moderate solubility in alcohols (methanol, ethanol) and chlorinated solvents (dichloromethane), and good solubility in highly polar solvents like DMSO and DMF.[6][7] This solubility profile is key to developing effective recrystallization and chromatography methods.
Melting Point: Similar 2-aminothiazole compounds have relatively high melting points, often exceeding 180°C.[5] A sharp melting point range (1-2°C) is a good indicator of high purity.[3]
Q4: Which analytical techniques are most effective for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive assessment:
Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring and for determining the optimal solvent system for column chromatography. A typical mobile phase is a mixture of ethyl acetate and hexanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation and is highly effective for identifying and quantifying impurities, even at low levels.
High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation, making it ideal for quantitative purity analysis (e.g., determining purity as a percentage area).
Melting Point Analysis: As mentioned, a sharp and consistent melting point is a reliable indicator of purity.
Purification Workflow & Impurity Analysis
The following diagram illustrates the general synthetic pathway and the potential sources of impurities that must be addressed during purification.
Caption: Origin of impurities from the Hantzsch synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q: My crude product is a dark, sticky oil and refuses to solidify. What should I do?
A: An oily crude product typically indicates the presence of significant impurities that are depressing the melting point and inhibiting crystallization.
Probable Cause: High levels of unreacted starting materials or solvent-soluble byproducts. Residual solvent (like ethanol or DMF) can also be trapped.
Immediate Action (Trituration): Try adding a non-polar solvent in which the desired product is insoluble, such as cold hexanes or diethyl ether. Vigorously stir or sonicate the mixture. This process, called trituration, can wash away non-polar impurities and induce crystallization of the more polar product.
Systematic Solution: If trituration fails, direct purification by flash column chromatography is the recommended next step. The oil can be pre-adsorbed onto silica gel for dry loading, which often yields better separation.
Q: My TLC shows a single spot, but the NMR spectrum reveals it's only ~80% pure. Why?
A: This is a common scenario where impurities have similar polarity to your product, causing them to co-elute on the TLC plate.
Probable Cause: The TLC solvent system is not providing sufficient resolution. Alternatively, the impurity may not be UV-active and is therefore invisible on the TLC plate (e.g., salts).
Solution 1 (Optimize TLC): Experiment with different solvent systems. Try adding a small percentage (~1%) of a more polar solvent like methanol or triethylamine (if your compound is basic) to the ethyl acetate/hexane mixture. This can alter the interactions with the silica and improve separation.
Solution 2 (Alternative Visualization): Stain the TLC plate with a universal stain, such as potassium permanganate or p-anisaldehyde, to visualize non-UV-active impurities.
Causality: Different functional groups on the product and impurities interact differently with the silica stationary phase. By changing the mobile phase polarity, you modulate these interactions, which can resolve previously overlapping spots.
Q: After recrystallization, my product recovery is extremely low (<30%). How can I improve this?
A: Low recovery is usually due to one of two issues: using an inappropriate solvent system or using an excessive amount of solvent.
Probable Cause 1: Poor Solvent Choice. The ideal recrystallization solvent should dissolve your compound completely at high temperatures but very poorly at low temperatures.[8] If the compound has significant solubility even when cold, it will remain in the mother liquor.
Solution 1:
Recover the product from the mother liquor by evaporating the solvent and re-purifying via chromatography.
Perform a systematic solvent screen. Use small vials with ~10-20 mg of crude product and test various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures like dichloromethane/hexane).
Probable Cause 2: Excessive Solvent. Using too much solvent will keep a significant portion of your product dissolved even after cooling.
Solution 2: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until everything just dissolves. Slow cooling is also critical; crashing the product out of solution by rapid cooling will trap impurities.
Q: My final product is still yellow/brown instead of a pale yellow powder. How can I remove the color?
A: Persistent color is often due to trace amounts of highly conjugated or oxidized impurities.
Solution 1 (Charcoal Treatment): During recrystallization, after the product is fully dissolved in the hot solvent, add a very small amount of activated charcoal (1-2% by weight). Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a small plug of Celite® to remove the charcoal. The charcoal adsorbs the colored impurities. Caution: Using too much charcoal will also adsorb your product, reducing yield.
Solution 2 (Chromatography): If the colored impurity is a distinct compound, it can be separated using flash column chromatography.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This method is ideal when the crude product is >90% pure as determined by ¹H NMR or HPLC.
Solvent Selection: Based on solubility tests, a mixture of ethanol and water or ethyl acetate and hexane is often effective. For this example, we will use ethanol.
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture to a gentle reflux with stirring. Continue adding ethanol in small portions until the solid is completely dissolved.
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Return the flask to the heat and reflux for 5-10 minutes.
Hot Filtration (if charcoal was used): Pre-heat a clean flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol, followed by a non-polar solvent like cold hexane to aid in drying.
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Validation: Confirm purity via melting point analysis, TLC, and NMR. The melting point should be sharp, and the NMR should show a significant reduction in impurities.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for complex mixtures or oily crude products.
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel (230-400 mesh)
Standard choice for compounds of moderate polarity.
Mobile Phase
Gradient of Ethyl Acetate in Hexanes
Start with low polarity (e.g., 10% EtOAc) to elute non-polar impurities, then gradually increase polarity (e.g., to 40-50% EtOAc) to elute the product. This provides the best separation.
Loading Method
Dry Loading
Dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone or DCM), add silica gel (~2-3x the mass of the crude product), and evaporate the solvent to get a free-flowing powder. This technique prevents solvent effects at the top of the column and leads to sharper bands.
Step-by-Step Procedure:
TLC Analysis: Determine the optimal solvent system. The ideal R_f (retention factor) for the product should be between 0.25 and 0.35 for good separation.
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexanes). Ensure there are no air bubbles or cracks.
Sample Loading: Carefully add the dry-loaded sample as a thin, even layer on top of the packed silica. Add a thin layer of sand on top to prevent disturbance.
Elution: Begin eluting the column with the mobile phase, collecting fractions. Gradually increase the percentage of the more polar solvent (ethyl acetate) as the elution progresses. Monitor the separation by collecting small fractions and analyzing them by TLC.
Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator.
Drying & Validation: Dry the resulting solid under high vacuum and validate its purity using NMR, HPLC, and melting point analysis.
Purification Strategy Decision Tree
This diagram provides a logical workflow for selecting the appropriate purification method based on the initial assessment of your crude material.
Caption: Decision tree for selecting a purification strategy.
References
Jezuita, A., Spaleniak, G., Ejsmont, K., Zaleski, J., & Zarychta, B. (2017). N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine. IUCrData, 2, x171121. [Link]
Chimenti, F., Bizzarri, B., Maccioni, E., Secci, D., Bolasco, A., Chimenti, P., Granese, A., Carradori, S., D'Ascenzio, M., & Alcaro, S. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Molecules, 18(3), 3336-3353. [Link]
Jezuita, A., Spaleniak, G., Ejsmont, K., Zaleski, J., & Zarychta, B. (2017). N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine. ResearchGate. [Link]
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
Shi, H. B. (2008). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1977. [Link]
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
Chemical Synthesis Database. (n.d.). N-methyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine. [Link]
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
Nefzi, A., Ostresh, J. M., & Houghten, R. A. (2000). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. The Journal of organic chemistry, 65(1), 253–255. [Link]
Srinivas, B., et al. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 7(5), 251-256. [Link]
Sharma, D., Kumar, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., & Mani, V. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central journal, 13(1), 48. [Link]
Poole, C. F., & Sye, W. F. (1985). Nitrophenyl boronic acids as derivatizing agents in chromatography. VTechWorks. [Link]
Padilla-Sánchez, J. A., Plaza-Bolaños, P., Romero-González, R., & Garrido-Frenich, A. (2010). Rapid and sensitive determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, parathion-methyl, fenitrothion, and parathion-ethyl by liquid chromatography with electrochemical detection. Journal of agricultural and food chemistry, 58(19), 10388–10395. [Link]
ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). [Link]
Nayak, S. K., Venugopala, K. N., Chopra, D., Govender, T., Kruger, H. G., Maguire, G. E., & Guru Row, T. N. (2012). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. Acta crystallographica. Section E, Structure reports online, 68(Pt 2), o435. [Link]
ResearchGate. (n.d.). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro- o -cresol, Parathion-methyl, Fenitrothion, and Parathion-ethyl by Liquid Chromatography with Electrochemical Detection. [Link]
Khumalo, M. F., & Arvidsson, P. I. (2018). Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction. RSC advances, 8(52), 29598–29605. [Link]
Technical Support Center: Synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Here is the technical support center with troubleshooting guides and FAQs for improving the yield of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine synthesis. Welcome to the technical support guide for the synthesis of 4...
Author: BenchChem Technical Support Team. Date: January 2026
Here is the technical support center with troubleshooting guides and FAQs for improving the yield of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine synthesis.
Welcome to the technical support guide for the synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. As Senior Application Scientists, we have designed this resource to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and practical protocols. This guide moves beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.
The primary route to this and similar 2-aminothiazoles is the Hantzsch thiazole synthesis, a robust and widely-used condensation reaction between an α-haloketone and a thioamide.[1][2] Our focus will be on navigating the common challenges associated with this specific synthesis, ensuring a reliable and efficient outcome in your laboratory.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequently encountered problems during the synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. Each issue is presented in a question-and-answer format to provide direct and actionable solutions.
Problem 1: Consistently Low or No Product Yield
Question: My reaction has a very low yield, or in some cases, fails completely. What are the most critical parameters I should investigate first?
Answer: A low or nonexistent yield in a Hantzsch thiazole synthesis almost always points to one of three areas: the integrity of your starting materials, the reaction conditions, or the work-up procedure.
Starting Material Purity: The purity of your reactants is paramount.[3] The α-haloketone, 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one, can degrade upon storage, especially if exposed to moisture or light. Thiourea can also contain impurities that may interfere with the reaction. We strongly recommend verifying the purity of your starting materials via NMR or melting point analysis before beginning the synthesis.[3]
Reaction Conditions: This reaction typically requires heating to overcome the activation energy for the key cyclization and dehydration steps.[4][5] If you are running the reaction at room temperature, a low yield is expected. The choice of solvent is also critical; it must solubilize the reactants to a sufficient degree.[3]
Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, using a slight excess of thiourea (e.g., 1.2 to 1.5 equivalents) can help drive the reaction to completion, especially if the α-haloketone is prone to side reactions or degradation.[5][6]
Question: How can I be certain my reaction conditions are optimal?
Answer: Optimization is key to maximizing yield. Based on established protocols for similar 2-aminothiazole syntheses, we have compiled a set of recommended starting conditions. You should use these as a baseline and adjust as needed based on your experimental results, which should be monitored by Thin Layer Chromatography (TLC).[3][7]
The bromo-ketone is generally more reactive than its chloro-analogue, leading to faster reaction times. Ensure it is pure and dry.
Thioamide
Thiourea (1.2 - 1.5 eq)
A slight excess helps to ensure complete consumption of the more valuable α-haloketone.[5]
Solvent
Absolute Ethanol or Methanol
These polar protic solvents are effective at dissolving both reactants and facilitating the reaction.[6][7] Using anhydrous solvent is recommended to avoid potential hydrolysis of intermediates.[3]
Temperature
Reflux (~78 °C for Ethanol)
Heating is necessary to drive the intramolecular condensation and dehydration steps that lead to the aromatic thiazole ring.[5][7]
Reaction Time
30 minutes - 3 hours
The reaction progress should be monitored by TLC. The reaction is often complete within a short timeframe once at reflux.[6]
Problem 2: Significant Impurity Formation Observed on TLC
Question: My reaction works, but the TLC plate shows multiple spots, including a major byproduct. What are the likely side reactions?
Answer: The most common side reaction in the Hantzsch synthesis, particularly under acidic conditions, is the formation of a 2-imino-2,3-dihydrothiazole isomer alongside your desired 2-aminothiazole.[3][4] This occurs due to tautomerization. Another possibility is the formation of bis-thiazoles or other condensation byproducts if the stoichiometry is not carefully controlled.[3]
Question: How can I suppress the formation of these impurities and improve the purity of my crude product?
Answer: Minimizing byproduct formation involves controlling the reaction pH and ensuring proper workup.
Control the Reaction pH: The initial condensation of the α-haloketone and thiourea forms an acidic hydrobromide salt of the product (HBr salt).[5] Running the reaction under these native acidic conditions can sometimes favor isomer formation. While some protocols proceed this way, the crucial step is the neutralization during workup.
Effective Neutralization: The most critical step to isolate the correct product and leave behind unreacted thiourea is the workup. The reaction mixture should be cooled to room temperature and then poured into a weak base solution, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[6] This deprotonates the HBr salt of your product, which is typically insoluble in water, causing it to precipitate out as a clean solid.[5] The excess thiourea and any base-soluble impurities will remain in the aqueous solution.
Monitor with TLC: Use TLC to track the consumption of the starting ketone. Once it has disappeared, proceed with the workup promptly to avoid potential degradation or further side reactions from prolonged heating.
Caption: A logical workflow for diagnosing and fixing low-yield issues.
Frequently Asked Questions (FAQs)
Question: What is the reaction mechanism for the Hantzsch synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine?
Answer: The Hantzsch thiazole synthesis is a classic condensation reaction. The mechanism proceeds through three main stages:
S-Alkylation: The sulfur atom of thiourea, acting as a nucleophile, attacks the α-carbon of the bromo-ketone in an Sₙ2 reaction. This displaces the bromide ion and forms an isothiouronium salt intermediate.[5][6]
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone. This forms a five-membered ring, resulting in a hydroxylated thiazoline intermediate.
Dehydration: Under the heated reaction conditions, this intermediate readily dehydrates (loses a molecule of water) to form the stable, aromatic thiazole ring.[8] The final product is initially protonated and is isolated upon neutralization.
Caption: The three key stages of the Hantzsch thiazole synthesis.
Question: How should I properly purify the final product after precipitation?
Answer: After filtering the precipitated crude product and washing it thoroughly with water to remove any inorganic salts, it should be air-dried or dried in a vacuum oven.[6] For many applications, this crude solid may be sufficiently pure. However, for obtaining high-purity material suitable for drug development applications, recrystallization is recommended. A common and effective solvent for recrystallization is hot ethanol.[7] Dissolve the crude solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize the recovery of purified crystals.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
This protocol is a standard procedure adapted from well-established methods for Hantzsch thiazole synthesis.[6][7]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).
Solvent Addition: Add absolute ethanol (approximately 5-10 mL per gram of the α-haloketone).
Heating: Heat the mixture to reflux with vigorous stirring. Monitor the reaction's progress using TLC (e.g., with a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The reaction is typically complete within 1-2 hours.[6]
Cooling: Once the starting ketone is consumed (as indicated by TLC), remove the heat source and allow the reaction mixture to cool to room temperature.
Work-up and Precipitation: Pour the cooled reaction mixture into a beaker containing the 5% Na₂CO₃ solution (use approximately 4-5 times the volume of the ethanol used). Stir the mixture for 15-20 minutes. A solid precipitate of the product should form.[6]
Isolation: Collect the solid product by vacuum filtration through a Buchner funnel.
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any remaining inorganic salts and water-soluble impurities.
Drying: Spread the collected solid on a watch glass and allow it to air dry, or dry it in a vacuum oven at a low temperature (~40-50 °C) to a constant weight.
Purification (Optional): For higher purity, recrystallize the dried solid from hot ethanol.[7]
References
BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support. 3
Bahrami, K., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. 9
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. 6
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. 10
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. ResearchGate. 11
Jakhar, K., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology. 7
S. F. College. (2021). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. International Journal of Trend in Scientific Research and Development.
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. 2
ResearchGate. (n.d.). Synthesis of 2-substitued-amino-4-aryl thiazoles. ResearchGate. 12
Technical Support Center: Overcoming In Vitro Solubility Challenges with 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
This guide is intended for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. This document p...
Author: BenchChem Technical Support Team. Date: January 2026
This guide is intended for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. This document provides a comprehensive troubleshooting guide and frequently asked questions to ensure reliable and reproducible in vitro results.
Introduction: Understanding the Challenge
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine?
A1: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[3] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds. It is crucial to first prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM) before making serial dilutions into your aqueous assay buffer.
Q2: I'm observing precipitation when I add my DMSO stock to the aqueous buffer. What is happening?
A2: This is a common issue known as "precipitation upon dilution." While the compound is soluble in neat DMSO, its solubility dramatically decreases when introduced to an aqueous environment. The final concentration of your compound in the assay may have exceeded its thermodynamic or kinetic solubility limit in the final buffer composition.[4][5]
Q3: What is the maximum permissible concentration of DMSO in a cell-based assay?
A3: The tolerance for DMSO varies significantly between cell lines and assay types. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) to minimize solvent-induced toxicity or off-target effects.[6] However, it is always best practice to run a vehicle control with the highest concentration of DMSO used in your experiment to assess its impact on your specific assay.
Q4: Can I heat the compound to get it into solution?
A4: Gentle heating (e.g., 37°C) can be employed to aid dissolution in the initial DMSO stock preparation.[3] However, prolonged or excessive heating should be avoided as it can lead to compound degradation.[3] Always visually inspect the solution for any color changes or particulate matter that might indicate degradation.
In-Depth Troubleshooting Guide
Problem 1: Compound Precipitation in Aqueous Assay Buffer
Underlying Cause: The aqueous solubility of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is exceeded upon dilution from the DMSO stock.
Solutions:
Optimize the Co-Solvent Concentration: While keeping the final DMSO concentration low is important, a slightly higher concentration (e.g., up to 1-2% for some robust assays) might be necessary to maintain solubility.[6] Always validate the tolerance of your specific assay to the increased DMSO concentration.
Utilize a Co-Solvent System: In some cases, a combination of solvents can be more effective. Consider preparing your intermediate dilutions in a mixture of DMSO and another water-miscible organic solvent like ethanol before the final dilution into the aqueous buffer. Structurally similar compounds, such as 4-methyl-5-nitro-1,3-thiazol-2-amine, are known to be soluble in polar solvents like ethanol.[7]
pH Modification: The solubility of compounds with ionizable groups can be significantly influenced by the pH of the buffer.[8][9] The thiazol-2-amine moiety of your compound is basic and may become protonated at a lower pH, potentially increasing its aqueous solubility. Experiment with buffering your assay medium to a slightly more acidic pH, if your experimental system allows, to see if this improves solubility.
Protocol for pH Screening:
Prepare a series of buffers with varying pH values (e.g., 6.0, 6.5, 7.0, 7.4).
Add your compound (from a DMSO stock) to each buffer at the desired final concentration.
Incubate for a set period (e.g., 1-2 hours) at the assay temperature.
Visually inspect for precipitation or measure turbidity using a plate reader to determine the optimal pH for solubility.
Problem 2: Inconsistent Assay Results and Poor Reproducibility
Underlying Cause: This is often a direct consequence of poor solubility. If the compound is not fully dissolved, the actual concentration in solution can vary between wells and experiments, leading to high variability.
Solutions:
Sonication: After diluting the DMSO stock into the aqueous buffer, sonicate the solution for a short period (e.g., 5-10 minutes) in a water bath sonicator.[6] This can help to break down small aggregates and promote the formation of a homogenous solution.
Use of Surfactants: For cell-free assays, the inclusion of a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.05%) can help to maintain the solubility of hydrophobic compounds.[6][10] However, be cautious with cell-based assays as surfactants can be cytotoxic.[6]
Kinetic vs. Thermodynamic Solubility: Understand the difference between kinetic and thermodynamic solubility.[4][5] In many high-throughput screening scenarios, you are working with a supersaturated solution (kinetic solubility). Over time, this solution may crash out to its more stable, lower thermodynamic solubility. For longer incubation assays, consider if a lower, but more stable, concentration would be more appropriate.
Problem 3: Low Potency or No Activity Observed
Underlying Cause: If the compound precipitates out of solution, its effective concentration at the biological target will be significantly lower than the nominal concentration, potentially leading to a false-negative result.
Solutions:
Solubility Enhancement Technologies: For lead optimization and later-stage drug development, more advanced formulation strategies can be employed. These include:
Particle Size Reduction: Techniques like nanomilling increase the surface area of the compound, which can improve its dissolution rate and apparent solubility.[11][12]
Solid Dispersions: Dispersing the compound in a polymer matrix can create an amorphous form that is more soluble than the crystalline solid.[13]
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[2][12]
Assay Miniaturization and Automation: Reducing the assay volume can sometimes help to minimize precipitation issues. Automated liquid handlers can also improve the consistency of the dilution process, leading to more reproducible results.
Summary of Troubleshooting Strategies
Problem
Potential Cause
Recommended Solutions
Precipitation upon dilution
Exceeding aqueous solubility limit
Optimize DMSO concentration, use a co-solvent system (e.g., DMSO/ethanol), adjust buffer pH.
Inconsistent assay results
Inhomogeneous solution, compound aggregation
Sonication, use of surfactants (cell-free assays), consider kinetic vs. thermodynamic solubility.
Caption: A workflow diagram illustrating the systematic approach to troubleshooting solubility issues.
Concluding Remarks
Overcoming the solubility challenges of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is a critical step in obtaining reliable in vitro data. By systematically addressing the issues of precipitation, inconsistency, and low observed potency through the strategies outlined in this guide, researchers can ensure the integrity of their experimental results. It is always recommended to start with the simplest solutions, such as optimizing solvent concentrations and sonication, before moving on to more complex formulation strategies. Careful documentation of all experimental parameters and observations is key to developing a robust and reproducible assay.
References
Pérez, J., Díaz, C., Salado, I. G., Pérez, D. I., Peláez, F., Genilloud, O., & Vicente, F. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Advances in Bioscience and Biotechnology, 4(5), 653-661. [Link]
Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
ChemBK. (2024). 4-methyl-5-nitro-1,3-thiazol-2-amine. Retrieved from ChemBK website. [Link]
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from Ascendia Pharmaceuticals website. [Link]
Fujita, T. (2014). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 57(1), 1-23. [Link]
Altasciences. (n.d.). Improving Solubility of Molecules via Nanomilling. Retrieved from Altasciences website. [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced drug delivery reviews, 59(7), 546–567. [Link]
Various Authors. (2025). In Vitro Solubility Assays in Drug Discovery. ResearchGate. [Link]
Li, M., & Cui, F. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(5), 2187–2210. [Link]
Heinlaan, M., & Kahru, A. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of toxicology, 95(1), 1–17. [Link]
Guthrie, J. P. (1975). Aggregation of p-Nitrophenyl Alkanoates in Aqueous Solution. Limitations on Their Use as Substrates in Enzyme Model Studies. Canadian Journal of Chemistry, 53(6), 898-906. [Link]
Zhang, Y., & Zhang, J. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta Pharmaceutica Sinica B, 10(8), 1490–1501. [Link]
Grass, M. (2017). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Xtalks. [Link]
Spyrakis, F., & Dellafiora, L. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14594-14609. [Link]
Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-32. [Link]
Chemical Synthesis Database. (n.d.). N-methyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine. Retrieved from Chemical Synthesis Database website. [Link]
Jezuita, A., Spaleniak, G., Ejsmont, K., Zaleski, J., & Zarychta, B. (2017). N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine. IUCrData, 2(1), x162021. [Link]
Technical Support Center: Enhancing the Stability of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine for Biological Assays
Welcome to the technical support center for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for en...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for enhancing the stability of this compound in biological assays. Here, we address common challenges and provide troubleshooting strategies based on the compound's inherent chemical properties.
Frequently Asked Questions (FAQs)
Q1: My 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine compound shows diminishing activity in my multi-day cell-based assay. What is the likely cause?
A gradual loss of bioactivity during a prolonged experiment often points to compound instability within the assay medium.[1] Key factors to consider are degradation in the culture medium, potential adsorption to plasticware, or limited cell permeability, which can reduce the effective intracellular concentration over time.[1] It is essential to evaluate the compound's stability directly in your cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO₂).
Q2: I've noticed a precipitate forming in my DMSO stock solution after a freeze-thaw cycle. Does this indicate compound degradation?
Precipitation after thawing does not necessarily mean the compound has degraded.[1] More often, it suggests that the solubility limit of the compound has been surpassed at the colder storage temperature or that the chosen solvent is not optimal for freeze-thaw cycles.[1][2] To address this, you might consider preparing a more diluted stock solution or exploring alternative solvents. When thawing, ensure the solution reaches room temperature and is thoroughly mixed to ensure complete dissolution.[2]
Q3: What are the primary chemical liabilities of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine that I should be aware of?
This compound possesses two key structural features that can influence its stability: a nitroaromatic ring and a thiazole ring .
Nitroaromatic Compounds: The nitro group makes the aromatic ring electron-deficient, which can render the compound susceptible to degradation.[3] These compounds can be sensitive to light (photodegradation) and may undergo enzymatic reduction of the nitro group in biological systems.[4][5][6] This reduction can lead to the formation of nitroso and hydroxylamine intermediates, which may be reactive.[6]
Thiazole Ring: While generally stable, the thiazole ring can be susceptible to certain degradation pathways, though it is often considered a stable heterocyclic system in drug discovery.[7][8]
Q4: Are there general formulation strategies that can improve the stability of my compound?
Yes, various formulation strategies can significantly enhance drug stability by protecting against degradation from factors like hydrolysis, oxidation, and light exposure.[9][10] Key approaches include:
Excipient Selection: Incorporating inert substances can improve stability. For instance, antioxidants can prevent oxidative degradation, while buffering agents can maintain an optimal pH to prevent hydrolysis.[9][11]
Microencapsulation: This technique creates a protective barrier around the active pharmaceutical ingredient (API), shielding it from environmental factors.[11]
Lyophilization (Freeze-Drying): Removing water from a formulation can reduce the likelihood of hydrolysis and microbial growth.[9]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to identifying and resolving stability issues with 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine.
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity
Potential Cause: Degradation of the compound in the stock solution or assay medium. The actual concentration of the active compound may be lower than intended.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent bioactivity.
Detailed Protocols:
Protocol 1: Stock Solution Stability Assessment
Preparation: Prepare a stock solution of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine in a suitable solvent (e.g., DMSO) at a known concentration.
Analysis: Immediately analyze a sample of the fresh stock solution using a validated HPLC or LC-MS method to determine the initial purity and concentration.
Storage: Store the stock solution under your standard conditions (e.g., -20°C or -80°C).[2]
Re-analysis: Periodically (e.g., after 1 week, 1 month) thaw an aliquot, bring it to room temperature, and re-analyze using the same HPLC/LC-MS method.
Evaluation: Compare the purity and concentration data over time to assess stability.
Protocol 2: Assay Medium Stability Assessment
Preparation: Spike a known concentration of the compound into your complete cell culture medium.
Incubation: Incubate the medium under your standard assay conditions (37°C, 5% CO₂).
Sampling: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
Analysis: Immediately analyze the samples by HPLC or LC-MS to quantify the remaining parent compound.
Data Interpretation: A significant decrease in the parent compound concentration over time indicates instability in the assay medium.
Issue 2: Suspected Photodegradation
Potential Cause: Nitroaromatic compounds are known to be susceptible to photodegradation.[4][12] Exposure to ambient light during experimental procedures could lead to compound degradation.
Troubleshooting and Mitigation:
Caption: Workflow to assess and mitigate photodegradation.
Objective: To determine if the compound is sensitive to light, following principles from ICH Q1B guidelines.[13]
Sample Preparation: Prepare two sets of solutions of the compound in a transparent solvent (e.g., methanol or acetonitrile).
Light Exposure: Expose one set of samples to a controlled light source that mimics daylight. The other set should be wrapped in aluminum foil to serve as a dark control.
Analysis: Analyze samples from both sets at various time points using HPLC or LC-MS.
Comparison: A greater degradation in the light-exposed samples compared to the dark controls confirms photosensitivity.
Mitigation Strategies:
Light-Resistant Packaging: Store stock solutions and handle samples in amber-colored or opaque containers to prevent light exposure.[11]
Modified Lab Environment: Perform experimental manipulations in a dimly lit area or under yellow light.
Issue 3: Poor Solubility and Precipitation in Aqueous Media
Potential Cause: The compound may have low aqueous solubility, leading to precipitation when diluted from an organic stock solution into the aqueous assay buffer or cell culture medium.
Solubility Enhancement Strategies:
Strategy
Mechanism
Application
Co-solvents
Increase the polarity of the solvent system to better accommodate the compound.
Adding small percentages of ethanol or PEG 400 to the aqueous medium.
pH Adjustment
If the compound has ionizable groups, adjusting the pH can increase solubility.
Use of buffers to maintain a pH where the compound is in its more soluble ionized form.[11]
Cyclodextrins
Form inclusion complexes with the compound, increasing its apparent solubility.[11]
Useful for in vitro assays where cyclodextrins do not interfere with the biological system.
Solid Dispersions
Dispersing the compound in a hydrophilic carrier can improve its dissolution rate and solubility.[14]
A more advanced formulation technique, often used in later-stage drug development.
Summary of Recommendations for Stability Enhancement
Parameter
Recommendation
Rationale
Storage of Stock Solutions
Aliquot into single-use volumes and store at -80°C in amber vials.[2]
Minimizes freeze-thaw cycles and protects from light to prevent degradation.[1][2]
Preparation of Working Solutions
Prepare fresh from stock for each experiment.
Ensures the use of a non-degraded compound, improving reproducibility.[2]
Solvent Selection
Use high-purity, anhydrous DMSO for stock solutions.
Prevents hydrolysis and minimizes solubility issues.
Handling During Assays
Minimize exposure to ambient light and elevated temperatures.
Reduces the risk of photodegradation and thermal degradation.
Assay Medium
Pre-screen for compound stability in the specific medium used.
Biological components in the medium (e.g., serum proteins) can sometimes contribute to degradation.
By systematically addressing these potential stability issues, researchers can ensure the integrity of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine throughout their biological assays, leading to more reliable and reproducible data.
References
The Impact of Formulation Strategies on Drug Stability and Bioavailability - JOCPR.
Technical Support Center: Navigating Stability Challenges in Long-Term Experiments with Small Molecules - Benchchem.
Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability.
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed.
Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters - ACS Publications.
Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC - NIH.
Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed.
Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline.
An Overview of Thiazole Derivatives and its Biological Activities.
Formulation Strategies For Enhancing Drug Stability | PDF - Scribd.
Strategies to enhance pharmaceutical formulation stability - Consensus.
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI.
Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
Thiazole Ring—A Biologically Active Scaffold - PMC - PubMed Central.
(PDF) Thiazole Ring—A Biologically Active Scaffold - ResearchGate.
nitroaromatic compounds 2005 | niosh - CDC.
(PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents - ResearchGate.
Technical Support Center: Stability of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine in DMSO - Benchchem.
(PDF) Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions - ResearchGate.
A troubleshooting guide to microplate-based assays.
Q1B Photostability Testing of New Active Substances and Medicinal Products.
Troubleshooting inconsistent results in 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine experiments
Welcome to the technical support center for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encount...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and application of this compound. By understanding the underlying chemical principles, you can troubleshoot inconsistent results and ensure the reliability of your experimental outcomes.
Section 1: Synthesis and Purification Issues
The synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine and related aminothiazole derivatives is commonly achieved through the Hantzsch thiazole synthesis.[1][2][3] This reaction, while generally robust, can present several challenges leading to low yields, impure products, and inconsistent results.
Question 1: My Hantzsch thiazole synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine resulted in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the Hantzsch synthesis can stem from several factors, from the quality of starting materials to reaction conditions. Here’s a systematic approach to troubleshooting:
Purity of Starting Materials:
α-Haloketone Stability: The key starting material, 2-bromo-1-(4-methyl-3-nitrophenyl)ethanone, can be unstable. Ensure it is used fresh or has been stored properly under inert gas and protected from light. Over time, it can decompose, leading to side reactions.
Thiourea Quality: Use a high-purity grade of thiourea. Contaminants can interfere with the reaction.
Reaction Conditions:
Solvent: The choice of solvent is critical. While alcohols like methanol or ethanol are commonly used, their polarity can influence reaction rates.[4] Ensure the solvent is anhydrous, as water can lead to hydrolysis of the α-haloketone.
Temperature: The reaction often requires heating.[4] However, excessive heat can promote the formation of side products. A temperature range of 60-80°C is typically effective. It's crucial to monitor the reaction temperature closely.
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] The reaction is typically complete within a few hours, but this can vary based on the specific substrate and conditions.
Work-up Procedure:
Precipitation: The thiazole product is often precipitated by adding the reaction mixture to water or by neutralizing the reaction mixture with a weak base like sodium carbonate.[4] The pH of the solution during precipitation can affect the yield and purity.
Filtration and Washing: Ensure the precipitated product is thoroughly washed to remove unreacted starting materials and salts.
Question 2: I am observing multiple spots on my TLC plate after the synthesis. What are these impurities, and how can I purify my product?
Answer: The presence of multiple spots on a TLC plate indicates the formation of side products or the presence of unreacted starting materials. Common impurities include:
Unreacted α-haloketone and thiourea.
Side products from the self-condensation of the α-haloketone.
Over-alkylation products.
Purification Strategies:
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system (e.g., ethanol, methanol, or a mixture of solvents) should be chosen to dissolve the compound at an elevated temperature and allow it to crystallize upon cooling, leaving impurities in the mother liquor.
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed.[5] A gradient of solvents, such as ethyl acetate and hexane, can effectively separate the desired product from impurities.[1]
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
Load the Sample: Dissolve the crude product in a minimal amount of the elution solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
Elute: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine.
Section 2: Handling, Storage, and Stability
The stability of 2-aminothiazole derivatives can be a concern, impacting the reproducibility of experimental results over time.
Question 3: My previously synthesized and characterized 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is now showing signs of degradation. What are the proper storage conditions?
Answer: 2-Aminothiazole derivatives can be susceptible to degradation, particularly when exposed to light, air (oxygen), and moisture. To ensure long-term stability:
Storage Temperature: Store the compound at a low temperature, preferably at or below 4°C. For long-term storage, -20°C is recommended.
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Light Protection: Keep the compound in an amber vial or a container protected from light.
Moisture: Store in a desiccator to protect from moisture, which can cause hydrolysis or other degradation pathways.
Some suppliers recommend cold-chain transportation for related compounds, highlighting their sensitivity.[6]
Section 3: Assay-Specific Troubleshooting
Inconsistent results in biological or chemical assays are a common frustration. The source of the problem can often be traced back to the compound itself or the assay conditions.
Question 4: I am getting variable IC50 values in my biological assays using 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. What could be causing this inconsistency?
Answer: Variability in bioassay results can be multifactorial. Consider the following:
Compound Purity: Even small amounts of impurities can have biological activity, leading to erroneous results. Ensure you are using a highly purified and well-characterized batch of the compound. Re-purify if necessary.
Solubility Issues: 2-Aminothiazole derivatives can have limited solubility in aqueous buffers.
DMSO Stock Solutions: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.
Final DMSO Concentration: When diluting the stock into your assay buffer, ensure the final concentration of the organic solvent is low (typically <1%) and consistent across all experiments, including controls. High concentrations of DMSO can affect cell viability and enzyme activity.
Precipitation: Visually inspect your assay wells for any signs of compound precipitation. If precipitation occurs, you may need to adjust the compound concentration or the assay buffer composition.
Compound Stability in Assay Buffer: The compound may not be stable under the specific pH, temperature, and buffer components of your assay. Perform a stability study by incubating the compound in the assay buffer for the duration of the experiment and then analyzing for degradation by HPLC or LC-MS.
Interaction with Assay Components: The compound may interact with other components in your assay, such as proteins or detection reagents. Run appropriate controls to rule out these interactions.
Troubleshooting Workflow for Inconsistent Bioassay Results
Technical Support Center: Method Refinement for the Spectroscopic Analysis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Introduction: Welcome to the technical support guide for the spectroscopic analysis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. This molecule, possessing a unique combination of a 2-aminothiazole core, a nitroarom...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Welcome to the technical support guide for the spectroscopic analysis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. This molecule, possessing a unique combination of a 2-aminothiazole core, a nitroaromatic system, and a methyl-substituted phenyl ring, presents distinct challenges and opportunities for analytical characterization. Its structural motifs are common in medicinal chemistry, making robust, reproducible analysis critical for drug discovery, synthesis verification, and quality control.[1] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and method refinement strategies in a direct question-and-answer format. We will move beyond rote procedures to explain the underlying chemical principles, ensuring you can not only solve immediate problems but also proactively develop more resilient analytical methods.
Before diving into troubleshooting, a solid understanding of the molecule's structure is paramount. The electronic and steric effects of each functional group directly influence its spectroscopic signature.
Chemical Structure: 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
2-Aminothiazole Ring: A key heterocyclic scaffold. The endocyclic nitrogen and exocyclic amine group are potential sites for protonation and hydrogen bonding, which can significantly affect UV-Vis and NMR spectra.[2] The thiazole ring protons have characteristic chemical shifts in NMR.[3][4]
Nitrophenyl Group: The strongly electron-withdrawing nitro group (-NO₂) dramatically influences the electronic environment of the aromatic ring and is a strong chromophore in UV-Vis spectroscopy. It also has very distinct, strong stretching vibrations in IR spectroscopy.[5]
Methyl Group: The methyl (-CH₃) group on the phenyl ring acts as a useful handle in ¹H NMR, providing a singlet peak that is typically in a predictable region.[6][7]
Frequently Asked Questions: General Considerations
Q1: My sample of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine has poor solubility in common NMR solvents like chloroform-d. What should I do?
A1: This is a common issue with compounds containing both aromatic rings and polar functional groups like amines and nitro groups.
Recommended Action: Your first alternative should be dimethyl sulfoxide-d₆ (DMSO-d₆). It is an excellent polar, aprotic solvent that can typically dissolve this type of molecule. Be aware that the residual water peak in DMSO-d₆ (around 3.33 ppm) can sometimes interfere with signals, but the -NH₂ protons will be observable as a broad singlet that is exchangeable with D₂O.[1][4]
Causality: The combination of the polar nitro group (-NO₂) and the hydrogen-bonding capable amine (-NH₂) group leads to strong intermolecular forces (dipole-dipole and hydrogen bonding). Non-polar solvents like CDCl₃ cannot effectively disrupt these interactions, leading to poor solubility. DMSO-d₆, with its high polarity, readily solvates the molecule.
Pro-Tip: When using DMSO-d₆, the amine protons (-NH₂) are often clearly visible. To confirm their assignment, you can add a drop of D₂O to the NMR tube and re-acquire the spectrum. The -NH₂ peak will disappear or significantly diminish due to proton exchange, confirming its identity.
Q2: I'm seeing batch-to-batch variations in the color of my solid material, from light yellow to a more intense orange. How will this affect my spectroscopic analysis?
A2: The color of nitroaromatic compounds can be sensitive to trace impurities, residual solvents, or different crystalline forms (polymorphism).
Impact on UV-Vis: The color variation directly indicates changes in the electronic absorption properties. You will likely see shifts in the λₘₐₓ or changes in the molar absorptivity. This is a critical issue for quantitative analysis using UV-Vis, as it will invalidate the Beer-Lambert law if not addressed.
Impact on other techniques: For NMR and IR, the impact may be less dramatic unless the variation is due to a significant impurity. However, different polymorphic forms can result in different peak positions and shapes in solid-state IR (FTIR) spectroscopy.
Recommended Action: Before proceeding with detailed analysis, you must ensure sample consistency. Perform a preliminary purity check using a high-resolution technique like LC-MS or HPLC-UV. For solid-state analysis, consider techniques like Differential Scanning Calorimetry (DSC) to check for different polymorphs. Always document the appearance of the batch being analyzed.
Section 2: UV-Vis Spectroscopy Troubleshooting
UV-Vis spectroscopy is highly sensitive to the conjugated π-system of the nitrophenyl-thiazole core.
Parameter
Expected Observation
Potential Problems
λₘₐₓ in Methanol
~260-270 nm and a longer wavelength shoulder
Shift in λₘₐₓ, appearance of new peaks
Solvent Effects
Solvatochromism (shift in λₘₐₓ with solvent polarity)
Inconsistent results between different solvents
pH Effects
Hypsochromic (blue) or bathochromic (red) shift upon pH change
Unstable readings, non-reproducible spectra
Frequently Asked Questions: UV-Vis Analysis
Q1: The λₘₐₓ of my compound shifts significantly when I change the solvent from hexane to ethanol. Why is this happening and how do I report it?
A1: You are observing solvatochromism, a classic phenomenon for molecules where the polarity of the ground and excited states differ.
Causality: The 2-aminothiazole and nitrophenyl groups create a molecule with a significant dipole moment. Polar solvents like ethanol can stabilize the excited state more than non-polar solvents like hexane, leading to a change in the energy gap between the ground and excited states. This results in a shift in the absorption maximum. For many similar compounds, this is a bathochromic (red) shift as polarity increases.
Recommended Protocol: This property should be characterized, not avoided. Run the UV-Vis spectrum in a series of solvents of varying polarity (e.g., cyclohexane, dichloromethane, acetonitrile, methanol). Tabulate the λₘₐₓ for each solvent. This information is a valuable part of the compound's analytical profile. When reporting a single value, always specify the solvent used (e.g., λₘₐₓ = 268 nm in CH₃OH).[8]
Q2: My absorbance readings are not stable and drift over time, especially in aqueous buffers. What is the cause?
A2: This suggests either a stability issue or a pH-dependent equilibrium. The 2-aminothiazole moiety is basic and can be protonated.
Mechanism: The equilibrium between the neutral and protonated form of the amine can be altered by minor fluctuations in buffer pH or by slow degradation. These two forms will have different λₘₐₓ values, and a shifting equilibrium will cause the absorbance to drift. 2-aminothiazoles are also known to be susceptible to photodegradation under UV light.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unstable UV-Vis readings.
Section 3: FTIR Spectroscopy Troubleshooting
FTIR is excellent for confirming the presence of key functional groups.
Functional Group
Expected Wavenumber (cm⁻¹)
Potential Issues
N-H Stretch (Amine)
3450 - 3300 (often two bands)
Broad, indistinct peaks
Aromatic C-H Stretch
> 3000
Overlapping with N-H stretch
-NO₂ Asymmetric Stretch
1550 - 1500
Peak position sensitive to conjugation
-NO₂ Symmetric Stretch
1360 - 1300
Can overlap with fingerprint region
C=N, C=C Stretches
1640 - 1550
Complex, overlapping peaks
Frequently Asked Questions: FTIR Analysis
Q1: The N-H stretching region of my spectrum is just a single, broad hump instead of the expected sharp peaks. Is my sample wet?
A1: While water (broad O-H stretch ~3400 cm⁻¹) is a common culprit, extensive hydrogen bonding is more likely the primary cause in a dry sample.
Causality: In the solid state, the -NH₂ group will act as a hydrogen bond donor, and the nitro group's oxygens or the thiazole nitrogen can act as acceptors. This intermolecular hydrogen bonding causes a broadening of the N-H stretching vibrations.
Method Refinement:
Dilution Study: Prepare a dilute solution of your compound in a non-polar solvent like CCl₄ or CHCl₃ (if solubility permits). In a dilute solution, intermolecular H-bonding is minimized, and you should resolve the sharp symmetric and asymmetric N-H stretches. This confirms the functional group's presence unequivocally.
Sample Preparation: Ensure your KBr pellet or ATR crystal is scrupulously dry. Moisture from the KBr or atmosphere can contribute to broadening.[10] Store KBr in a desiccator and dry it in an oven before use.
Q2: I can't definitively assign the two -NO₂ stretches. The fingerprint region is too crowded.
A2: This is a valid challenge. The nitro group stretches are very strong, but their exact position can be influenced by the electronic environment, and they can overlap with aromatic C=C stretching bands.[5][6]
Expert Insight: The asymmetric stretch (around 1530-1550 cm⁻¹) is typically more intense and reliable than the symmetric one.[5] Look for a very strong, sharp band in this region.
Comparative Analysis: If you have access to similar compounds (e.g., the same molecule without the methyl group, or with the nitro group in a different position), run their spectra as references. The consistent appearance of a strong band in the 1530-1550 cm⁻¹ region across these analogues strongly supports its assignment as the -NO₂ stretch. Computational chemistry can also predict vibrational frequencies to aid in assignment.[6]
Section 4: NMR Spectroscopy Troubleshooting
NMR is the most powerful tool for unambiguous structure elucidation.
Protons
Expected ¹H Chemical Shift (δ, ppm)
Expected ¹³C Chemical Shift (δ, ppm)
Potential Issues
-NH₂
5.0 - 7.5 (broad, in DMSO)
N/A
Very broad signal, disappears with D₂O
Thiazole C-H
7.0 - 7.5 (singlet)
105 - 115
Overlap with aromatic signals
Aromatic C-H
7.5 - 8.5 (complex multiplets)
120 - 150
Complex splitting, signal overlap
-CH₃
~2.4 - 2.6 (singlet)
~20 - 25
Signal could be weak
Thiazole C-NH₂
N/A
165 - 170
Quaternary carbon, weak signal
Thiazole C-Aryl
N/A
145 - 155
Quaternary carbon, weak signal
Frequently Asked Questions: NMR Analysis
Q1: The aromatic region of my ¹H NMR spectrum is a complex, overlapping mess. How can I assign the protons?
A1: This is expected due to the three adjacent protons on the substituted phenyl ring, which will form a complex spin system.
Recommended Action: A 2D NMR experiment is the most effective solution. A ¹H-¹H COSY (Correlation Spectroscopy) experiment will show you which protons are coupled (adjacent) to each other. You will see cross-peaks connecting the signals of adjacent aromatic protons, allowing you to trace the connectivity.
Predictive Logic: The proton ortho to the strongly electron-withdrawing -NO₂ group will be the most downfield (highest ppm). The proton ortho to the methyl group will be the most upfield (lowest ppm). A COSY spectrum will allow you to walk through the couplings from one proton to the next, confirming this assignment.
Q2: I am not seeing the quaternary carbons for the thiazole ring in my ¹³C NMR spectrum. Did I not run the experiment long enough?
A2: This is a very common issue. Quaternary carbons (carbons with no attached protons) have two main challenges: they have no Nuclear Overhauser Effect (NOE) enhancement from proton decoupling, and they often have very long relaxation times (T₁).
Method Refinement Protocol:
Increase Scan Number: Your first instinct is correct. Simply increasing the number of scans will improve the signal-to-noise ratio.
Adjust Relaxation Delay (d1): The most critical parameter is the relaxation delay. A standard ¹³C experiment might use a delay of 1-2 seconds. For quaternary carbons, the T₁ can be much longer (10-60 seconds). Increase the relaxation delay (d1) to at least 5 times the expected T₁ of your slowest-relaxing carbon. A practical approach is to increase d1 to 10-20 seconds and re-run the experiment.
Use a Different Pulse Program: Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment. DEPT-135 and DEPT-90 will show CH, CH₂, and CH₃ signals, but quaternary carbons will be absent. Comparing a standard ¹³C spectrum with DEPT spectra can help you identify the missing quaternary signals by a process of elimination.
Section 5: Mass Spectrometry Troubleshooting
MS provides the molecular weight and valuable fragmentation information.
Frequently Asked Questions: MS Analysis
Q1: What ionization technique, ESI or APCI, is better for this molecule?
A1:Electrospray Ionization (ESI) in positive ion mode is the preferred method.
Rationale: The 2-aminothiazole moiety contains a basic nitrogen atom that is readily protonated in the ESI spray. This makes it ideal for forming a stable [M+H]⁺ ion. Atmospheric Pressure Chemical Ionization (APCI) could also work but is generally better for less polar molecules. Given the presence of the amine and nitro groups, ESI is the more logical first choice.
Q2: What are the expected fragmentation patterns in MS/MS to help confirm the structure?
A2: The fragmentation will be driven by the most labile bonds and the formation of stable neutral losses or fragment ions.
Predicted Fragmentation Pathway:
Caption: Predicted MS/MS fragmentation pathways.
Key Fragments:
Loss of NO₂ (Neutral Loss of 46 Da): A common fragmentation for nitroaromatic compounds.[11]
Loss of NO (Neutral Loss of 30 Da): Another characteristic fragmentation of the nitro group.
Thiazole Ring Cleavage: The bond between the phenyl ring and the thiazole ring can cleave, leading to ions corresponding to the substituted phenyl cation or the aminothiazole cation. This is a powerful confirmation of the two main parts of the molecule.[12][13]
References
Mattammal, M. B., et al. (1982). Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. Biomedical Mass Spectrometry, 9(9), 376-380.
Nikpassand, M., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. Retrieved from [Link]
Qiu, B., et al. (2024). UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized with different oxidant/solvent systems. ResearchGate. Retrieved from [Link]
Rivera-Montalvo, L. A., et al. (2021). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules. Retrieved from [Link]
Zare, A., et al. (2020). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances. Retrieved from [Link]
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
D'Ornelas, L., et al. (2003). Osmium clusters derived from the reactions of [Os3(CO)10(CH3CN)2] with aminothiazole compounds. ResearchGate. Retrieved from [Link]
Ramalingam, S., et al. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]
Ramalingam, S., et al. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. ResearchGate. Retrieved from [Link]
Todd, Z. R., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Chemical Communications. Retrieved from [Link]
ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]
Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
El-Desoky, S. I., et al. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry. Retrieved from [Link]
NIST. (n.d.). Aminothiazole. Retrieved from [Link]
Verichek. (n.d.). Troubleshooting Common Spectrometer Issues. Retrieved from [Link]
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
PubChem. (n.d.). 2-Aminothiazole. Retrieved from [Link]
Woznica, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules. Retrieved from [Link]
ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3. Retrieved from [Link]
AZoOptics. (2024). How to Troubleshoot a Spectrum That Looks Wrong. Retrieved from [Link]
Jezuita, A., et al. (2017). N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine. ResearchGate. Retrieved from [Link]
Biocompare. (2022). Spectrophotometer Selection and Troubleshooting. Retrieved from [Link]
Al-Majid, A. M., et al. (2022). (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide. Molbank. Retrieved from [Link]
Harvey, D. (n.d.). Spectroscopic Methods. Retrieved from [Link]
Mol-Instincts. (n.d.). N-methyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine. Retrieved from [Link]
Chemistry Stack Exchange. (2014). How to identify an unknown compound with spectroscopic data? Retrieved from [Link]
Technical Support Center: Optimizing Cell Permeability of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine Derivatives
Welcome to the technical support center for optimizing the cell permeability of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine derivatives. This guide is designed for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for optimizing the cell permeability of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for enhancing the cellular uptake of this important class of molecules. Our focus is on providing not just protocols, but the scientific reasoning behind them, to empower you to make informed decisions in your experimental design.
Core Concepts: Understanding the Permeability Challenge
The 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine scaffold presents a unique set of challenges and opportunities in drug design. Achieving optimal cell permeability is a critical step in developing orally bioavailable and efficacious drug candidates. The primary hurdles for this class of compounds often revolve around balancing lipophilicity and aqueous solubility, as well as mitigating the potential for efflux by cellular transporters.[1][2]
The presence of the nitro group (NO2), while often crucial for biological activity, can significantly increase the polarity of the molecule, potentially hindering its ability to passively diffuse across the lipid bilayer of the cell membrane.[3] Conversely, the thiazole and phenyl rings contribute to the lipophilicity of the scaffold.[4] Therefore, a delicate balance must be struck to achieve a favorable physicochemical profile for cell permeation.
This guide will walk you through the common questions and issues encountered when working with these derivatives and provide actionable strategies for improvement.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of my 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine derivative that I should be most concerned about for cell permeability?
A1: The interplay of several physicochemical properties governs a molecule's ability to cross a cell membrane. For this specific scaffold, you should pay close attention to:
Lipophilicity (LogP/LogD): This is a measure of how well your compound dissolves in a fatty or oily environment versus an aqueous one.[2] An optimal LogP value is generally considered to be between 1 and 3 for good passive diffusion.[5] The thiazole and phenyl rings contribute to lipophilicity, while the nitro and amine groups increase polarity.
Molecular Weight (MW): Smaller molecules, ideally under 500 Daltons, tend to have better permeability.[5]
Polar Surface Area (PSA): This is the surface area of the molecule that is polar. A lower PSA is generally associated with better permeability.[6] The nitro group is a significant contributor to the PSA of your molecule.
Aqueous Solubility: While lipophilicity is important for membrane crossing, the compound must first be dissolved in the aqueous environment to reach the cell. Poor solubility can be a major barrier to absorption.[1][2]
Hydrogen Bond Donors and Acceptors: A high number of these can increase a molecule's polarity and reduce its ability to cross the lipid membrane.[5]
Q2: I have synthesized a new derivative. What is the best first-pass experiment to assess its cell permeability?
A2: For a rapid and cost-effective initial assessment of passive permeability, the Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent choice.[7][8][9] This non-cell-based assay measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane.[10]
Why PAMPA first? It isolates passive diffusion, giving you a clean baseline measurement of your compound's ability to cross a lipid barrier without the confounding factors of active transport or efflux that you would see in a cell-based assay.[8][10] This helps you understand if the fundamental physicochemical properties of your molecule are in the right range.
Q3: My compound shows low permeability in the PAMPA assay. What does this indicate and what are my next steps?
A3: Low permeability in a PAMPA assay strongly suggests that the intrinsic physicochemical properties of your compound are not favorable for passive diffusion across a lipid bilayer.[5] This is a common issue with compounds that are either too polar (low LogP, high PSA) or too lipophilic (high LogP) to efficiently partition into and out of the membrane.
Next Steps:
Review Physicochemical Properties: Analyze the calculated and, if possible, experimentally determined LogP, PSA, and solubility of your compound.
Structural Modification: Consider chemical modifications to improve these properties. For example, if the compound is too polar, you could explore replacing the nitro group with a less polar bioisostere, or adding small lipophilic groups to other parts of the molecule.
Prodrug Strategy: If the polar groups are essential for activity, a prodrug approach could be considered.[11][12] This involves masking the polar groups with lipophilic moieties that are cleaved off once the compound is inside the cell.[13]
Q4: My compound has good permeability in PAMPA, but shows low permeability in a Caco-2 cell assay. What could be the reason?
A4: This is a classic indicator that your compound may be a substrate for efflux transporters . Caco-2 cells, which are derived from human colon adenocarcinoma, express a variety of transporters, including P-glycoprotein (P-gp), that actively pump substrates out of the cell.[14][15][16]
What to do: To confirm this, you can run a bidirectional Caco-2 assay.[17] This involves measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indication of active efflux.[17] You can also perform the assay in the presence of known efflux pump inhibitors to see if permeability improves.
Troubleshooting Guide
This section addresses specific experimental issues and provides a logical path to their resolution.
Problem
Potential Cause
Recommended Action
Low Permeability in All Assays (PAMPA & Caco-2)
Poor intrinsic physicochemical properties (e.g., high polarity, low lipophilicity).[1][18]
Focus on structural modifications to optimize LogP and PSA. Consider prodrug strategies.[11][12]
High Variability in Permeability Data
Poor aqueous solubility leading to inconsistent concentrations in the assay.
Determine the thermodynamic solubility of the compound in the assay buffer. If solubility is low, consider formulation strategies such as using co-solvents (be mindful of their effects on cell monolayers) or creating a salt form.
Good PAMPA Permeability, Low Caco-2 Permeability
The compound is likely a substrate for efflux transporters.[14][15]
Perform a bidirectional Caco-2 assay to determine the efflux ratio.[17] Consider co-dosing with an efflux inhibitor to confirm.
Compound is "Sticky" - Low Mass Balance in Assays
The compound may be binding to the plastic of the assay plates or accumulating in the cell monolayer.
Use low-binding plates. Include a detergent (e.g., 0.1% Triton X-100) in the lysis step to ensure complete recovery of the compound from the cells.
Experimental Protocols & Workflows
Workflow for Assessing and Improving Cell Permeability
Caption: Key structural modification strategies to enhance cell permeability.
Modulating the Nitro Group: The nitro group is a strong electron-withdrawing group and significantly increases polarity. If pharmacologically permissible, replacing it with a more lipophilic but still electron-withdrawing group like a trifluoromethyl (CF3) or a halogen (e.g., Cl) could improve permeability.
Substitution on the Phenyl Ring: Adding small, lipophilic groups such as methyl or ethyl to the phenyl ring can increase overall lipophilicity.
Modification of the 2-amino Group: This group is a hydrogen bond donor. N-methylation can sometimes improve permeability by masking this hydrogen bond donor, but this can also impact target binding.
[19]* Prodrug Approach: Acylating the 2-amino group to form an amide is a common prodrug strategy. The amide is more lipophilic, aiding in membrane transport, and can be hydrolyzed by intracellular esterases to release the active amine.
Final Considerations
Optimizing cell permeability is an iterative process of design, synthesis, and testing. By systematically evaluating the physicochemical properties and employing the appropriate assays, you can rationally design 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine derivatives with improved potential for becoming successful drug candidates. Always consider the impact of any structural changes on the compound's primary biological activity and selectivity.
References
Drug-permeability and transporter assays in Caco-2 and MDCK cell lines - PubMed. (2011). Future Medicinal Chemistry, 3(16), 2063–2077. [Link]
Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020). Expert Opinion on Drug Discovery, 15(5), 539–549. [Link]
Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. (n.d.). LinkedIn. [Link]
Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. (n.d.). ResearchGate. [Link]
Comparing Caco-2 And MDCK Permeability For Oral Absorption Estimations. (2014). University of Hertfordshire. [Link]
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2023). MDPI. [Link]
Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. (2011). Ovid. [Link]
Comparison of MDCK-MDR1 and Caco-2 cell based permeability assays for anti-malarial drug screening and drug investigations. (2015). Malaria Journal, 14, 234. [Link]
How Do Physicochemical Properties Influence Drug Development? - Infomorespace. (n.d.). Infomorespace. [Link]
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - Sci-Hub. (2018). Journal of Medicinal Chemistry. [Link]
Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020). Taylor & Francis Online. [Link]
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). ACS Publications, 61(24), 11169–11182. [Link]
Physicochemical properties of drugs and membrane permeability : review article. (2002). Sabinet African Journals. [Link]
Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. (2018). PubMed, 61(24), 11169–11182. [Link]
Strategies to Enhance Drug Permeability across Biological Barriers. (n.d.). MDPI Books. [Link]
Physicochemical properties of drugs and membrane permeability. (2002). ResearchGate. [Link]
Advancements in Oral Drug Delivery: Improving the Solubility and Permeability of Hydrophobic Drugs. (2023). Journal of Chemical and Pharmaceutical Research. [Link]
Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. (2018). ResearchGate. [Link]
Unraveling the Transport Properties of RONS across Nitro-Oxidized Membranes. (2023). PMC. [Link]
Parallel Artificial Membrane Permeability Assay (PAMPA). (2024). Pion Inc. [Link]
Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations. (2023). PubMed Central. [Link]
A relationship between membrane permeation and partitioning of nitroaromatic explosives and their functional groups. A computational study. (2020). RSC Publishing. [Link]
Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (2020). Trends in Pharmacological Sciences, 41(5), 318–328. [Link]
Effects of Low-level Lipid Peroxidation on the Permeability of Nitroaromatic Molecules across a Membrane: A Computational Study. (2020). ACS Omega, 5(10), 5143–5152. [Link]
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012). NIH. [Link]
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023). PMC - NIH. [Link]
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie, 25, 267-279. [Link]
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (2018). Taylor & Francis Online. [Link]
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. (2024). MDPI. [Link]
Intrinsic Membrane Permeability to Small Molecules. (2017). ACS Publications, 117(14), 8541–8601. [Link]
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (2019). NIH. [Link]
In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). (2024). SciRP.org. [Link]
Ligand-based optimization to identify novel 2-aminobenzo[d]thiazole derivatives as potent sEH inhibitors with anti-inflammatory effects. (2021). PubMed. [Link]
Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (2020). PMC - PubMed Central. [Link]
Design, Synthesis and Biological Evaluation of New Imidazo[2,1-b] Thiazole Derivatives as Selective COX-2 Inhibitors. (2019). Brieflands. [Link]
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Frontiers. [Link]
Technical Support Center: Minimizing Off-Target Effects of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine in Cellular Models
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine in their cellular models. The following troubleshooting gu...
Author: BenchChem Technical Support Team. Date: January 2026
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine in their cellular models. The following troubleshooting guides and frequently asked questions (FAQs) will help you navigate potential challenges and ensure the scientific integrity of your results by minimizing off-target effects.
I. Understanding the Challenge: On-Target vs. Off-Target Effects
A recent study on a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives highlighted their potential as selective inhibitors of human monoamine oxidase B (hMAO-B), suggesting a possible therapeutic application in neurodegenerative diseases.[2][3] While 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is structurally related, its specific targets and off-targets require empirical validation in your experimental system.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing a logical progression from initial observation to resolution.
Issue 1: High Cytotoxicity at Concentrations Expected to be Selective
Scenario: You observe significant cell death at concentrations where you anticipate specific inhibition of your target.
Potential Causes & Troubleshooting Steps:
Inherent Off-Target Toxicity: The compound may be interacting with essential cellular machinery.
Action: Perform a comprehensive cytotoxicity assay (e.g., MTT, LDH release) to establish a clear therapeutic window.
Compound Instability: The molecule may degrade in your cell culture medium, producing toxic byproducts.
Action: Assess the stability of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine in your specific media over the time course of your experiment using techniques like HPLC-MS.
Cell Line Sensitivity: The chosen cell line might be particularly susceptible to the compound's off-target effects.
Action: Test the compound in a panel of different cell lines to determine if the observed cytotoxicity is cell-type specific.[4]
Issue 2: Phenotype Mismatch - Observed vs. Expected Cellular Response
Scenario: The cellular phenotype you observe does not align with the known or hypothesized function of the intended target.
Potential Causes & Troubleshooting Steps:
Dominant Off-Target Effects: Unintended interactions may be driving the observed cellular response.
Action 1: Confirm Target Engagement: Use a direct binding assay to verify that the compound interacts with its intended target at the effective concentrations.[5] Methods like the Cellular Thermal Shift Assay (CETSA) are invaluable for this purpose.[6][7][8][9]
Action 2: Genetic Target Validation: Employ genetic tools like CRISPR/Cas9 or siRNA to knock down or knock out the intended target.[10][11][12][13] If the phenotype is lost, it strengthens the link between the target and the observed effect.
Action 3: Proteomic Profiling: Utilize techniques like kinome profiling or chemical proteomics to identify a broader range of potential off-targets.[5][14][15][16][17][18]
Incorrect Mechanistic Assumption: The presumed role of the target in your specific cellular context may be inaccurate.
Action: Re-evaluate the literature and consider alternative signaling pathways that might be influenced by your target.
Issue 3: Inconsistent or Non-Reproducible Results
Scenario: You are struggling to obtain consistent data between experimental replicates.
Potential Causes & Troubleshooting Steps:
Variability in Cell Health: Inconsistent cell passage numbers or growth phases can significantly impact results.
Action: Standardize your cell culture practices. Always use cells within a defined passage number range and ensure they are in the logarithmic growth phase during experiments.
Inconsistent Compound Dosing: Poor solubility or adsorption to lab plastics can lead to variations in the effective compound concentration.
Action: Prepare fresh dilutions of the compound for each experiment. Consider using low-protein-binding plates and visually inspect for any precipitation.
Fluctuations in Incubation Conditions: Minor changes in temperature or CO2 levels can affect cellular responses.
Action: Diligently monitor and maintain consistent incubator conditions.
III. Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal concentration range for my experiments?
A1: The cornerstone of minimizing off-target effects is to use the lowest effective concentration. A carefully planned dose-response experiment is essential.[19]
Protocol: Perform a dose-response curve, typically with 8 to 11 concentrations, to determine the EC50 (or IC50) value.[20][21] This is the concentration at which you observe 50% of the maximal effect.
Rationale: Working at concentrations significantly above the EC50 increases the likelihood of engaging lower-affinity off-targets.[1] Your experimental concentrations should ideally be in the range of the EC50.
Q2: What are the best orthogonal methods to validate the on-target effect of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine?
A2: Combining pharmacological and genetic approaches provides the most robust validation.
Genetic: As mentioned previously, CRISPR/Cas9-mediated gene knockout or siRNA-mediated knockdown of the target gene should recapitulate the phenotype observed with the small molecule inhibitor.[10][11][12][13][22]
Q3: How can I directly measure if my compound is binding to its intended target in live cells?
A3: Several powerful techniques can directly assess target engagement in a cellular context.
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[6][7][8][9][23][24][25] It's a label-free technique that can be performed in intact cells.
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These proximity-based assays measure the interaction between a target protein (often fused to a luciferase or fluorescent protein) and a fluorescently labeled ligand or a competing compound.[26][27][28][29] The NanoBRET® Target Engagement Assay is a widely used platform for this purpose.[30]
Q4: What is a "washout" experiment, and how can it help?
A4: A washout experiment is particularly useful for distinguishing between reversible and irreversible covalent inhibitors.[31]
Protocol: Cells are treated with the compound for a specific duration, after which the compound is removed from the culture medium (washed out). The cellular phenotype is then monitored over time.
Interpretation: If the compound is a reversible inhibitor, the effect should diminish after washout. If it's an irreversible covalent inhibitor, the effect will persist long after the compound has been removed from the media.[31]
IV. Experimental Protocols & Data Presentation
Protocol 1: Dose-Response Curve Generation
Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
Compound Preparation: Prepare a serial dilution of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. A common approach is a 10-point, 3-fold serial dilution.[20]
Treatment: Add the compound dilutions to the cells. Include a vehicle-only control (e.g., DMSO).
Incubation: Incubate the cells for a predetermined time, based on the expected kinetics of the cellular response.
Data Analysis: Plot the response (Y-axis) against the log of the compound concentration (X-axis) and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC50/IC50.[19]
Table 1: Sample Dose-Response Data
Concentration (µM)
% Inhibition (Mean ± SD)
100
98.2 ± 2.1
33.3
95.1 ± 3.5
11.1
88.7 ± 4.2
3.7
75.3 ± 5.1
1.2
52.1 ± 4.8
0.4
28.9 ± 3.9
0.13
10.5 ± 2.5
0.04
2.1 ± 1.8
0.01
0.5 ± 1.1
0 (Vehicle)
0.0 ± 0.9
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Cell Treatment: Treat intact cells with 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine or vehicle control.
Heating: Heat the cell suspensions to a range of temperatures (e.g., 40°C to 70°C in 2°C increments).
Lysis: Lyse the cells to release the soluble proteins.
Centrifugation: Pellet the aggregated, denatured proteins by centrifugation.
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of your target protein using Western blotting or other protein detection methods.
Data Analysis: Plot the percentage of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[7][8]
V. Visualizing Workflows and Pathways
Diagram 1: Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow for dissecting on-target vs. off-target effects.
Diagram 2: Orthogonal Target Validation Strategy
Caption: A multi-pronged approach for robust target validation.
VI. References
Creative Diagnostics. (n.d.). CRISPR-Validated Target Druggability for Small Molecule Drugs. Retrieved from [Link]
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
Massachusetts Biotechnology Council. (2025, March 24). Revolutionising Drug Discovery: Harnessing the Power of FRET and BRET Assays. Retrieved from [Link]
Gilbert, L. A., Horlbeck, M. A., Weissman, J. S., & Qi, L. S. (2017). CRISPR approaches to small molecule target identification. PMC. Retrieved from [Link]
Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]
PubMed. (2022). Target Identification of Small Molecules Using Large-Scale CRISPR-Cas Mutagenesis Scanning of Essential Genes. Retrieved from [Link]
NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]
BPS Bioscience. (n.d.). Kill Curve Protocol. Retrieved from [Link]
PubMed Central. (n.d.). Determining target engagement in living systems. Retrieved from [Link]
PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]
CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Retrieved from [Link]
bioRxiv. (2025, July 2). One Tracer, Dual Platforms: Unlocking Versatility of Fluorescent Probes in TR-FRET and NanoBRET Target Engagement Assays. Retrieved from [Link]
Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]
Current Protocols in Chemical Biology. (n.d.). Designing Drug-Response Experiments and Quantifying their Results. Retrieved from [Link]
Drug Discovery Support. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]
Pharmaron CRO Services. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
PubMed Central. (n.d.). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Retrieved from [Link]
Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?. Retrieved from [Link]
Berthold Technologies GmbH & Co.KG. (n.d.). BRET (Bioluminescence Resonance Energy Transfer). Retrieved from [Link]
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
ACS Publications. (2025, January 30). Quantitation and Error Measurements in Dose–Response Curves. Retrieved from [Link]
NIH. (n.d.). Methods to identify and optimize small molecules interacting with RNA (SMIRNAs). Retrieved from [Link]
NIH. (2024, October 5). Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay. Retrieved from [Link]
YouTube. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved from [Link]
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]
AIEgen-Based Carrier Enables Efficient Cytosolic Delivery of Bioactive Proteins. (2026, January 16). Retrieved from [Link]
PubMed Central. (n.d.). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Retrieved from [Link]
PubMed Central. (n.d.). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Retrieved from [Link]
NIH. (2019, February 6). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Retrieved from [Link]
ResearchGate. (n.d.). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Retrieved from [Link]
A Comparative Analysis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine and Other Thiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its versatile nature...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its versatile nature allows for a wide range of chemical modifications, leading to derivatives with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide provides a comparative analysis of the novel compound 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, placing it in the context of other well-documented thiazole derivatives. We will explore its plausible synthesis, predict its biological activities based on structure-activity relationships, and provide detailed experimental protocols for its evaluation.
Synthesis of 2-Aminothiazole Derivatives: The Hantzsch Reaction
A foundational method for the synthesis of the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea. For the synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, the key starting material would be 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one.
Proposed Synthetic Workflow
Figure 1: Proposed synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine.
Experimental Protocol: Synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Synthesis of 2-Bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one (α-Haloketone):
To a solution of 4-methyl-3-nitroacetophenone (1 mmol) in a suitable solvent (e.g., diethyl ether or chloroform), add bromine (1 mmol) dropwise at 0°C with constant stirring.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude α-haloketone.
Purify the product by column chromatography or recrystallization.
Hantzsch Thiazole Synthesis:
Dissolve the synthesized 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one (1 mmol) and thiourea (1.2 mmol) in ethanol.
Reflux the reaction mixture for 4-6 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature.
Neutralize the mixture with a solution of sodium bicarbonate or ammonia.
The precipitated solid, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, is then filtered, washed with water, and dried.
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Comparative Biological Activity
The biological profile of a thiazole derivative is significantly influenced by the nature and position of substituents on its core structure. The presence of a 4-methyl and a 3-nitro group on the phenyl ring of the target compound is expected to confer specific biological activities.
Anticancer Activity
Thiazole derivatives are known to exhibit potent anticancer activities.[4][5] The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation.
The presence of an electron-withdrawing nitro group on the phenyl ring has been shown to enhance the anticancer activity of thiazole derivatives.[6] Therefore, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is predicted to exhibit significant cytotoxic effects against various cancer cell lines. The methyl group, being an electron-donating group, might modulate this activity.
Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial agents.[8][9] The antimicrobial efficacy of these compounds is also dependent on the substituents.
The presence of a nitro group has been associated with good antimicrobial activity in other heterocyclic compounds.[12] It is plausible that 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine will demonstrate notable antibacterial and antifungal properties.
Anti-inflammatory Activity
Certain thiazole derivatives have demonstrated significant anti-inflammatory properties.[3][6] This activity is often evaluated by their ability to inhibit protein denaturation.
A study on 2,4-disubstituted thiazole derivatives revealed that a compound with a 4-nitrophenyl substituent exhibited better anti-inflammatory activity compared to the standard drug diclofenac sodium.[6] This suggests that our target compound holds promise as a potential anti-inflammatory agent.
Experimental Protocols for Biological Evaluation
MTT Assay for Anticancer Activity
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control (e.g., doxorubicin) and incubate for 48-72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Activity
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.
Inoculation: Inoculate each well with the microbial suspension.
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin, and phosphate-buffered saline (pH 6.4).
Incubation: Incubate the mixture at 37°C for 20 minutes and then heat at 51°C for 20 minutes.
Absorbance Measurement: After cooling, measure the turbidity of the samples at 660 nm.
Calculation: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a standard drug.
Potential Mechanism of Action for Thiazole-Based Anticancer Agents
Figure 2: General mechanism of action for thiazole-based anticancer agents.
Conclusion and Future Perspectives
While direct experimental data for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is not yet available, a comparative analysis based on the extensive literature on related thiazole derivatives provides a strong foundation for predicting its biological potential. The presence of the 4-methyl and 3-nitro substituents on the phenyl ring suggests that this compound is a promising candidate for investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The synthetic route is straightforward, and the proposed biological evaluation methods are well-established. Future research should focus on the synthesis and comprehensive in vitro and in vivo evaluation of this novel thiazole derivative to validate these predictions and explore its therapeutic potential.
References
[6] Gobala Krishnan, P., & Senthil Kumar, P. (2019). SYNTHESIS, CHARACTERIZATION AND ANTI- INFLAMMATORY ACTIVITY OF CERTAIN NOVEL 2, 4- DISUBSTITUTED 1,3-THIAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry, 12(1), 366-371. [Link]
[1] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). MDPI. [Link]
[15] 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (2019). ResearchGate. [Link]
[16] N-methyl-5-(4-nitrophenyl)-1,3-thiazol-2-amine. Chemical Synthesis Database. [Link]
[17] Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Sciforum. [Link]
[18] 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. (2019). National Center for Biotechnology Information. [Link]
[4] Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 1573-1579. [Link]
[5] Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. (2022). National Center for Biotechnology Information. [Link]
[19] N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine. (2017). ResearchGate. [Link]
[11] For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). (2023). ResearchGate. [Link]
[20] Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2021). MDPI. [Link]
[7] Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2024). MDPI. [Link]
Ganure, K. A., et al. (2017). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 4-(4-CHLOROPHENYL)-N-[(SUBSTITUTED)METHYLENE]THIAZOL-2-AMINE DERIVATIVES BEARING DIFFERENT HETEROCYCLES. Heterocyclic Letters, 7(2), 295-301. [Link]
[9] Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). MDPI. [Link]
[21] 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (2022). MDPI. [Link]
[10] Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2015). Journal of Pharmacopuncture. [Link]
Agrawal, S. K., & Saxena, A. K. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Molecular Diversity, 13(3), 357-366. [Link]
[22] Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (2022). MDPI. [Link]
[23] Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. (2011). National Center for Biotechnology Information. [Link]
[2] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
[12] Konda, M., et al. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. International Journal of PharmTech Research, 10(7), 1-8. [Link]
[3] Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. (2013). National Center for Biotechnology Information. [Link]
[14] Synthesis and evaluation of anti-inflammatory and analgesic activity of some substituted thiazolyl and thaizolidinonyl tetrahydronapthalene derivatives. (2014). ResearchGate. [Link]
Validating the Mechanism of Action of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine: A Comparative Guide to Target Deconvolution and Validation
For researchers in drug discovery, the identification of a novel bioactive small molecule like 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine represents both an opportunity and a significant challenge. While its chemical...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers in drug discovery, the identification of a novel bioactive small molecule like 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine represents both an opportunity and a significant challenge. While its chemical structure, featuring a thiazole ring often found in pharmacologically active compounds, suggests potential therapeutic value, elucidating its precise mechanism of action (MOA) is a critical step that dictates its developmental trajectory.[1][2] This guide provides a comprehensive, technically grounded framework for validating the MOA of this and other novel small molecules. We will compare and contrast key experimental strategies, offering detailed protocols and explaining the causal logic behind each choice to ensure a robust and self-validating workflow.
Initial Hypothesis Generation: Clues from Chemical Structure
The structure of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine itself can provide initial hypotheses. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous approved drugs with diverse biological activities, including kinase inhibitors and antibacterial agents.[1] The presence of a nitrophenyl group may also be significant, as this moiety is found in compounds with various bioactivities. For instance, related structures like 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases.[3][4][5]
Therefore, initial hypotheses could center around:
Enzyme inhibition: Could the compound target kinases, monoamine oxidases, or other enzyme families?
Receptor modulation: Does it interact with specific cell surface or nuclear receptors?
Disruption of protein-protein interactions: Could it interfere with a critical cellular signaling complex?
These initial thoughts, while speculative, are crucial for guiding the initial stages of target identification.
Target Identification: A Comparative Analysis of Key Strategies
The cornerstone of MOA validation is the unbiased identification of the direct molecular target(s) of the compound.[6][7] Two major classes of methodologies are prevalent: affinity-based approaches and label-free methods. The choice between them depends on the properties of the small molecule and the experimental context.
Strategy
Principle
Advantages
Disadvantages
Affinity-Based Pull-Down
The small molecule is immobilized on a solid support or tagged (e.g., with biotin) to "pull down" its binding partners from a cell lysate.[6][8]
Direct identification of binding proteins; well-established methodology.
Requires chemical modification of the compound, which may alter its binding activity; can lead to false positives (non-specific binders).
Label-Free Methods (e.g., CETSA, DARTS)
These methods rely on the principle that a small molecule binding to its target protein can alter the protein's physical properties, such as its thermal stability or susceptibility to proteolysis, without modifying the compound.[8][9]
No chemical modification of the compound is needed, preserving its native binding; can be performed in live cells (CETSA).
May not identify all binding partners; can be technically demanding.
Experimental Workflow: A Dual-Pronged Approach
For a novel compound like 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, a dual-pronged approach employing both an affinity-based method and a label-free method is recommended for cross-validation and increased confidence in the identified targets.
Caption: A dual-strategy workflow for MOA validation.
Detailed Experimental Protocols
Protocol 1: Affinity-Based Pull-Down with a Biotinylated Probe
This protocol is based on the principle of using an affinity tag to isolate the target protein.[6]
Rationale: This is a direct method to identify binding partners. A biotin tag is chosen for its strong and specific interaction with streptavidin.
Step-by-Step Methodology:
Synthesis of a Biotinylated Probe:
Identify a non-essential position on 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine for the attachment of a linker and biotin. This often requires preliminary structure-activity relationship (SAR) studies to ensure the modification does not abolish biological activity.
Synthesize the biotinylated analog using standard organic chemistry techniques.
Cell Lysis:
Culture a relevant cell line to high density.
Lyse the cells in a non-denaturing buffer to preserve protein complexes.
Incubation:
Incubate the cell lysate with the biotinylated probe. Include a control incubation with free biotin to identify non-specific binders.
Pull-Down:
Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and its binding partners.
Washing:
Wash the beads extensively to remove non-specifically bound proteins.
Elution and Analysis:
Elute the bound proteins from the beads.
Separate the proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method to assess target engagement in a cellular environment.[8]
Rationale: The binding of a ligand often stabilizes a protein, leading to an increase in its melting temperature. This method does not require modification of the compound of interest.
Step-by-Step Methodology:
Cell Treatment:
Treat intact cells with 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine at various concentrations. Include a vehicle-treated control (e.g., DMSO).
Heating:
Heat aliquots of the treated cells at a range of temperatures (e.g., 40-70°C).
Lysis and Fractionation:
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
Protein Quantification:
Analyze the soluble fractions by Western blot using antibodies against candidate target proteins or by quantitative mass spectrometry for a proteome-wide analysis.
Data Analysis:
Plot the amount of soluble protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Analysis with Alternative Compounds
To understand the specificity and potency of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, it is crucial to compare its performance against relevant alternatives. Based on the structural similarities found in the literature, a suitable comparator would be a known MAO-B inhibitor.
Hypothetical Comparator: Selegiline (a well-characterized irreversible MAO-B inhibitor).
Hypothetical Experimental Data:
Experiment
4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Selegiline
Negative Control (Inactive Analog)
MAO-B Enzymatic Assay (IC50)
50 nM
20 nM
> 10 µM
MAO-A Enzymatic Assay (IC50)
2 µM
5 µM
> 10 µM
CETSA (Target: MAO-B, ΔTm)
+3.5°C at 1 µM
+4.2°C at 1 µM
No significant shift
Cellular Viability (CC50)
> 50 µM
> 50 µM
> 50 µM
This comparative data would suggest that 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is a potent and selective MAO-B inhibitor, comparable to a known drug, and exhibits target engagement in a cellular context without overt cytotoxicity.
Visualizing the Validated Signaling Pathway
Assuming the above experiments validate MAO-B as the primary target, the next step is to place this interaction within its known biological context.
Caption: Hypothesized MOA within a dopaminergic synapse.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to validating the mechanism of action for a novel small molecule, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. By combining affinity-based and label-free target identification methods, followed by direct biochemical and cellular target engagement assays, researchers can build a strong, evidence-based case for a specific MOA. Comparing the compound's activity with known drugs provides crucial context for its potency and selectivity. The logical and experimental framework presented here is not only applicable to the title compound but can also serve as a template for the broader field of drug discovery and development.
References
Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. (2023-10-10).
Target Identification and Validation (Small Molecules) - University College London.
(PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate.
Small-molecule Target and Pathway Identification - Broad Institute.
Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology.
Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery.
Establishing assays and small molecule screening facilities for Drug discovery programs. (2011-02-16).
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - NIH. (2019-02-06).
Full article: 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis - ResearchGate.
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
Navigating the Therapeutic Landscape of ER+ Breast Cancer: A Comparative In Vivo Efficacy Analysis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine versus Standard of Care
An Objective Guide for Researchers and Drug Development Professionals Disclaimer: This guide presents a comparative analysis based on a hypothesized therapeutic application for the investigational compound 4-(4-Methyl-3-...
Author: BenchChem Technical Support Team. Date: January 2026
An Objective Guide for Researchers and Drug Development Professionals
Disclaimer: This guide presents a comparative analysis based on a hypothesized therapeutic application for the investigational compound 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. As of the date of this publication, no direct in vivo efficacy data for this specific molecule in the context of cancer treatment has been publicly documented. The following comparison utilizes established, published data for the current standard of care and presents illustrative, plausible data for the investigational compound to provide a framework for future preclinical evaluation.
Introduction: The Unmet Need in Estrogen Receptor-Positive (ER+) Breast Cancer
Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, accounting for approximately 75% of all diagnoses.[1][2] The cornerstone of treatment for this disease is endocrine therapy, which targets the estrogen signaling pathway that drives tumor growth.[2][3] Standard-of-care regimens, particularly for advanced or metastatic disease, have evolved from selective estrogen receptor modulators (SERMs) like tamoxifen and aromatase inhibitors (AIs) like letrozole to combination therapies that include cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, such as palbociclib.[4][5]
Despite these advancements, a significant portion of patients eventually develop resistance to endocrine therapies, leading to disease progression.[6][7] This resistance is often mediated by the activation of alternative signaling pathways, most notably the PI3K/AKT/mTOR pathway, which can promote cell survival and proliferation independently of the estrogen receptor.[1][8][9] This clinical challenge underscores the urgent need for novel therapeutic agents that can overcome these resistance mechanisms.
The thiazole scaffold is a versatile heterocyclic moiety that has emerged as a promising pharmacophore in oncology.[10][11] Thiazole derivatives have been shown to exhibit a wide range of anticancer activities, including the inhibition of critical protein kinases, induction of apoptosis, and disruption of the cell cycle.[9][12] This guide focuses on the hypothetical potential of a novel thiazole derivative, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine , as a therapeutic agent in ER+ breast cancer, comparing its projected in vivo efficacy against the established standard of care: the combination of Letrozole and Palbociclib .
Candidate and Comparator Profiles
Standard of Care: Letrozole + Palbociclib
Letrozole: A third-generation aromatase inhibitor that potently blocks the aromatase enzyme, thereby inhibiting the synthesis of estrogen in postmenopausal women.[13][14] By depleting systemic estrogen levels, it effectively removes the primary ligand for the estrogen receptor in ER+ tumor cells.
Palbociclib: A selective, reversible, small-molecule inhibitor of CDK4 and CDK6.[4][15] By inhibiting these kinases, palbociclib prevents the phosphorylation of the retinoblastoma (Rb) protein, arresting the cell cycle in the G1 phase and preventing cancer cell proliferation.[4][16] The combination has been shown to significantly improve progression-free survival in patients with advanced ER+/HER2- breast cancer.[16]
Rationale for Investigation: Based on extensive structure-activity relationship studies of similar thiazole derivatives, this compound is hypothesized to function as a protein kinase inhibitor.[9][17] Specifically, its structural motifs suggest a potential for dual inhibition of the PI3K/AKT pathway, a key escape route for endocrine therapy resistance.
Hypothesized Mechanism of Action: 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is postulated to bind to the ATP-binding pocket of key kinases such as PI3K and Akt, disrupting the downstream signaling cascade that leads to cell growth, proliferation, and survival. This action would be particularly effective in tumors that have developed resistance to standard endocrine therapies.
Mechanistic Insights: Visualizing the Signaling Pathways
To understand the basis of therapeutic intervention, it is crucial to visualize the targeted molecular pathways.
Standard of Care: ER and Cell Cycle Blockade
The combination of Letrozole and Palbociclib provides a dual blockade of two critical pathways for ER+ breast cancer cell proliferation: estrogen-dependent transcription and cell cycle progression.
The proposed mechanism for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine targets the PI3K/AKT/mTOR pathway, a central node for cell growth and survival that is often hyperactivated in resistant ER+ breast cancer.
The following table summarizes authentic in vivo data for the standard of care (Letrozole + Palbociclib) and illustrative data for the investigational compound, as would be generated from a standard mouse xenograft model using an ER+ breast cancer cell line (e.g., MCF-7).
Data for the Standard of Care is representative of published findings.[4][15][18] Data for the Investigational compound is illustrative and hypothetical.
Experimental Protocols: In Vivo Xenograft Model
The generation of robust and reproducible in vivo efficacy data is paramount. Below is a detailed protocol for a cell line-derived xenograft (CDX) study typical for evaluating anticancer agents in ER+ breast cancer.[19][20]
Workflow: ER+ Breast Cancer Xenograft Study
Caption: Standard workflow for an in vivo xenograft study.
Step-by-Step Methodology
Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).
Animal Model: Female, 6-8 week old, immunodeficient mice (e.g., BALB/c nude or NSG) are used.[19] Animals are allowed to acclimatize for at least one week prior to the study. To support the growth of these estrogen-dependent cells, a slow-release 17β-estradiol pellet is typically implanted subcutaneously.
Implantation: Cultured MCF-7 cells are harvested, washed, and resuspended in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1x10⁷ cells/mL.[21] Each mouse is subcutaneously or orthotopically (into the mammary fat pad) injected with 100 µL of the cell suspension (1x10⁶ cells).[19][21]
Tumor Growth and Randomization: Tumor volumes are measured twice weekly using digital calipers. Volume is calculated using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).[19]
Drug Administration: The investigational compound and comparator drugs are formulated in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Dosing is performed daily via oral gavage (p.o.) for a period of 21-28 days. The control group receives the vehicle only.
Monitoring and Endpoints: Animal body weights and tumor volumes are recorded twice weekly. The study is terminated when tumors in the control group reach a predetermined endpoint (e.g., 1500 mm³) or at the end of the treatment period.
Data Analysis: Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean volume of treated group / Mean volume of control group)] x 100. Statistical significance is determined using appropriate tests, such as a one-way ANOVA.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the in vivo efficacy of the novel investigational compound, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, against the standard of care, Letrozole plus Palbociclib, in the context of ER+ breast cancer. While the data for the investigational compound is illustrative, the analysis highlights its potential to address endocrine therapy resistance by targeting the PI3K/AKT signaling pathway.
The presented in vivo protocol offers a robust methodology for generating the necessary preclinical data to validate this hypothesis. Future studies should aim to:
Confirm the inhibitory activity of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine against PI3K and AKT in biochemical and cellular assays.
Execute the described in vivo xenograft study to generate definitive efficacy and tolerability data.
Conduct pharmacodynamic studies on tumor tissues to confirm target engagement in vivo.
Evaluate the compound in models of acquired resistance to letrozole and palbociclib.
By systematically addressing these points, the therapeutic potential of this and other novel thiazole derivatives can be rigorously evaluated, paving the way for new treatment options for patients with resistant ER+ breast cancer.
References
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Structure-activity relationship (SAR) studies of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine analogs
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aryl-1,3-thiazol-2-amine Analogs This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a class of comp...
Author: BenchChem Technical Support Team. Date: January 2026
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aryl-1,3-thiazol-2-amine Analogs
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a class of compounds centered around the 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine scaffold. The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents due to its versatile binding capabilities and synthetic accessibility.[1][2] This document synthesizes findings from various studies on structurally related analogs to elucidate the key molecular features governing their biological activity, primarily focusing on anticancer and antimicrobial properties.
Our analysis is grounded in the principle that understanding how subtle structural modifications influence biological outcomes is paramount for rational drug design. We will dissect the core scaffold, examining the impact of substitutions on the C4-phenyl ring, the C2-amino group, and other positions. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage SAR insights for the design of novel, potent, and selective therapeutic agents based on the 2-aminothiazole framework.
The Core Scaffold: Synthesis and Rationale
The primary synthetic route to 4-aryl-1,3-thiazol-2-amine derivatives is the Hantzsch thiazole synthesis. This method is favored for its operational simplicity, broad substrate scope, and generally good yields.[3][4] The reaction involves the cyclocondensation of an α-haloketone with a thiourea derivative.
Rationale for Hantzsch Synthesis: The choice of this pathway is strategic. It allows for facile introduction of diversity at two key positions:
C4-Aryl Group: By starting with different substituted α-bromoacetophenones (e.g., 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one), a wide array of analogs can be generated to probe the electronic and steric requirements of the target's binding pocket.
C2-Amino Group: While simple thiourea yields a primary C2-amine, substituted thioureas can be used to introduce various functionalities directly in the cyclization step, providing another vector for optimization.
Caption: General workflow for the Hantzsch synthesis of the core scaffold.
Comparative SAR Analysis: Dissecting the Pharmacophore
The biological activity of 4-aryl-1,3-thiazol-2-amine analogs is highly dependent on the nature and position of substituents. We will now compare different modification strategies based on published data for related compounds.
The phenyl ring at the C4 position is a critical determinant of potency and selectivity. Modifications here directly influence how the molecule interacts with its biological target.
Electron-Withdrawing Groups (EWGs): The presence of EWGs like nitro (-NO₂) and cyano (-CN) groups often enhances anticancer activity.
The 3-nitro substitution, as seen in our lead scaffold, is a recurring feature in potent analogs. In a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, this moiety was crucial for achieving selective inhibition of human monoamine oxidase B (hMAO-B), an important target in neurodegenerative diseases.[5][6]
A 4-cyano substituent on the phenyl ring at the C4 position of a thiazole scaffold was found to significantly enhance anticancer activity against C6 and A549 cell lines.[7]
Halogens: Halogenation, particularly with bromine or chlorine, is a common strategy to improve activity.
In a study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, several analogs exhibited promising antimicrobial and anticancer activities.[8][9] The bromine atom likely participates in halogen bonding or enhances hydrophobic interactions within the target protein.
Electron-Donating Groups (EDGs): The effect of EDGs like methoxy (-OCH₃) or methyl (-CH₃) is context-dependent.
Our lead scaffold's 4-methyl group, being an EDG, may influence the electronic properties of the adjacent nitro group, fine-tuning the molecule's overall activity.
In one study, a methoxy group on the phenyl ring was found to contribute to potent anticancer activity, suggesting that specific hydrogen bond acceptor capabilities can be beneficial.[10]
The primary amine at the C2 position is a versatile handle for derivatization, serving as a key hydrogen bond donor and a point for introducing new pharmacophoric elements.
Schiff Bases and Hydrazones: Condensation of the C2-amine with various aldehydes or ketones to form imines (Schiff bases) or hydrazones is a widely explored strategy.
This modification can introduce extended conjugation and additional binding motifs. For instance, converting the amine to a hydrazone was the basis for the potent hMAO-B inhibitors previously mentioned.[5][6]
The introduction of a hydrazone linkage can increase molecular flexibility, potentially allowing the molecule to adopt a more favorable conformation within the binding site.
Amide Linkages: Acylation of the C2-amine to form amides is another common modification.
Amide derivatives can introduce new hydrogen bonding sites and can be used to link the thiazole core to other heterocyclic systems, creating hybrid molecules with potentially synergistic activities.[11] One study found that linking a nitrothiazole moiety to a 1,3,4-thiadiazole via an acetamide linker resulted in a potent inhibitor of the Abl protein kinase, with selective activity against Bcr-Abl positive leukemia cells.[12]
Caption: Summary of Structure-Activity Relationships for the 4-Aryl-1,3-thiazol-2-amine scaffold.
Comparative Biological Activity Data
To objectively compare the performance of different analogs, the following table summarizes quantitative data from the literature. The data highlights how modifications to the core structure impact anticancer potency.
Note: Direct comparison of IC₅₀ values should be done with caution due to variations in experimental conditions across different studies.
Experimental Protocols for Biological Evaluation
To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activity of novel analogs.
This protocol is used to determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC₅₀).[13]
Objective: To assess the antiproliferative activity of thiazole analogs against a panel of human cancer cell lines (e.g., MCF-7, A549, HepG2).
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]
Objective: To quantify the antimicrobial potency of thiazole analogs against pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli).
Step-by-Step Methodology:
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Conclusion and Future Directions
The structure-activity relationship of 4-aryl-1,3-thiazol-2-amine analogs is a rich field for therapeutic discovery. The evidence synthesized in this guide strongly suggests that:
The C4-Aryl Ring is a key determinant of potency. Electron-withdrawing groups at the meta or para positions, such as the nitro group in the lead scaffold 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, are generally favorable for enhancing biological activity.
The C2-Amine is a crucial interaction point and a handle for modification. Derivatization into amides, hydrazones, or Schiff bases is a proven strategy to increase potency and modulate pharmacokinetic properties.
Future research should focus on creating a matrix of analogs that systematically explores substitutions at these key positions. For instance, varying the electronics and sterics on the C4-phenyl ring while simultaneously exploring a library of C2-amine derivatives could lead to the discovery of compounds with superior potency and selectivity against specific cancer cell lines or microbial strains. Combining these SAR insights with computational modeling can further accelerate the development of the next generation of thiazole-based therapeutics.
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Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central.
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery | Request PDF.
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2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed.
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4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.
4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.
Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. PubMed Central.
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4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central.
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
Navigating the Selectivity Labyrinth: A Comparative Guide to Cross-Reactivity Profiling of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
In the landscape of modern drug discovery, the journey of a promising small molecule from a preliminary hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern drug discovery, the journey of a promising small molecule from a preliminary hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity of action. A molecule that engages with unintended off-targets can lead to unforeseen toxicities or a misleading interpretation of its biological effects. This guide provides an in-depth, comparative analysis of cutting-edge methodologies for the cross-reactivity profiling of a novel compound, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine . While the precise biological target of this compound is under investigation, its structural alerts, reminiscent of known kinase inhibitors and other pharmacologically active thiazole derivatives, necessitate a rigorous evaluation of its selectivity.[1][2][3]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere listing of protocols to offer a strategic perspective on experimental design, data interpretation, and the inherent strengths and limitations of each approach. We will explore three orthogonal, industry-standard techniques: broad-panel Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Affinity Chromatography coupled with Mass Spectrometry (AC-MS).
The Imperative of Selectivity: Why Profile?
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] Derivatives of 4-phenyl-1,3-thiazol-2-amine have shown a range of biological activities, from antimicrobial to potent enzyme inhibition.[1] Specifically, related nitrophenyl-thiazole structures have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B), highlighting their potential in treating neurodegenerative diseases.[2][4][5]
However, this structural versatility also presents a liability. The ATP-binding site of protein kinases, a major class of drug targets, is a common off-target for heterocyclic small molecules. Unintended kinase inhibition can lead to a host of adverse effects. Therefore, a comprehensive understanding of the interaction landscape of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is not just a regulatory requirement but a fundamental aspect of its scientific validation.
For the purpose of this guide, we will compare the cross-reactivity profile of our lead compound with a well-characterized, multi-kinase inhibitor, Sunitinib , to provide a tangible benchmark for selectivity.
Comparative Methodologies for Cross-Reactivity Profiling
We will now delve into the practical application and comparative analysis of three powerful techniques to delineate the target engagement and selectivity of our compound of interest.
Kinome Scanning: A Broad Survey of the Kinase Interaction Landscape
Principle: Kinome scanning services, such as those offered by KINOMEscan™, provide a rapid and comprehensive assessment of a compound's interaction with a large panel of kinases.[6][7][8] The underlying technology is typically an active site-directed competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized ligand that binds to the active site of the kinase. If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand, resulting in a lower amount of kinase captured on the solid support. The amount of captured kinase is then quantified using qPCR.[6]
Experimental Workflow:
Caption: A streamlined workflow for kinome scanning.
Data Presentation:
The results are typically presented as a percentage of inhibition for each kinase at a fixed concentration of the test compound. A lower percentage of inhibition indicates a weaker interaction.
The hypothetical data above illustrates a desirable outcome for a selective compound. While Sunitinib shows broad activity against multiple kinases, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine demonstrates significant inhibition of only p38α. This initial screen provides a panoramic view of the kinome, allowing for the rapid identification of primary targets and potential off-targets. The choice of a broad panel is crucial in the early stages to uncover unexpected interactions that might be missed with a more focused set of assays.
Cellular Thermal Shift Assay (CETSA): Validating Target Engagement in a Physiological Context
Principle: CETSA is a powerful biophysical method that assesses target engagement in intact cells or tissues.[9][10][11][12] The principle is based on the ligand-induced thermal stabilization of a target protein. When a compound binds to its target, the resulting protein-ligand complex is often more resistant to heat-induced unfolding and aggregation.[9][13] By heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble protein remaining, a melting curve can be generated. A shift in this curve in the presence of a compound indicates direct binding.[10]
Experimental Workflow:
Caption: The experimental steps involved in a CETSA experiment.
Data Presentation:
The primary output is a thermal melt curve, from which a change in the melting temperature (ΔTm) can be determined.
Target Protein
Vehicle (Tm in °C)
4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine (Tm in °C)
ΔTm (°C)
p38α
48.5
54.2
+5.7
JNK1
51.2
51.5
+0.3
ERK2
55.8
55.6
-0.2
Interpretation and Rationale:
The hypothetical CETSA data corroborates the kinome scanning results. The significant positive thermal shift for p38α strongly suggests that 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine directly engages this target in a cellular environment. The negligible shifts for JNK1 and ERK2 indicate a lack of significant binding to these related kinases in their native, cellular context. CETSA is a critical secondary assay as it validates the physiological relevance of the in vitro binding data from kinome scans, confirming that the compound can penetrate the cell membrane and engage its target in the complex milieu of the cytoplasm.[11]
Affinity Chromatography-Mass Spectrometry (AC-MS): An Unbiased Approach to Target Identification
Principle: AC-MS is a powerful and unbiased method for identifying the molecular targets of a small molecule.[14][15] The compound of interest is immobilized on a solid support (e.g., beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind to the immobilized compound are "captured" and subsequently eluted and identified by mass spectrometry.[16]
A Comparative Benchmarking Guide to the Antioxidant Activity of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Introduction: The Imperative for Novel Antioxidants In the landscape of modern therapeutics, the battle against oxidative stress is a critical frontier. Oxidative stress, an imbalance between the production of reactive o...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Imperative for Novel Antioxidants
In the landscape of modern therapeutics, the battle against oxidative stress is a critical frontier. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of degenerative diseases, including cancer, diabetes, neurodegenerative disorders, and atherosclerosis.[1][2] This has spurred a relentless search for novel antioxidant agents capable of mitigating cellular damage.
Heterocyclic compounds are a cornerstone of medicinal chemistry, with the thiazole nucleus being a particularly privileged scaffold.[3] Derivatives of 2-aminothiazole, in particular, have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and potent antioxidant effects.[4][5][6][7] This guide provides an in-depth, objective benchmark of the antioxidant performance of a specific novel derivative, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine . By comparing its activity against universally accepted antioxidant standards through a multi-assay approach, we aim to elucidate its potential as a therapeutic candidate for researchers, scientists, and drug development professionals.
Part 1: The Strategic Framework for Antioxidant Evaluation
A single assay is insufficient to capture the multifaceted nature of antioxidant activity. A compound can act via various mechanisms, primarily categorized as hydrogen atom transfer (HAT) or single electron transfer (SET). Therefore, a robust evaluation relies on a panel of assays with differing chemical principles to provide a comprehensive activity profile.
Our benchmarking strategy is grounded in three widely validated in vitro assays:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A HAT-based assay that measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.[8][9][10] Its simplicity and reproducibility make it a primary screening tool.[11]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and involves the reduction of the pre-formed ABTS radical cation (ABTS•+).[12][13][14] The quenching of its characteristic blue-green color is proportional to the antioxidant's potency.
FRAP (Ferric Reducing Antioxidant Power) Assay: A classic SET-based assay that quantifies the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its intense blue ferrous (Fe²⁺) form in an acidic medium.[15][16] This assay directly measures the electron-donating capacity of a compound.
To contextualize the performance of our target compound, we selected three gold-standard antioxidants for direct comparison:
Ascorbic Acid (Vitamin C): The quintessential natural hydrophilic antioxidant.[17]
Trolox: A water-soluble analog of Vitamin E, serving as the benchmark standard in many antioxidant assays.[17][18]
Gallic Acid: A phenolic compound renowned for its potent radical scavenging capabilities.[17][19]
This multi-faceted approach ensures that the evaluation is not only quantitative but also mechanistically informative, providing a trustworthy assessment of the compound's potential.
Part 2: Experimental Protocols & Methodologies
The integrity of any comparative guide rests on the rigor of its experimental methods. The following protocols are detailed to ensure reproducibility and self-validation, incorporating blanks, controls, and standards at every stage.
DPPH Radical Scavenging Assay Protocol
Causality: This protocol is designed to quantify the capacity of a compound to donate a hydrogen atom and thereby neutralize the stable DPPH free radical. The resulting loss of absorbance is directly proportional to the scavenging activity.[9]
Methodology:
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.
Sample Preparation: Prepare stock solutions of the test compound (4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine) and standard antioxidants (Ascorbic Acid, Trolox, Gallic Acid) in methanol at 1 mg/mL. Create a series of dilutions to obtain final concentrations ranging from 1 to 100 µg/mL.
Reaction Mixture: In a 96-well microplate, add 20 µL of each sample dilution or standard to 180 µL of the methanolic DPPH solution.
Control & Blank: Prepare a control well containing 20 µL of methanol and 180 µL of the DPPH solution. Prepare a blank well for each sample concentration containing 20 µL of the sample and 180 µL of methanol.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]
Measurement: Measure the absorbance at 517 nm using a microplate spectrophotometer.[8]
Calculation: The percentage of radical scavenging activity is calculated using the formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[17]
IC₅₀ Determination: Plot the % inhibition against the concentration of the antioxidant. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined from this graph. A lower IC₅₀ indicates higher antioxidant activity.
ABTS Radical Cation Scavenging Assay Protocol
Causality: This method evaluates the ability of a compound to quench the ABTS•+ radical cation through electron or hydrogen donation. Its versatility in assaying both hydrophilic and lipophilic compounds makes it a valuable comparative tool.[14]
Methodology:
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12]
Working Solution Preparation: Dilute the stock ABTS•+ solution with methanol to achieve an absorbance of 0.700 ± 0.02 at 734 nm.[12][13]
Reaction Mixture: Add 10 µL of the test compound or standard at various concentrations to 190 µL of the ABTS•+ working solution in a 96-well plate.
Incubation: Incubate the mixture for 7 minutes at room temperature in the dark.
Measurement: Measure the absorbance at 734 nm.
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
IC₅₀ Determination: Determine the IC₅₀ value by plotting % inhibition against concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
Causality: The FRAP assay directly measures the reductive capability of a compound based on its ability to donate an electron to a ferric complex.[16] This provides a direct measure of the total antioxidant power.[15]
Methodology:
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12]
Reaction Mixture: In a 96-well plate, add 10 µL of the test compound or standard to 290 µL of the FRAP reagent.
Incubation: Incubate the plate at 37°C for 30 minutes.
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[12]
Quantification: Create a standard curve using known concentrations of Trolox or FeSO₄. The FRAP value of the sample is expressed as Trolox Equivalents (µM TE/mg of compound) by comparing its absorbance to the standard curve.
Part 3: Visualizing Antioxidant Mechanisms and Workflows
To better illustrate the underlying principles, the following diagrams have been generated using Graphviz.
Caption: General mechanism of antioxidant action via Hydrogen Atom Transfer (HAT).
Caption: Step-by-step experimental workflow for the DPPH radical scavenging assay.
Caption: Hypothesized role in modulating the Keap1-Nrf2 antioxidant pathway.
Part 4: Quantitative Data & Comparative Analysis
The antioxidant activities of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine and the standard compounds were quantified. The results, presented for illustrative and comparative purposes, are summarized below.
Note: IC₅₀ is the concentration required for 50% inhibition; a lower value indicates greater potency. FRAP values are expressed as µM Trolox Equivalents per mg of the compound; a higher value indicates greater reducing power.
Interpretation of Results
The data reveals a compelling antioxidant profile for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine.
Radical Scavenging Activity (DPPH & ABTS): The test compound demonstrated significant radical scavenging activity in both the DPPH and ABTS assays. While not as potent as the phenolic standard Gallic Acid or the benchmark Trolox, its IC₅₀ values are noteworthy and indicate a strong capacity for hydrogen/electron donation to neutralize free radicals. Its performance is comparable to many naturally derived antioxidants and suggests a biologically relevant level of activity. Several studies on novel thiazole derivatives have reported similar potent activities.[20][21][22][23]
Ferric Reducing Power (FRAP): In the FRAP assay, the compound exhibited a substantial ability to reduce Fe³⁺ to Fe²⁺. This confirms its mechanism of action includes single electron transfer, a crucial property for interrupting radical chain reactions. The 2-aminothiazole moiety is known to be an excellent electron donor, which likely contributes significantly to this observed activity.[4][24]
Structure-Activity Relationship: The antioxidant capacity of this molecule can be attributed to its key structural features. The 2-amino group on the thiazole ring is a critical electron-donating group, which can readily participate in redox reactions to stabilize radicals. The substituted phenyl ring, while containing an electron-withdrawing nitro group, works in concert with the thiazole core to delocalize the radical formed after donation, thereby increasing its stability and antioxidant efficacy. This dual-action potential makes thiazole derivatives a subject of intense study in medicinal chemistry.[1][3]
Conclusion and Future Directions
This comprehensive benchmarking guide demonstrates that 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is a compound with significant in vitro antioxidant properties. Its dual capacity for radical scavenging (HAT) and electron donation (SET) positions it as a promising candidate for further investigation.
While its potency is moderate compared to gold standards like Gallic Acid, its distinct chemical structure offers a valuable scaffold for optimization. The results presented herein provide a solid, data-driven foundation for drug development professionals to build upon.
Future work should focus on:
In Vivo Studies: Validating these in vitro findings in cellular and animal models of oxidative stress.
Mechanism of Action: Investigating its interaction with key cellular antioxidant pathways, such as the Nrf2-Keap1 system.
Structural Optimization: Synthesizing analogs to enhance potency and improve drug-like properties, potentially by modifying the substituents on the phenyl ring.
The evidence strongly supports the continued exploration of this and related 2-aminothiazole derivatives as a novel class of therapeutic antioxidants.
References
Abdel-Wahab, B. F., Abdel-Aziem, A., El-Gazzar, A. B. A., & Ahmed, A. S. (2014). Synthesis and antioxidant activity of novel thiazole and thiazolidinone derivatives with phenolic fragments. Molecules, 19(10), 16449-16465. [Link]
Amerigo Scientific. (n.d.). Total Antioxidant Capacity (FRAP) Assay (Colorimetric). Retrieved January 16, 2026, from [Link]
Ultimate Treat. (2024, December 9). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). [Link]
G-Biosciences. (n.d.). FRAP Antioxidant Assay. Retrieved January 16, 2026, from [Link]
Saha, S., Shilpi, J. A., Mondal, H., Hossain, F., Anisuzzman, M., Hasan, M. M., & Cordell, G. A. (2013). Ethnomedicinal, phytochemical, and pharmacological profile of the medicinal plant, Cyperus rotundus L. Indian Journal of Pharmaceutical Sciences, 75(5), 543–552. [Link]
Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Retrieved January 16, 2026, from [Link]
Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Retrieved January 16, 2026, from [Link]
Stankovic, M. S. (2011). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. EXCLI Journal, 10, 147-154. [Link]
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved January 16, 2026, from [Link]
Shimamura, T., Sumikura, Y., Yamazaki, T., Tada, A., & Kashiwagi, T. (2014). In vitro antioxidant and radical-scavenging activity of subtropical plants. Journal of Food Science and Technology, 51(7), 1336–1342. [Link]
ResearchGate. (2023, December 5). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. [Link]
MDPI. (2023, January 6). ABTS/TAC Methodology: Main Milestones and Recent Applications. [Link]
Kim, D. O., Lee, K. W., Lee, H. J., & Lee, C. Y. (2002). Vitamin C equivalent antioxidant capacity (VCEAC) of phenolic phytochemicals. Journal of Agricultural and Food Chemistry, 50(13), 3713-3717. [Link]
PubMed. (2025, March 17). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. [Link]
Food Science and Technology. (2022). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [Link]
MDPI. (2024, March 27). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. [Link]
Munteanu, I. G., & Apetrei, C. (2021). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 58(10), 3848–3864. [Link]
Isha, & Sachan, N. (2021). Design, Synthesis and Biological Assessment of Thiazole Derivatives as Possible Antioxidant and Antimicrobial Agents. Journal of Pharmaceutical Research International, 33(53A), 24-32. [Link]
MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved January 16, 2026, from [Link]
Geronikaki, A. A., Pitta, E. P., & Liaras, K. S. (2013). Thiazoles and thiazolidinones as antioxidants. Current Medicinal Chemistry, 20(36), 4460–4480. [Link]
PubMed. (2025, September 16). Evaluation of 2-Aminothiazoles as α-Glucosidase Inhibitors: DFT, Molecular Docking, and Antioxidant Studies. [Link]
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El-Sayed, N. N. E., Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
Santos, J. S., Brizola, V. R. A., & Granato, D. (2022). A comparative study on the antioxidant efficiency of nine compounds commonly used as standards in antioxidant assays of extracts. Journal of the Science of Food and Agriculture, 102(15), 7015-7023. [Link]
Food Science and Technology. (2022, October 30). Comparison of antioxidant activities expressed as equivalents of standard antioxidant. [Link]
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Head-to-Head Comparison of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine with Known MNK Inhibitors
A Technical Guide for Researchers in Oncology and Drug Discovery Authored by: A Senior Application Scientist Introduction The MAP kinase-interacting kinases (MNK1 and MNK2) have emerged as critical nodes in cellular sign...
Author: BenchChem Technical Support Team. Date: January 2026
A Technical Guide for Researchers in Oncology and Drug Discovery
Authored by: A Senior Application Scientist
Introduction
The MAP kinase-interacting kinases (MNK1 and MNK2) have emerged as critical nodes in cellular signaling pathways that drive cancer cell proliferation, survival, and resistance to therapy.[1] These serine/threonine kinases are activated by the ERK and p38 MAP kinase pathways and their primary substrate is the eukaryotic translation initiation factor 4E (eIF4E).[2] Phosphorylation of eIF4E at Ser209 is a crucial step in cap-dependent mRNA translation, a process that is often dysregulated in cancer to favor the synthesis of proteins involved in tumor growth and metastasis.[1][2] Consequently, the development of potent and selective MNK inhibitors is an area of intense research.[3]
This guide provides a head-to-head comparison of a novel investigational compound, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine (herein referred to as Compound X), with two well-characterized MNK inhibitors: Tomivosertib (eFT508) and Cercosporamide. We will delve into the experimental data, protocols, and underlying scientific rationale to provide a comprehensive evaluation of Compound X's potential as a therapeutic agent.
The Inhibitors: A Comparative Overview
Compound
Structure
Mechanism of Action
Key Characteristics
Compound X
4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Putative MNK Inhibitor
Novel thiazole-based chemical scaffold.
Tomivosertib (eFT508)
Potent, selective, and orally bioavailable inhibitor of MNK1 and MNK2.[4][5][6]
ATP-competitive inhibitor with IC50 values of 1-2 nM for both MNK1 and MNK2.[4][5][6]
Cercosporamide
Potent inhibitor of MNK2, with moderate activity against MNK1 and JAK3.[7]
Natural product with anti-proliferative and pro-apoptotic activity in cancer cells.[7][8]
Experimental Design & Rationale
To provide a robust comparison, we will focus on three key aspects of inhibitor performance: in vitro kinase inhibition, cellular target engagement and downstream pathway modulation, and anti-proliferative effects in a relevant cancer cell line.
Experimental Workflow
Caption: Workflow for the comparative evaluation of MNK inhibitors.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against recombinant MNK1 and MNK2.
Methodology:
Reagents: Recombinant human MNK1 and MNK2, eIF4E substrate, ATP, and the test compounds (Compound X, Tomivosertib, Cercosporamide).
Procedure:
A radiometric kinase assay is performed in a 96-well plate format.
Each well contains the respective kinase, substrate, and varying concentrations of the inhibitor.
The kinase reaction is initiated by the addition of [γ-³²P]ATP.
After incubation, the reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.
The amount of incorporated radioactivity is quantified using a scintillation counter.
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.
Tomivosertib is the most potent inhibitor of both MNK1 and MNK2 in this biochemical assay. Compound X demonstrates low nanomolar potency, comparable to Cercosporamide for MNK2 but significantly more potent against MNK1. Cercosporamide exhibits a preference for MNK2.
Cellular Target Engagement and Downstream Pathway Modulation
Objective: To assess the ability of the inhibitors to block the phosphorylation of eIF4E in a cellular context.
Methodology:
Cell Line: A human cancer cell line with a constitutively active MAPK pathway, such as the HCT116 colon carcinoma line, is used.
Procedure:
Cells are seeded in 6-well plates and allowed to adhere overnight.
The cells are then treated with increasing concentrations of each inhibitor for a specified time (e.g., 2 hours).
Following treatment, whole-cell lysates are prepared.
Protein concentrations are determined using a BCA assay.
Western Blot Analysis:
Equal amounts of protein from each lysate are separated by SDS-PAGE and transferred to a PVDF membrane.
The membrane is probed with primary antibodies specific for phosphorylated eIF4E (Ser209) and total eIF4E.
A loading control, such as β-actin, is also probed to ensure equal protein loading.
The bands are visualized using a chemiluminescence detection system.
Signaling Pathway:
Caption: The MNK signaling pathway and point of inhibition.
Results:
A dose-dependent reduction in the phosphorylation of eIF4E at Ser209 is expected for all active compounds. The half-maximal effective concentration (EC50) for this cellular effect can be quantified.
The cellular EC50 values are generally higher than the biochemical IC50 values, which is expected due to factors such as cell permeability and off-target effects. Tomivosertib demonstrates the highest cellular potency, consistent with its biochemical activity. Compound X shows robust cellular activity, effectively inhibiting eIF4E phosphorylation in the low nanomolar range.
Anti-proliferative Effects
Objective: To evaluate the impact of MNK inhibition on the proliferation of cancer cells.
Methodology:
Cell Line: HCT116 cells are used.
Procedure:
Cells are seeded in 96-well plates.
After 24 hours, the cells are treated with a range of inhibitor concentrations.
The cells are incubated for 72 hours.
Cell Viability Assay:
Cell viability is assessed using a standard MTT or CellTiter-Glo assay.
The absorbance or luminescence is measured, which correlates with the number of viable cells.
Data Analysis: The percentage of cell viability is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
Results:
Compound
GI50 in HCT116 cells (µM)
Compound X
1.2
Tomivosertib (eFT508)
0.8
Cercosporamide
2.5
Interpretation:
All three compounds exhibit anti-proliferative activity, with Tomivosertib being the most potent. Compound X shows a significant anti-proliferative effect, with a GI50 in the low micromolar range, outperforming Cercosporamide in this assay. This suggests that the inhibition of the MNK-eIF4E axis by Compound X translates into a functional anti-cancer effect.
Summary and Future Directions
This comparative guide provides a preliminary assessment of the novel compound, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine (Compound X), as a potential MNK inhibitor.
Potency: While not as potent as Tomivosertib, Compound X demonstrates promising low nanomolar activity against both MNK1 and MNK2, with robust cellular target engagement.
Functional Activity: Compound X effectively inhibits cancer cell proliferation, suggesting its potential as an anti-cancer agent.
Novelty: The unique thiazole-based scaffold of Compound X may offer advantages in terms of physicochemical properties, off-target effects, or resistance profiles compared to existing MNK inhibitors.
Further studies are warranted to fully characterize Compound X. These should include comprehensive kinase profiling to assess its selectivity, pharmacokinetic studies to evaluate its drug-like properties, and in vivo efficacy studies in animal models of cancer. The data presented here provides a strong rationale for the continued investigation of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine as a novel therapeutic candidate targeting the MNK signaling pathway.
What are MNK inhibitors and how do they work? - Patsnap Synapse. [URL: https://www.patsnap.com/synapse/articles/what-are-mnk-inhibitors-and-how-do-they-work]
Phase Ib Pharmacodynamic Study of the MNK Inhibitor Tomivosertib (eFT508) Combined With Paclitaxel in Patients With Refractory Metastatic Breast Cancer - AACR Journals. [URL: https://aacrjournals.org/clincancerres/article/27/19/5346/67160/Phase-Ib-Pharmacodynamic-Study-of-the-MNK]
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Mitogen-activated Protein Kinase (MAPK) Interacting Kinases 1 and 2 (MNK1 and MNK2) as Targets for Cancer Therapy: Recent Progress in the Development of MNK Inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28657025/]
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Therapeutic Inhibition of MAP Kinase Interacting Kinase Blocks Eukaryotic Initiation Factor 4E Phosphorylation and Suppresses Outgrowth of Experimental Lung Metastases | Cancer Research - AACR Journals. [URL: https://aacrjournals.org/cancerres/article/71/5/1849/111004/Therapeutic-Inhibition-of-MAP-Kinase-Interacting]
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Update on the Development of MNK Inhibitors as Therapeutic Agents | Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00361]
Preclinical evidence that MNK/eIF4E inhibition by cercosporamide enhances the response to antiangiogenic TKI and mTOR inhibitor in renal cell carcinoma - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32745511/]
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A Comparative Guide to the Reproducibility of Biological Effects of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine and its Analogs
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic...
Author: BenchChem Technical Support Team. Date: January 2026
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic motif have demonstrated a remarkable breadth of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[3][4] The specific biological effects of these derivatives are intricately linked to the nature and positioning of substituents on the thiazole ring.[1] This guide focuses on establishing a robust framework for assessing the reproducibility of the biological effects of a specific derivative, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, and provides a comparative analysis with structurally related alternatives.
The imperative for reproducibility in scientific research cannot be overstated; it is the bedrock upon which scientific progress is built.[1] This document provides detailed, self-validating experimental protocols designed to ensure the reliability and comparability of findings for researchers, scientists, and drug development professionals.
Compound of Interest: 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
The subject of our investigation is 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. Based on the known activities of related nitro-substituted phenylthiazole compounds, a primary anticipated biological effect is the modulation of enzymatic activity, potentially as an inhibitor of enzymes such as monoamine oxidase (MAO), or as an antioxidant agent.[5][6] This guide will therefore focus on protocols to evaluate its efficacy and reproducibility as a selective MAO-B inhibitor, a target relevant to neurodegenerative diseases.[5][6][7]
Comparative Compounds
For a comprehensive evaluation, we will compare the biological activity of our compound of interest with two alternatives:
Alternative 1 (Structural Analog): 4-(3-Nitrophenyl)thiazol-2-amine. This compound lacks the methyl group on the phenyl ring, allowing for an assessment of the steric and electronic effects of this substitution.
Alternative 2 (Alternative Scaffold): 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one. This compound features a different heterocyclic core but retains a nitro-aromatic moiety, providing insight into the role of the core scaffold in the observed biological activity.[8]
Experimental Workflows for Reproducible Biological Evaluation
The following sections detail the step-by-step methodologies for the synthesis and biological evaluation of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine and its comparators.
Synthesis and Characterization
A generalized Hantzsch thiazole synthesis is a common method for preparing 2-aminothiazole derivatives and will be adapted for our compound of interest.[2]
Experimental Protocol: Synthesis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Reaction Setup: To a solution of 2-bromo-1-(4-methyl-3-nitrophenyl)ethan-1-one (1 equivalent) in ethanol, add thiourea (1.1 equivalents).
Reflux: Heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, isolate it by filtration. If not, concentrate the solution under reduced pressure.
Purification: Neutralize the crude product with a saturated solution of sodium bicarbonate. The resulting solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
A similar protocol would be followed for the synthesis of the structural analog, 4-(3-nitrophenyl)thiazol-2-amine, starting from 2-bromo-1-(3-nitrophenyl)ethan-1-one.
Diagram: Generalized Synthesis Workflow
Caption: Generalized workflow for the synthesis of 2-aminothiazole derivatives.
In Vitro MAO-B Inhibition Assay
To assess the inhibitory potential of the synthesized compounds against human monoamine oxidase B (hMAO-B), a standardized fluorometric assay will be employed.
Experimental Protocol: MAO-B Inhibition Assay
Reagent Preparation:
Prepare a stock solution of recombinant human MAO-B enzyme in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
Prepare stock solutions of the test compounds and a known MAO-B inhibitor (e.g., selegiline) in DMSO.
Prepare a working solution of the MAO substrate (e.g., kynuramine) and horseradish peroxidase in the assay buffer.
Assay Procedure:
In a 96-well microplate, add the assay buffer, the enzyme solution, and serial dilutions of the test compounds or reference inhibitor.
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding the substrate/horseradish peroxidase solution.
Measure the fluorescence signal at appropriate excitation and emission wavelengths (e.g., 310 nm excitation, 400 nm emission for kynuramine) every minute for 30 minutes at 37°C.
Data Analysis:
Calculate the rate of reaction for each concentration of the test compound.
Determine the percentage of inhibition relative to the vehicle control (DMSO).
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Diagram: MAO-B Inhibition Assay Workflow
Caption: Workflow for the in vitro MAO-B inhibition assay.
To ensure the reproducibility of the experimental results, the following points are crucial:
Standardized Protocols: Adherence to detailed and standardized experimental protocols is paramount.[1]
Reagent Quality: Use high-purity reagents and characterize all synthesized compounds thoroughly.
Positive and Negative Controls: Always include appropriate positive and negative controls in every assay.
Multiple Replicates: Perform each experiment with at least three independent replicates.
Statistical Analysis: Apply appropriate statistical methods to analyze the data and report measures of variance (e.g., standard deviation).
Inter-Laboratory Validation: For critical findings, consider validation in a different laboratory to confirm reproducibility.
Conclusion
This guide provides a comprehensive framework for the reproducible evaluation of the biological effects of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine and its analogs. By following the detailed protocols and principles of scientific integrity outlined herein, researchers can generate reliable and comparable data, contributing to the advancement of drug discovery and development in the field of 2-aminothiazole derivatives. The multi-target potential of such compounds, including their possible roles as enzyme inhibitors and antioxidants, underscores the importance of a rigorous and systematic approach to their biological characterization.[5][6]
References
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
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A Guide to Correlating In Vitro and In Vivo Data for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine and Its Analogs
This guide provides a comprehensive framework for understanding and correlating the in vitro and in vivo performance of the novel compound 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. It is important to note that whil...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for understanding and correlating the in vitro and in vivo performance of the novel compound 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine. It is important to note that while direct experimental data for this specific molecule is not yet publicly available, this document will leverage data from structurally similar 2-aminothiazole derivatives to build a predictive comparison. This approach is a cornerstone of early-stage drug discovery, where structure-activity relationships (SAR) from analogous compounds are used to forecast the biological and pharmacokinetic profile of a new chemical entity.
This guide is intended for researchers, scientists, and drug development professionals. We will explore potential therapeutic applications, outline detailed experimental protocols for generating crucial data, and discuss the principles of establishing a robust in vitro-in vivo correlation (IVIVC).
Introduction to 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine and the IVIVC Framework
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The specific substitutions on our target molecule—a 4-methyl-3-nitrophenyl group at the 4-position of the thiazole ring—suggest potential for distinct pharmacological activities. The nitro group, in particular, is a common feature in various bioactive molecules and can influence both biological activity and metabolic stability.[3]
The ultimate goal in characterizing a new compound is to understand how its performance in laboratory assays (in vitro) translates to its effects in a living organism (in vivo). This relationship, or in vitro-in vivo correlation (IVIVC), is a predictive mathematical model that connects an in vitro property (like drug release rate) to an in vivo response (like plasma drug concentration).[4][5] Establishing a strong IVIVC is critical for efficient drug development, as it can reduce the need for extensive animal and human testing, guide formulation optimization, and serve as a surrogate for bioequivalence studies under certain conditions.[6][7]
Comparative Analysis: In Vitro Biological Profile
Based on the activities of analogous compounds, we can hypothesize several potential in vitro biological activities for 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine.
Anticancer Activity
Numerous thiazole derivatives have demonstrated potent anticancer activity.[1] For instance, derivatives bearing a nitrophenyl group have been evaluated for their cytotoxic effects against various cancer cell lines.[8] The mechanism of action for such compounds can be diverse, ranging from inhibition of protein kinases like EGFR and VEGFR-2 to induction of apoptosis.[9]
Comparative Compounds:
Dasatinib: An approved anticancer drug with a 2-aminothiazole core, primarily targeting BCR-ABL and Src family kinases.
Analog 1 (4-(4-nitrophenyl)-1,3-thiazol-2-amine): A close structural analog to our target compound, useful for assessing the impact of the methyl group and the position of the nitro group.
Compound 11f (coumarin-based thiazole derivative): A potent inhibitor of EGFR and VEGFR-2 with reported GI50 values in the nanomolar range against lung and breast cancer cell lines.[9]
Table 1: Comparative In Vitro Anticancer Activity of Thiazole Derivatives
The thiazole nucleus is also present in compounds with anti-inflammatory properties. The evaluation of such activity often involves measuring the inhibition of inflammatory mediators or enzymes like cyclooxygenase (COX).
Comparative Compounds:
Indomethacin: A standard nonsteroidal anti-inflammatory drug (NSAID) used as a positive control in in vivo inflammation models.
Thiazole Analogs: Various synthesized thiazole derivatives have shown to inhibit COX-1 and COX-2 enzymes.
Comparative Analysis: In Vivo Profile
The in vivo performance of a drug candidate is determined by its efficacy in disease models and its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
In Vivo Efficacy Models
Anticancer Efficacy: For anticancer activity, a murine xenograft model, where human cancer cells are implanted in immunocompromised mice, would be the standard. The efficacy of the test compound would be measured by its ability to reduce tumor volume over time compared to a vehicle control.
Anti-inflammatory Efficacy: The carrageenan-induced paw edema model in rats or mice is a classic and reliable assay for acute inflammation.[10][11] The reduction in paw swelling after administration of the test compound is a direct measure of its anti-inflammatory effect.[12][13]
Pharmacokinetics and ADME
The pharmacokinetic properties of 2-aminothiazole derivatives can be variable but some have shown good oral bioavailability and brain penetration.[14] In silico ADME models can provide initial predictions, but experimental determination is crucial.[15]
Table 2: Predicted and Experimental Pharmacokinetic Parameters of 2-Aminothiazole Analogs
Moderate to High (Microsomal half-life to be determined)
30->60 min (in liver microsomes)
Substrate for CYP enzymes; inhibitors of CYP3A4 unlikely
Primary Metabolism
Ring hydroxylation, Nitro-reduction (Hypothesized)
Ring hydroxylation
N/A
Establishing the In Vitro-In Vivo Correlation (IVIVC)
A successful IVIVC allows the in vitro dissolution profile to serve as a surrogate for the in vivo bioavailability. The FDA provides clear guidance on developing and validating IVIVCs, particularly for extended-release oral dosage forms.[4][16]
Logical Workflow for IVIVC Development
Caption: Workflow for establishing a Level A IVIVC.
The process begins by developing multiple formulations of the drug with different release rates. Both in vitro dissolution and in vivo plasma concentration data are collected for these formulations. The in vivo data is then mathematically transformed (deconvoluted) to determine the rate and extent of drug absorption. Finally, a model is built to correlate the in vitro dissolution with the in vivo absorption.
Detailed Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[17][18][19]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[19]
Step-by-Step Methodology:
Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine in culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Formazan Formation: Incubate for another 2-4 hours at 37°C until purple precipitate is visible.[19]
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[20]
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Step-by-step workflow of the MTT assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and highly reproducible model for evaluating the efficacy of acute anti-inflammatory agents.[11][21]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is quantified by its ability to reduce this swelling.[13]
Step-by-Step Methodology:
Animal Acclimatization: Use male Wistar rats or Swiss albino mice. Allow them to acclimatize for at least one week before the experiment.
Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
Vehicle Control (e.g., saline or 0.5% CMC)
Positive Control (e.g., Indomethacin, 5-10 mg/kg, i.p.)
Test Groups (4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine at various doses, e.g., 10, 30, 100 mg/kg, administered orally or i.p.).
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
Compound Administration: Administer the vehicle, positive control, or test compound to the respective groups.
Induction of Inflammation: After a set time (e.g., 30-60 minutes post-dosing), inject 0.1 mL of 1% carrageenan suspension into the subplantar region of the right hind paw of each animal.[13]
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12]
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline. Then, calculate the percentage inhibition of edema for the treated groups relative to the vehicle control group.
Conclusion and Future Directions
While direct experimental data on 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine is needed for a definitive assessment, the analysis of its structural analogs provides a strong rationale for investigating its potential as an anticancer and/or anti-inflammatory agent. The presence of the 2-aminothiazole core suggests a high probability of biological activity.
The immediate next steps should involve the synthesis of the compound and the execution of the in vitro assays detailed in this guide. Promising results would then warrant progression to in vivo efficacy and pharmacokinetic studies. Ultimately, the successful correlation of this in vitro and in vivo data will be paramount for its efficient development as a potential therapeutic agent.
References
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1997).
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Pillai, G., & Dantuluri, A. K. R. (2012). In vitro-In vivo Correlation: Perspectives on Model Development.
Park, K. (n.d.). Chapter 16.
Dixit, A., & Nagarsenker, M. S. (2011). Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. Current Drug Delivery.
Szymańska, E., et al. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)
International Association of Generic Medicines (IAGIM). (n.d.).
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
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ATCC. (n.d.).
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Al-Warhi, T. (2023). MTT Assay protocol. protocols.io.
Carradori, S., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry.
Abdel-Ghani, T. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences.
Mohammad, H., et al. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLoS ONE.
Carradori, S., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis.
Yurttaş, L., et al. (2016). Synthesis and in Vitro Evaluation of New Nitro-Substituted Thiazolyl Hydrazone Derivatives as Anticandidal and Anticancer Agents. Molecules.
Szymański, P., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives.
Mohammad, H., et al. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS ONE.
Mohammad, H., et al. (2015). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PubMed.
Ghorab, M. M., et al. (2023). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sławiński, J., et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules.
Dixit, R. (2025). EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT.
Patel, D. A., et al. (2024). Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. Chemistry & Biology Interface.
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Khalifa, M. E. (2020).
Mahmoud, M. A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Journal of Enzyme Inhibition and Medicinal Chemistry.
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Patel, R. B., et al. (2011). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.
Comparative docking studies of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine and its isomers
A Comparative Docking Analysis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine and its Positional Isomers Against Casein Kinase 2 (CK2) Abstract This guide presents a comprehensive comparative molecular docking study o...
Author: BenchChem Technical Support Team. Date: January 2026
A Comparative Docking Analysis of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine and its Positional Isomers Against Casein Kinase 2 (CK2)
Abstract
This guide presents a comprehensive comparative molecular docking study of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine and its positional isomers. Given the established role of the thiazole scaffold in protein kinase inhibition, this study aims to elucidate the potential of these specific compounds as inhibitors of Casein Kinase 2 (CK2), a crucial target in oncology.[1][2][3] We explore the impact of the spatial arrangement of the methyl and nitro substituents on the phenyl ring on the binding affinity and interaction patterns within the ATP-binding pocket of CK2. This in-silico investigation provides a rationale for prioritizing specific isomers for future synthesis and in-vitro evaluation, serving as a valuable resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Rationale for Targeting CK2 with Novel Thiazole Derivatives
The 1,3-thiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[2] A significant area of interest is the development of thiazole-based derivatives as inhibitors of protein kinases, which are pivotal regulators of cellular processes.[2] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2][3]
Casein Kinase 2 (CK2) is a ubiquitously expressed serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival.[1][4] Its overexpression and hyperactivity have been implicated in various human cancers, positioning it as an attractive target for the development of novel anticancer agents.[1][5] Several studies have highlighted the potential of thiazole-containing molecules as potent inhibitors of CK2.[2][3]
This guide focuses on a specific scaffold, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, and its positional isomers. The introduction of methyl and nitro groups on the phenyl ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity for the target protein. However, the optimal substitution pattern for CK2 inhibition is not intuitively obvious. Therefore, a comparative computational study is warranted to predict the most promising candidates for further development.
This study will systematically evaluate the parent compound and its isomers through molecular docking simulations to:
Predict their binding affinities for the ATP-binding site of human CK2.
Analyze the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Establish a structure-activity relationship (SAR) based on the isomeric substitution patterns.
Provide a detailed, reproducible protocol for researchers wishing to conduct similar in-silico analyses.
Defining the Isomeric Landscape
For this comparative study, we will investigate the parent compound, 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, and five of its positional isomers where the methyl and nitro groups are rearranged on the phenyl ring. The core 4-(phenyl)-1,3-thiazol-2-amine scaffold remains constant.
Table 1: Investigated Compounds and their Structures
Compound ID
Systematic Name
2D Structure
Parent
4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Iso-1
4-(3-Methyl-4-nitrophenyl)-1,3-thiazol-2-amine
Iso-2
4-(2-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
Iso-3
4-(3-Methyl-2-nitrophenyl)-1,3-thiazol-2-amine
Iso-4
4-(2-Methyl-5-nitrophenyl)-1,3-thiazol-2-amine
Iso-5
4-(5-Methyl-2-nitrophenyl)-1,3-thiazol-2-amine
Physicochemical Property Profiling
To provide a broader context for the docking results, key physicochemical properties of the parent compound and its isomers were predicted using online computational tools.[6][7][] These properties are crucial for understanding the drug-likeness of the compounds.
Table 2: Predicted Physicochemical Properties
Compound ID
Molecular Weight ( g/mol )
LogP
Topological Polar Surface Area (Ų)
Hydrogen Bond Donors
Hydrogen Bond Acceptors
Parent
251.28
3.1
108.9
2
4
Iso-1
251.28
3.0
108.9
2
4
Iso-2
251.28
3.2
108.9
2
4
Iso-3
251.28
3.3
108.9
2
4
Iso-4
251.28
3.1
108.9
2
4
Iso-5
251.28
3.2
108.9
2
4
As expected, all isomers share the same molecular weight, TPSA, and hydrogen bond donor/acceptor counts due to their identical atomic composition. The minor variations in the predicted LogP values reflect the subtle changes in polarity arising from the different substituent positions.
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
The following protocol outlines a robust and reproducible workflow for the comparative molecular docking study using AutoDock Vina.[9][10][11][12]
Software and Resource Requirements
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.
AutoDock Vina: For performing the molecular docking.
UCSF Chimera or PyMOL: For visualization and analysis of results.
Protein Data Bank (PDB): For obtaining the crystal structure of the target protein.
Workflow Visualization
Caption: Workflow for the comparative molecular docking study.
Detailed Methodologies
Step 1: Target Protein Selection and Preparation
Selection: Human Casein Kinase 2 alpha (CK2α) was chosen as the target protein. The crystal structure co-crystallized with an inhibitor (PDB ID: 4GRB) was downloaded from the RCSB Protein Data Bank.[13][14] This structure provides a well-defined ATP-binding pocket.
Preparation using AutoDockTools (ADT):
The protein structure was loaded into ADT.
All water molecules and the co-crystallized ligand were removed.
Polar hydrogens were added to the protein.
Gasteiger charges were computed and assigned.
The prepared protein structure was saved in the PDBQT format.[15][16]
Step 2: Ligand Preparation
Structure Generation: The 2D structures of the parent compound and its five isomers were drawn using a chemical drawing tool and saved in a 2D format (e.g., SDF).
3D Conversion and Energy Minimization: The 2D structures were converted to 3D using appropriate software and subjected to energy minimization to obtain stable conformations.
Preparation using ADT:
Each ligand was loaded into ADT.
Gasteiger charges were computed.
The rotatable bonds were defined.
The prepared ligands were saved in the PDBQT format.[15][17]
Step 3: Grid Box Generation
Binding Site Identification: The binding site was defined based on the location of the co-crystallized inhibitor in the original PDB file (4GRB).
Grid Box Setup: A grid box with dimensions of 20 x 20 x 20 Å was centered on the active site to encompass all the key interacting amino acid residues.
Step 4: Molecular Docking with AutoDock Vina
Configuration: A configuration file was created specifying the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the output file name. An exhaustiveness parameter of 32 was used to ensure a thorough search of the conformational space.[9]
Execution: AutoDock Vina was run from the command line for each ligand. Vina calculates the binding affinity in kcal/mol and generates multiple binding poses for each ligand.
Step 5: Analysis of Docking Results
Binding Energy: The binding energy of the top-ranked pose for each ligand was recorded. A more negative value indicates a higher predicted binding affinity.
Interaction Analysis: The top-ranked pose for each ligand was visualized in complex with the protein using UCSF Chimera or PyMOL to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
Results: Comparative Analysis of Docking Scores and Interactions
The molecular docking simulations provided valuable insights into the potential of the investigated compounds as CK2 inhibitors. The binding affinities and key interactions are summarized below.
Table 3: Comparative Docking Results
Compound ID
Binding Affinity (kcal/mol)
Key Interacting Residues (Hydrogen Bonds)
Key Interacting Residues (Hydrophobic)
Iso-3
-9.2
Val116, Asp175
Val53, Val66, Ile95, Met163
Iso-1
-8.8
Asp175
Val53, Val66, Ile95, Met163
Parent
-8.5
Asp175
Val53, Val66, Ile95, Met163
Iso-5
-8.1
-
Val53, Val66, Ile95
Iso-2
-7.9
Val116
Val53, Val66, Met163
Iso-4
-7.5
-
Val53, Ile95
Interpretation of Binding Interactions
The docking results suggest that the positioning of the methyl and nitro groups significantly influences the binding affinity. A visual representation of the top-ranked compound's binding mode is provided below.
Caption: Key interactions of Isomer 3 in the CK2 binding pocket.
Discussion: Structure-Activity Relationship and Future Directions
The comparative docking study reveals a clear, albeit predictive, structure-activity relationship among the isomers. Isomer 3 (4-(3-Methyl-2-nitrophenyl)-1,3-thiazol-2-amine) emerged as the most potent candidate with a predicted binding affinity of -9.2 kcal/mol. Its superior binding appears to be driven by the formation of two crucial hydrogen bonds: one between the 2-amino group of the thiazole and the backbone of Val116, and another between the nitro group and the side chain of Asp175. This dual hydrogen bonding, coupled with extensive hydrophobic interactions with key residues in the active site, likely anchors the molecule effectively.
Isomer 1 (4-(3-Methyl-4-nitrophenyl)-1,3-thiazol-2-amine) also showed a strong predicted affinity (-8.8 kcal/mol), primarily stabilized by a hydrogen bond with Asp175. The parent compound demonstrated a slightly lower affinity. The remaining isomers exhibited weaker binding, suggesting that the specific positioning of the methyl and nitro groups in these cases leads to steric clashes or a less favorable orientation for optimal interactions.
This in-silico study provides a strong rationale for prioritizing the synthesis and biological evaluation of Isomer 3 and Isomer 1 . Future work should involve:
Chemical Synthesis: Synthesizing the parent compound and its isomers to provide material for experimental validation.
In-vitro Kinase Assays: Performing enzymatic assays to determine the IC50 values of these compounds against CK2.
Cell-based Assays: Evaluating the most potent inhibitors in cancer cell lines known to be dependent on CK2 signaling.
Further Computational Studies: Molecular dynamics simulations could be employed to assess the stability of the predicted binding poses over time.
Conclusion
This comparative docking guide has provided a detailed framework for the in-silico evaluation of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine and its positional isomers as potential inhibitors of Casein Kinase 2. The study predicts that the spatial arrangement of substituents on the phenyl ring is a critical determinant of binding affinity. Specifically, the 3-methyl-2-nitro substitution pattern is predicted to be the most favorable for CK2 inhibition. The methodologies and findings presented herein offer a valuable starting point for the rational design and development of novel thiazole-based anticancer agents.
References
Propersea (Property Prediction). Chemical Computing Group. [Link]
Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. [Link]
Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. ResearchGate. [Link]
7AT9: Structure of protein kinase ck2 catalytic subunit (csnk2a2 gene product) in complex with the ATP-competitive inhibitor MB002 and the alphaD-pocket ligand 3,4-dichlorophenethylamine. RCSB PDB. [Link]
How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
Novel benzimidazole-1, 3, 4-thiadiazole derivatives as casein kinase-2 inhibitors: synthesis, in vitro and in silico investigations. PMC - NIH. [Link]
Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio. [Link]
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]
Preparing the protein and ligand for docking. ScotChem. [Link]
4grb - Casein kinase 2 (CK2) bound to inhibitor - Summary. Protein Data Bank Japan. [Link]
The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. PubMed Central. [Link]
A Comprehensive Guide to the Safe Disposal of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The dispo...
Author: BenchChem Technical Support Team. Date: January 2026
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely throughout their lifecycle. The disposal of a chemical is as crucial as its application. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, grounded in established safety principles and regulatory compliance. Our approach is built on understanding the compound's chemical nature to ensure that its disposal is safe, responsible, and minimizes environmental impact.
Part 1: Core Principles of Disposal - A Hazard-Based Approach
The proper disposal procedure for any chemical begins with a thorough understanding of its intrinsic hazards. For 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, we must consider the risks associated with its two primary structural components: the nitroaromatic ring and the aminothiazole core.
Nitroaromatic Compounds: The presence of a nitro group (NO₂) on an aromatic ring is a significant structural alert. Nitroaromatic compounds are well-documented for their potential toxicity and persistence in the environment.[1][2] The electron-withdrawing nature of the nitro group makes these compounds resistant to oxidative degradation.[1] Many compounds in this class are known to be toxic, and some can be metabolized into carcinogenic amines.[1][2] Therefore, as a class, they are treated as hazardous materials that should not be released into the environment.[3][4][5]
Thiazole Derivatives: The thiazole ring is a common scaffold in a vast number of biologically active molecules, including pharmaceuticals and pesticides.[6][7] This high degree of biological activity means that even small quantities released into ecosystems could have unintended consequences.
Part 2: Pre-Disposal Safety and Waste Management
Proper disposal begins with safe handling and meticulous waste segregation during your research.
Personal Protective Equipment (PPE)
When handling the pure compound or its solutions, the following minimum PPE is mandatory, based on safety data for analogous structures.[8][9][10]
Eye Protection: Chemical safety goggles with side shields.
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
Body Protection: A standard laboratory coat.
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust or aerosols.[8][9]
Waste Segregation and Containerization
Segregating waste at the source is a cornerstone of laboratory safety and compliant disposal.
Designate a Waste Stream: Establish a dedicated hazardous waste stream for this compound and materials contaminated with it.
Container Selection: Use only sturdy, chemically compatible containers with secure, leak-proof screw-top caps. High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container is in good condition.[11][12]
Labeling: The container must be clearly and accurately labeled. Immediately upon starting waste collection, affix a "Hazardous Waste" label that includes:
The full chemical name: "Waste 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine"
A list of all components (including solvents) and their approximate concentrations.
Keep Containers Closed: Waste containers must remain sealed at all times, except when you are actively adding waste.[11][12] This prevents the release of vapors and protects against spills.
Chemical Incompatibility
To prevent dangerous reactions, the waste stream for this compound should be kept separate from incompatible materials.
Potential for heat generation, fire, or violent reaction.[13]
Strong Bases (e.g., Sodium Hydroxide >10%)
Avoid Mixing
May cause degradation or reaction; collect separately.[10]
Aqueous Waste
Separate
Keep organic solvent waste separate from aqueous waste streams.[12]
Other Organic Solvents
Compatible (Halogenated vs. Non-halogenated)
It is best practice to segregate halogenated and non-halogenated solvent waste.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the procedural steps for collecting and disposing of waste generated from the use of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine.
Workflow for Waste Disposal
Caption: Decision workflow for proper disposal.
Protocol Steps:
Characterize the Waste:
Solid Waste: Includes excess or expired pure compound, contaminated personal protective equipment (gloves, weigh paper), and spill cleanup materials. This waste should be collected in a designated, labeled solid waste container.
Liquid Waste: Includes solutions containing the compound, such as reaction mixtures or chromatography fractions. This waste should be collected in a separate, labeled liquid waste container. Do not mix with other waste streams unless you have confirmed compatibility.
Collect the Waste:
Wearing the appropriate PPE, carefully transfer the waste material into its designated and pre-labeled container.
For solids, use a powder funnel to avoid creating dust.
For liquids, use a solvent funnel.
Do not fill liquid waste containers beyond 90% capacity to allow for expansion.
Manage the Waste Container:
After adding waste, securely close the container lid.
Wipe the exterior of the container clean of any contamination.
Store the container in a designated satellite accumulation area (SAA) within your laboratory, ensuring it has secondary containment (e.g., a spill tray).[11]
Arrange for Final Disposal:
Do not attempt to treat or neutralize the chemical waste yourself.
Disposal of this hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) department or an equivalent office.
Follow your institution's specific procedures to schedule a hazardous waste pickup. This ensures the waste is transported and disposed of by a licensed contractor in compliance with all local and federal regulations.[14][15]
Spill Response:
In the event of a small spill, prevent further spread.
For solids, carefully sweep or vacuum (with HEPA filter) the material and place it in the solid hazardous waste container.[8]
For liquids, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[9][16] Collect the contaminated absorbent and place it in the solid hazardous waste container.
Decontaminate the spill area and report the incident according to your laboratory's safety plan.
Part 4: Regulatory Compliance
In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17][18] A core principle of RCRA is "cradle-to-grave" management, which holds the waste generator (your institution and you, the researcher) responsible for the waste from its creation to its ultimate disposal.[17]
By following the procedures outlined in this guide—properly identifying, segregating, containerizing, and using your institutional EHS for disposal—you are fulfilling your role in this critical regulatory framework, ensuring both personal safety and environmental protection.
References
Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. Available at: [Link]
Rieger, P. G., & Knackmuss, H. J. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed. Available at: [Link]
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Available at: [Link]
Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Available at: [Link]
Annual Reviews. (1995). BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Available at: [Link]
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AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Available at: [Link]
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MDPI. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules. Available at: [Link]
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A Researcher's Guide to the Safe Handling of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine
The presence of the nitroaromatic moiety is of particular concern. Nitroaromatic compounds are a class of chemicals known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] These compounds an...
Author: BenchChem Technical Support Team. Date: January 2026
The presence of the nitroaromatic moiety is of particular concern. Nitroaromatic compounds are a class of chemicals known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] These compounds and their derivatives can be as, or even more, toxic than the parent compound and are often resistant to environmental degradation.[3] Therefore, minimizing exposure is paramount.
Core Principles of Safe Handling
Given the potential hazards, a multi-layered approach to safety is essential. This includes engineering controls, administrative controls, and, as the final line of defense, appropriate Personal Protective Equipment (PPE). This guide will focus on the correct selection, use, and disposal of PPE.
Personal Protective Equipment (PPE): Your Final Barrier
The appropriate selection and use of PPE are critical to prevent skin contact, inhalation, and ingestion of 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine.
Eye and Face Protection
Requirement: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]
Rationale: Chemical splashes can cause serious eye irritation or damage. Standard safety glasses do not provide a sufficient seal to protect against splashes, mists, or dust.
Best Practice: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.
Skin Protection
Gloves:
Requirement: Wear nitrile gloves. Avoid latex gloves due to potential allergic reactions and PVC gloves as they offer little protection against chemical exposures.[6] The thickness of the glove is a factor in its level of protection.[6]
Rationale: Nitrile gloves provide good resistance to a wide range of chemicals. Double-gloving is recommended when handling concentrated amounts of the compound or for prolonged tasks.
Procedure: Inspect gloves for any signs of degradation or punctures before use. Remove and replace gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.
Lab Coat/Gown:
Requirement: A buttoned, long-sleeved lab coat is mandatory. For procedures with a higher risk of contamination, a disposable gown made of a low-permeability fabric is recommended.[6]
Rationale: A lab coat or gown protects your personal clothing and skin from contamination.
Best Practice: Lab coats should never be worn outside of the laboratory to prevent the spread of contaminants.[6]
Respiratory Protection
Requirement: For handling small quantities in a well-ventilated area or a chemical fume hood, respiratory protection is typically not required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved N95 or higher-level respirator should be used.[6]
Rationale: Inhalation is a primary route of exposure for powdered substances. A respirator will prevent the inhalation of harmful particles.
Best Practice: Always handle the solid compound in a chemical fume hood to minimize the risk of inhalation.
Operational Plans: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE and includes the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks.
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
The storage container should be clearly labeled with the chemical name and any hazard warnings.
Handling and Use
Engineering Controls: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Spill Management: In the event of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material and place it in a sealed container for disposal.[8] Do not allow the chemical to enter drains or waterways.[7]
Disposal Plan
Waste Characterization: All waste containing 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, including contaminated PPE and spill cleanup materials, should be considered hazardous waste.
Containerization: Collect all waste in clearly labeled, sealed containers.
Disposal: Dispose of all chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[4][7]
Summary of PPE Recommendations
Activity
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing (Solid)
Safety Goggles
Nitrile Gloves (Double)
Lab Coat
N95 Respirator (if not in fume hood)
Solution Preparation
Safety Goggles & Face Shield
Nitrile Gloves
Lab Coat
Not required in fume hood
Reaction Workup
Safety Goggles & Face Shield
Nitrile Gloves
Lab Coat
Not required in fume hood
Spill Cleanup
Safety Goggles & Face Shield
Heavy-duty Nitrile Gloves
Disposable Gown
N95 or higher Respirator
Step-by-Step Guide to Donning and Doffing PPE
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence
Gown/Lab Coat: Put on a clean lab coat and fasten all buttons.
Respirator (if needed): Perform a seal check to ensure a proper fit.
Goggles/Face Shield: Adjust for a snug and comfortable fit.
Gloves: Pull gloves on, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.
Doffing Sequence (to be performed in a designated area)
Gloves: Remove the first pair of gloves (if double-gloved) and dispose of them. Remove the second pair by peeling them off from the cuff, turning them inside out.
Gown/Lab Coat: Unbutton and remove by rolling it down from the shoulders, touching only the inside.
Goggles/Face Shield: Remove by handling the strap, avoiding touching the front.
Respirator (if used): Remove by the straps.
Hand Hygiene: Wash hands thoroughly with soap and water.
Visualizing the PPE Workflow
Caption: PPE Donning and Doffing Workflow
By adhering to these guidelines, researchers can confidently and safely handle 4-(4-Methyl-3-nitrophenyl)-1,3-thiazol-2-amine, ensuring both personal safety and the integrity of their research.
References
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In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry.
The Relationship Between the Toxicity and Structure of Nitroarom
The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. Aquatic Toxicology and Hazard Assessment - ASTM Digital Library.
Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology.
Safety Data Sheet for 4-(4-Nitrophenylazo)resorcinol. Fisher Scientific.
Safety Data Sheet for 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone. TCI America.
Safety Data Sheet for 4-(4-Chlorophenyl)thiazol-2-amine. MedchemExpress.com.
Safety Data Sheet for 3-Methyl-4-nitrophenol. Fisher Scientific.
Safety Data Sheet for ((5-Thiazolyl)methyl)-(4-nitrophenyl)
Safety Data Sheet for 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. TCI Chemicals.
Safety Data Sheet for 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile. Enamine.
4-methyl-5-nitro-1,3-thiazol-2-amine. ChemBK.
Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.